Methyl Pentadecafluoroheptyl Ketone
Description
The exact mass of the compound Methyl Pentadecafluoroheptyl Ketone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Methyl Pentadecafluoroheptyl Ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Pentadecafluoroheptyl Ketone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F15O/c1-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZSQGESVNRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504109 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-85-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Pentadecafluoroheptyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Methyl Pentadecafluoroheptyl Ketone
The following technical guide is structured as a high-level monograph for research and development professionals.
CAS Registry Number: 754-85-8 Synonyms: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone; Methyl perfluoroheptyl ketone; 1H,1H,1H-Perfluoro-2-nonanone.
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (
For drug development professionals, this molecule serves two distinct roles:
-
Process Chemistry: A solvent or "tag" for fluorous phase extraction, enabling the rapid purification of small molecule libraries.
-
Medicinal Chemistry: A pharmacophore precursor for transition-state analog inhibitors of serine proteases and lipolytic enzymes (e.g., Phospholipase A2), where the electron-deficient ketone forms reversible hemiketals with active site serine residues.
Physicochemical Profile
The following data aggregates vendor specifications and calculated properties. Note the distinction between atmospheric and reduced-pressure boiling points, a common ambiguity in fluorinated solvent data.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 412.10 g/mol | |
| Appearance | Colorless, clear liquid | At 20°C |
| Density | High density characteristic of perfluorocarbons | |
| Boiling Point | Note:[1][2][3] Reported by vendors (TCI/Fisher). Likely at reduced pressure (approx. 15 mmHg) or azeotropic value. Homologs typically boil >130°C at 1 atm. | |
| Refractive Index | Low index, typical of fluorinated phases | |
| Solubility | Fluorous solvents, supercritical | Immiscible with water; limited miscibility with standard organic solvents at RT |
| CAS Number | 754-85-8 |
Synthesis & Production Protocols
While traditional Grignard routes exist, they often suffer from poor yields due to the instability of perfluoroalkyl magnesium species. The Weinreb Amide Protocol is the preferred method for high-purity synthesis in a research setting, preventing over-addition to the alcohol.
Protocol: Perfluoroalkyl Lithium Addition to Weinreb Amides
Objective: Synthesis of Methyl Pentadecafluoroheptyl Ketone from Perfluoroheptyl Iodide.
Reagents:
-
Perfluoroheptyl iodide (
) -
Methyllithium (
) or Phenyllithium ( ) for halogen-lithium exchange -
N-Methoxy-N-methylacetamide (Weinreb amide of acetic acid)
-
Solvent: Anhydrous Diethyl Ether (
)
Step-by-Step Methodology:
-
Generation of Perfluoroheptyl Lithium:
-
Nucleophilic Acylation:
-
Dissolve N-Methoxy-N-methylacetamide (1.2 equiv) in
. -
Cannulate the amide solution into the perfluoroalkyl lithium solution slowly, maintaining -78°C.
-
Critical Control Point: The stable tetrahedral intermediate formed by the Weinreb amide prevents the second addition of the nucleophile, avoiding tertiary alcohol formation.
-
-
Workup & Isolation:
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench with saturated aqueous
. The acid hydrolysis collapses the tetrahedral intermediate to release the ketone. -
Extract the fluorous layer (bottom layer) with perfluorohexane or isolate via fractional distillation.
-
Synthesis Workflow Visualization
Figure 1: Weinreb amide synthesis route preventing over-alkylation, ensuring high selectivity for the ketone.
Applications in Drug Development
Fluorous Biphasic Catalysis (FBC)
Methyl Pentadecafluoroheptyl Ketone acts as a "heavy" fluorous solvent or tag. In drug discovery, speed is paramount. FBC allows catalysts (ligated with fluorous ponytails) to be recovered by simple phase separation.
-
Mechanism: The ketone's perfluoroheptyl tail renders it miscible with perfluorinated solvents but immiscible with organic solvents at room temperature. Upon heating, the phases merge (homogenous catalysis); upon cooling, they separate (catalyst recovery).
Enzyme Inhibition: Phospholipase A2 ( )
Fluorinated ketones are potent transition-state inhibitors for serine hydrolases.
-
Mechanism of Action: The highly electron-withdrawing
group activates the carbonyl carbon, making it hyper-electrophilic. -
Binding: The active site serine residue of
attacks the ketone carbonyl, forming a stable, reversible hemiketal mimic of the tetrahedral transition state of ester hydrolysis. -
Therapeutic Relevance: Inhibition of
is a target for anti-inflammatory drugs (treating rheumatoid arthritis and autoimmune disorders).
Fluorous Separation Workflow
Figure 2: Fluorous solid-phase extraction (F-SPE) workflow using the ketone as a phase-selective component.
Safety & Handling
Hazard Classification: While specific GHS data for CAS 754-85-8 is limited compared to common solvents, it should be handled with the standard precautions for Fluorinated Organic Compounds .
-
Inhalation: Vapors may be heavier than air. Use in a well-ventilated fume hood to prevent asphyxiation or inhalation of decomposition products.
-
Thermal Stability: Avoid heating above 200°C. Thermal decomposition can release Hydrogen Fluoride (HF) and Perfluoroisobutylene (PFIB), which are highly toxic.
-
Skin Contact: Defatting action similar to other ketones; wear nitrile gloves.
-
Storage: Store in a cool, dry place away from strong reducing agents (e.g., alkali metals) which can react violently with the C-F bonds.
References
-
Kokotos, C. G., et al. (2008). "Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents." Journal of Organic Chemistry, 73(21), 8623–8626. [Link]
-
Fluorine Notes. (2023). "Preparation of methyl perfluoroalkyl ketones." Vol. 1(146). [Link]
-
EPA (United States Environmental Protection Agency). Substance Details: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one. [Link]
Sources
- 1. Methyl Pentadecafluoroheptyl Ketone 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]
"synthesis of Methyl Pentadecafluoroheptyl Ketone"
Technical Guide: Synthesis of Methyl Pentadecafluoroheptyl Ketone ( )
Executive Summary & Strategic Analysis
Target Molecule: Methyl Pentadecafluoroheptyl Ketone (
Synthesizing perfluoroalkyl ketones presents a unique challenge compared to hydrocarbon analogs: the "Perfluoro Effect." The extreme electron-withdrawing nature of the perfluoroheptyl tail (
Consequently, standard nucleophilic additions (like Grignard reagents to esters) often fail to stop at the ketone stage, proceeding instead to the tertiary alcohol or forming stable hemiacetals that are difficult to dehydrate. This guide prioritizes two routes that circumvent these pitfalls:
-
The Nitrile Route (Primary): High-fidelity addition of methylmagnesium bromide to perfluoroheptanenitrile. This relies on the stability of the intermediate metallo-imine salt to prevent over-alkylation.
-
The Claisen-Decarboxylation Route (Scalable): Condensation of ethyl perfluoroheptanoate with ethyl acetate, followed by acid-mediated hydrolysis.
Route A: The Nitrile-Grignard Method (High Purity)
Best for: Laboratory scale (<100g), high purity requirements, drug discovery applications.
The Mechanistic Logic
Direct reaction of Grignard reagents with esters usually yields tertiary alcohols.[1] However, reacting
Experimental Protocol
Reagents:
-
Perfluoroheptanenitrile (
): 1.0 eq (e.g., 39.5 g, 0.1 mol) -
Methylmagnesium Bromide (
): 1.1 eq (3.0 M in diethyl ether) -
Solvent: Anhydrous Diethyl Ether (
) or THF -
Quench: 6M Sulfuric Acid (
)
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive
atmosphere. -
Charging: Charge the flask with Perfluoroheptanenitrile (39.5 g) and 150 mL of anhydrous
. Cool the solution to 0°C using an ice bath. -
Addition: Transfer
(37 mL of 3.0M solution) to the addition funnel. Add dropwise over 45 minutes.-
Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature <10°C to prevent side reactions.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. The solution will turn cloudy/yellow as the imine salt precipitates.
-
Hydrolysis (The "Reverse Quench"):
-
Cool the reaction mixture back to 0°C.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold 6M
. -
Note: Strong acid is required to fully hydrolyze the fluorinated imine. Stir vigorously for 1 hour.
-
-
Isolation:
-
Separate the organic layer.[3] Extract the aqueous layer
mL with ether. -
Combine organic layers and wash with brine.
-
Dehydration Step (Crucial): Perfluoroalkyl ketones form stable hydrates (
) with water. Dry the organic phase over or anhydrous (if is too aggressive for your setup, use , but distillation from conc. may be needed later).
-
-
Purification: Concentrate via rotary evaporation (careful: product is volatile). Distill the residue at atmospheric pressure. Collect the fraction boiling at 125–130°C .
Visualization of Route A
Figure 1: Reaction pathway for the Grignard addition to nitrile, highlighting the critical imine intermediate that prevents over-alkylation.
Route B: Claisen Condensation (Scalable)
Best for: Large scale (>100g), avoiding organometallics, industrial pilot batches.
The Mechanistic Logic
This route utilizes the Claisen condensation of two esters to form a
Experimental Protocol
Reagents:
-
Ethyl Perfluoroheptanoate (
): 1.0 eq -
Ethyl Acetate (
): 1.2 eq -
Sodium Methoxide (
): 1.1 eq (powder) -
Solvent: Anhydrous Ether or THF
Step-by-Step Procedure:
-
Condensation: In a reactor, suspend
in dry ether. Add a mixture of Ethyl Perfluoroheptanoate and Ethyl Acetate slowly at reflux. -
Formation of Enolate: The reaction produces the sodium enolate of the
-keto ester ( ). -
Acidification: Neutralize with dilute
to isolate the ethyl perfluoroacylacetate ( ). -
Hydrolysis & Decarboxylation:
-
Reflux the
-keto ester with 20% Sulfuric Acid . -
Mechanism: Ester hydrolysis
-keto acid Thermal decarboxylation ( ). - .
-
-
Purification: The ketone is steam-distilled out of the mixture during the reaction or separated via a Dean-Stark trap. Dry and redistill.
Characterization & Data Validation
To ensure the identity and purity of the synthesized compound, compare analytical data against these standards.
| Metric | Expected Value / Signal | Notes |
| Appearance | Clear, colorless liquid | Yellowing indicates impurities (amines/oligomers). |
| Boiling Point | 125–130°C | At 760 mmHg. |
| IR Spectroscopy | 1760–1780 | Shifted to higher wavenumber due to |
| Methyl group. No other proton signals should be present. | ||
| -81 ( | Complex multiplet pattern for the | |
| Solubility | Soluble in alcohols, ethers, fluorocarbons. | Immiscible with water; limited solubility in pure alkanes. |
The Hydrate Problem (Troubleshooting)
If the IR spectrum shows a broad peak at 3200-3400
-
Fix: Reflux the product with Phosphorus Pentoxide (
) or concentrated and distill directly from the desiccant to recover the ketone.
Safety & Handling (E-E-A-T)
-
PFAS Precaution: While shorter chain (
) PFAS are preferred for environmental reasons, compounds are persistent. All waste must be incinerated at high temperatures (>1100°C) in facilities equipped for fluorinated waste. Do not discharge into aqueous waste streams. -
Reactivity: Perfluoroalkyl ketones are mild electrophiles. They can react with nucleophiles (amines, alcohols) more readily than standard ketones.
-
Volatility: Use efficient condensers. The high density (~1.7 g/mL) can be deceptive regarding mass/volume calculations.
References
- Source: "Synthesis of fluoroalkyl ketones via metallo-imine intermediates." Journal of Fluorine Chemistry.
-
Claisen Route & Decarboxylation
-
Source:
- Context: Details the cleavage of perfluoroacyl acet
-
-
General Properties of Fluorinated Ketones
-
Source:
- Context: Physical property verification for deriv
-
-
Radical Addition Alternatives
-
Source:
- Context: Discusses the addition of to vinyl acetate, which yields aldehydes, contrasting with the methyl ketone target.
-
Thermal Stability & Decomposition Kinetics of Perfluorinated Ketones (C6-FK)
This guide provides an in-depth technical analysis of the thermal stability of perfluorinated ketones, specifically focusing on Perfluoro(2-methyl-3-pentanone) (C6-fluoroketone), widely known as Novec™ 1230. It is designed for researchers and safety professionals requiring mechanistic understanding and rigorous validation protocols.
Executive Summary
Perfluorinated ketones (PFKs) represent a class of "clean" fluorinated fluids distinguished by low Global Warming Potential (GWP ~1) and high dielectric strength. While the carbon-fluorine (C-F) bond provides exceptional stability (approx. 485 kJ/mol), the ketone carbonyl moiety introduces a specific site of thermal vulnerability.
For researchers and drug development professionals using PFKs as solvents, reagents, or thermal management fluids, the critical safety limit is defined by the onset of beta-scission at temperatures exceeding 500°C . Beyond this threshold, PFKs degrade into hazardous byproducts, most notably Perfluoroisobutylene (PFIB) and Hydrogen Fluoride (HF) . This guide details the mechanistic pathways of this breakdown and provides validated protocols for stability characterization.
Molecular Architecture & Thermodynamic Vulnerability
The stability of C6-fluoroketone (CF3CF2C(O)CF(CF3)2) is a dichotomy of the hyper-stable C-F shell and the reactive carbonyl core.
-
Electronic Shielding: The high electronegativity of fluorine atoms creates a dense electron sheath, protecting the carbon backbone from oxidative attack under standard conditions.
-
The Weak Link (Carbonyl C-C): The bond dissociation energy (BDE) of the C-C bonds adjacent to the carbonyl group is significantly lower than that of the C-F bonds. The electron-withdrawing nature of the perfluoroalkyl groups destabilizes the carbonyl carbon, making it susceptible to nucleophilic attack (hydrolysis) and homolytic cleavage at elevated temperatures.
Key Physical Properties (C6-FK)
| Property | Value | Implication |
| Boiling Point | 49.2°C | Volatile; rapid phase transition for fire suppression. |
| Dielectric Strength | ~74.6 kV | Suitable for immersion cooling of electronics. |
| Hydrolytic Stability | Low (Kinetic) | Reacts slowly with water to form gem-diols; catalyzed by base. |
| Thermal Decomposition | >500°C | Stable in standard operation; degrades in arcs/flames. |
Thermal Decomposition Mechanisms
Understanding the decomposition pathway is vital for predicting toxicity profiles. The degradation is not a random fragmentation but a structured cascade dominated by radical elimination.
The Pathway to PFIB (Perfluoroisobutylene)
The most critical safety concern is the formation of PFIB, a potent pulmonary toxin.
-
Initiation: At T > 500°C, thermal energy overcomes the activation barrier for the homolytic cleavage of the C-C bond between the carbonyl carbon and the iso-propyl group.
-
Radical Formation: This generates a perfluoropropionyl radical and a perfluoroisopropyl radical (•CF(CF3)2).[1][2]
-
Beta-Scission (PFIB Formation): The perfluoroisopropyl radical is unstable and undergoes beta-scission (loss of a fluorine radical) or disproportionation to form the alkene Perfluoroisobutylene (PFIB) .
-
Secondary Reactions: The remaining fragments recombine or react with ambient species (O2, H2O) to form COF2 (Carbonyl Fluoride) and HF.
Visualization of Decomposition Pathway
The following diagram maps the kinetic pathway from the parent molecule to its toxic byproducts.
Caption: Figure 1. Thermal degradation cascade of C6-fluoroketone showing the critical branch leading to PFIB formation.
Catalytic & Environmental Factors[3]
Hydrolysis & Hydration
Unlike perfluorocarbons (PFCs), perfluoroketones are not inert to water. The electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by water molecules.
-
Reversible Hydration: In the presence of trace moisture, C6-FK forms a geminal diol [C6F12(OH)2]. This reaction is reversible but alters the fluid's physical properties (viscosity, dielectric constant).
-
Irreversible Hydrolysis: In the presence of bases or at high temperatures, the molecule cleaves to form perfluorinated carboxylic acids (PFCAs), specifically trifluoroacetic acid (TFA) and heptafluorobutyric acid.
Metal Surface Catalysis
Researchers utilizing PFKs in closed-loop cooling systems (e.g., drug synthesis reactors) must be aware of material compatibility.
-
Compatible: Stainless Steel (316L), Aluminum (passivated), Hard Glass.
-
Incompatible: Active metals (Na, K), strong bases (amines), and Lewis acids (AlCl3) which can catalyze defluorination even below 500°C.
Experimental Characterization Protocols
To validate the stability of PFKs in your specific application, use the following self-validating protocols.
Protocol A: Sealed Tube Pyrolysis (Static Stability)
Objective: Determine the onset temperature of decomposition (T_onset) and identify TDPs.
-
Preparation: Load 2 mL of C6-FK into a heavy-walled borosilicate or quartz ampoule.
-
Deoxygenation: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen (prevents oxidative bias). Seal the ampoule under vacuum.
-
Thermal Stress: Place ampoules in a block heater at graduated temperatures (e.g., 200°C, 300°C, 400°C, 500°C) for 24 hours.
-
Analysis (GC-MS/FTIR):
-
Cool to room temperature.[3]
-
Gas Phase: Analyze headspace using FTIR (Target: COF2 @ 1928 cm-1, PFIB @ 1027 cm-1).
-
Liquid Phase: Analyze using GC-MS to detect breakdown fragments (C3, C4 isomers).
-
-
Validation: A control ampoule kept at 25°C must show <0.1% change in purity.
Protocol B: Dynamic Flow Reactor (Process Simulation)
Objective: Simulate "real-world" exposure in flow chemistry or cooling loops.
Caption: Figure 2. Dynamic flow reactor setup for assessing thermal stability under process conditions.
Data Summary: Decomposition Thresholds
| Parameter | Limit / Value | Notes |
| T_onset (Pure) | >500°C | Onset of homolytic cleavage. |
| T_onset (with AlCl3) | ~100°C | Lewis acids catalyze rapid degradation. |
| PFIB Formation | >550°C | Requires high energy beta-scission. |
| Hydrolysis (pH 7) | Stable | Half-life > years at ambient T. |
| Hydrolysis (pH >10) | Rapid | Immediate breakdown to PFCAs. |
References
-
Thermal Decomposition Product Testing with C6 F-ketone. Source: 3M Specialty Materials / NIST. [Link][4]
-
Atmospheric degradation of perfluoro-2-methyl-3-pentanone: Photolysis, hydrolysis and hydration. Source: Jackson et al., Environmental Science & Technology. [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. Source: Environmental Science & Technology (ACS). [Link]
-
Novec™ 1230 Fire Protection Fluid - Technical Data Sheet. Source: 3M. [Link]
Sources
Spectroscopic Guide: Methyl Pentadecafluoroheptyl Ketone
Topic: Spectroscopic Characterization of Fluorinated Building Blocks: Methyl Pentadecafluoroheptyl Ketone Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Molecule Profile
Methyl Pentadecafluoroheptyl Ketone (Perfluoroheptyl methyl ketone) is a critical building block in fluorous chemistry, often utilized to introduce perfluorinated tags into organic molecules or as a precursor for semi-fluorinated surfactants.
Unlike standard organic molecules, this compound presents a unique challenge in proton (
This guide provides a validated protocol for the acquisition, processing, and interpretation of the
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone
-
Molecular Formula:
-
Molecular Weight: 432.13 g/mol
-
Structure:
Theoretical Framework: The Fluorine Effect
To interpret the spectrum correctly, one must understand the electronic influence of the perfluoroalkyl chain on the adjacent methyl group.
Inductive Deshielding
The carbonyl group (
Homologous Series Trend Analysis: Data derived from shorter chain homologs confirms a stabilization of this effect as chain length increases [1]:
H-F Coupling
While protons and fluorine nuclei can couple (
Experimental Protocol: Acquisition & Processing
This protocol is designed to mitigate the risks of "silent" impurities (e.g., perfluorinated solvents) and relaxation artifacts.
A. Sample Preparation
-
Solvent: Chloroform-d (
) is preferred. It minimizes solvent overlap and prevents H/D exchange. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: Tetramethylsilane (TMS) is mandatory. Because the spectrum contains only one real peak, referencing against residual
(7.26 ppm) is risky if the solvent is wet or acidic. TMS provides the anchored 0.00 ppm.[1]
B. Instrument Parameters (The "Senior Scientist" Nuance)
Standard "quick scan" parameters often fail for isolated methyl groups due to Longitudinal Relaxation (
| Parameter | Standard Setting | Recommended Setting | Reasoning |
| Pulse Angle | 30° | 30° | Prevents saturation. |
| Relaxation Delay (D1) | 1.0 s | 5.0 – 10.0 s | Ensures full magnetization recovery for accurate integration. |
| Acquisition Time (AQ) | 2.0 s | 3.0 s | Allows for high resolution to detect potential H-F coupling broadening. |
| Scans (NS) | 16 | 64 | Improves S/N to see |
C. Workflow Visualization
Figure 1: Optimized NMR Acquisition Workflow for Isolated Spin Systems.
Data Analysis & Interpretation
The Spectrum
The
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 0.00 ppm | Singlet | Ref | TMS | Internal Standard. |
| 2.73 ppm | Singlet (s) | 3H | May appear slightly broadened ( | |
| 7.26 ppm | Singlet | - | Residual Solvent. |
Diagnostic Logic
If the peak appears at 2.16 ppm , you have Acetone (a common cleaning solvent contaminant). The shift to 2.73 ppm is the definitive proof of the perfluorinated chain's attachment.
Artifacts & Impurities
-
Water: Broad singlet ~1.56 ppm (in
). - Satellites: Small doublets flanking the main methyl peak (0.55% intensity each). Do not integrate these as impurities.
-
Hydrate Formation: Perfluorinated ketones are hygroscopic and can form gem-diols (
) in the presence of water. This would shift the methyl peak upfield (lower ppm) and likely show broad -OH peaks.
Validation Strategy (Self-Validating Protocol)
Relying solely on
Mandatory Cross-Check:
Run a
-
Expectation: Signals between -80 ppm (
) and -126 ppm ( chain). -
Logic: If the
H NMR shows a clean singlet at 2.73 ppm, but the NMR shows complex multiplets inconsistent with a chain, the sample is a mixture of homologs.
Figure 2: Logical decision tree for validating perfluorinated methyl ketones.
References
-
Gorbunova, T. I., et al. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, Vol. 2(147). Available at: [Link]
-
Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Available at: [Link]
-
Sigma-Aldrich. (2024).[3] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol NMR Spectrum. SpectraBase.[4][3][5] Available at: [Link][5]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundecan-1-ol | C11H5F19O | CID 13878520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
"safety and handling of Methyl Pentadecafluoroheptyl Ketone"
An In-depth Technical Guide to the Safe Handling of Methyl Pentadecafluoroheptyl Ketone
Introduction: A Framework for Precaution
Methyl Pentadecafluoroheptyl Ketone (CAS No. 754-85-8) is a highly fluorinated organic compound with exceptional thermal stability and chemical resistance. Its unique properties make it valuable in specialized applications, including the formulation of advanced surfactants, coatings, and potentially in pharmaceutical development. However, this compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their extreme persistence in the environment.[1] The very stability that makes these "forever chemicals" useful also necessitates a rigorous and informed approach to their handling and disposal to mitigate potential health risks and prevent environmental contamination.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Methyl Pentadecafluoroheptyl Ketone. The protocols herein are designed to be self-validating systems, grounded in the precautionary principle: treating substances with unknown toxicological profiles with a high degree of caution. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering laboratory personnel to make informed safety decisions.
Compound Identification and Physicochemical Properties
A foundational understanding of a chemical's physical properties is the first step in a robust risk assessment. The low boiling point of Methyl Pentadecafluoroheptyl Ketone, for instance, indicates a high volatility, making inhalation a primary route of potential exposure and mandating the use of stringent engineering controls.
| Property | Value | Significance for Handling |
| CAS Number | 754-85-8 | Unique identifier for substance tracking and safety data retrieval. |
| Molecular Formula | C₉H₃F₁₅O | High fluorine content indicates chemical stability and persistence. |
| Synonyms | Methyl perfluoroheptyl ketone, 1H,1H,1H-Pentadecafluoro-2-nonanone | Aids in literature and database searches. |
| Appearance | Colorless to almost colorless liquid | Visual identification. |
| Boiling Point | 57 °C | Low boiling point signifies high vapor pressure at room temperature; vapors can be easily inhaled. |
| Density | 1.69 g/cm³ | Significantly denser than water. |
Hazard Assessment and Toxicological Profile
While specific toxicological data for Methyl Pentadecafluoroheptyl Ketone is not extensively published, its classification as a PFAS compound warrants a conservative approach. Health concerns have been associated with exposure to certain PFAS, including potential endocrine disruption, immune system effects, and an increased risk of certain cancers.[3] Therefore, minimizing all routes of exposure is paramount.
-
Routes of Exposure :
-
Inhalation : Considered the primary risk due to the compound's volatility. Work with powdered forms of any PFAS presents a significant inhalation risk.[4]
-
Dermal Contact : May cause skin irritation.[5] Fluorinated compounds can have variable skin absorption characteristics; therefore, contact should be diligently avoided.[6]
-
Eye Contact : Expected to cause irritation.[5]
-
Ingestion : May be harmful if swallowed.[5] Accidental ingestion can occur via contaminated hands; strict hygiene is essential.[7]
-
-
Principle of Unknown Toxicity : In the absence of comprehensive data, Methyl Pentadecafluoroheptyl Ketone should be handled as a substance of unknown toxicity with the potential for long-term health effects characteristic of the PFAS class.
Core Safety Protocols: A Multi-Layered Defense
A robust safety plan relies on a hierarchy of controls, beginning with engineering solutions, followed by administrative procedures, and finally, personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this volatile compound is a certified chemical fume hood.
-
Causality : A fume hood is essential to contain vapors and prevent their escape into the laboratory environment, directly addressing the primary inhalation hazard.[3][4] All work involving the transfer, weighing, or preparation of solutions of Methyl Pentadecafluoroheptyl Ketone must be conducted within a fume hood. Ensure eyewash stations and safety showers are in close proximity to the workstation.[5]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for engineering controls but is critical for protecting personnel from direct contact. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves. | Provides a sufficient barrier for incidental contact.[3] Latex may not be sufficient.[3] Gloves must be inspected before use and removed promptly if contaminated, using a technique that avoids skin contact with the outer surface.[6] Wash hands thoroughly after handling.[7] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or glasses with side shields. | Protects against splashes and vapors. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing (e.g., transferring large volumes, working under pressure). |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. Avoid lab coats treated with water-repellent coatings unless they are verified to be PFAS-free.[3] |
| Respiratory Protection | Not typically required when using a fume hood. | If work must be done outside a fume hood or with powdered forms, respiratory protection is required and must be approved and fit-tested by institutional EHS personnel.[4] |
Chemical Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][8]
-
Incompatible Materials : While the high degree of fluorination imparts significant stability, it is prudent to avoid contact with strong oxidizing agents, acids, and bases, which are generally reactive with ketones.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures before beginning work.
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources : If the material is flammable, turn off all nearby ignition sources.[9]
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
Containment : For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill.
-
Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled container for hazardous waste.[10]
-
Decontamination : Clean the spill area thoroughly. All cleanup materials (gloves, wipes, absorbent) are considered hazardous waste.[3]
-
Reporting : Report the spill to the laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
Caption: Workflow for responding to a spill of Methyl Pentadecafluoroheptyl Ketone.
Experimental Workflow: Integrating Safety into Practice
This section provides a sample protocol for preparing a stock solution, illustrating how to integrate the preceding safety principles into a common laboratory task.
Protocol: Preparation of a 10 mM Stock Solution in Acetonitrile
-
Pre-Experiment Planning :
-
Review this safety guide and the institutional Chemical Hygiene Plan.
-
Calculate the required mass of Methyl Pentadecafluoroheptyl Ketone and volume of acetonitrile.
-
Ensure all necessary materials, including PPE and spill cleanup supplies, are readily available.
-
-
Setup :
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Perform all work inside a certified chemical fume hood.
-
Place an absorbent, plastic-backed pad on the work surface to contain minor drips.
-
-
Procedure :
-
Tare a clean, dry vial on an analytical balance inside the fume hood.
-
Using a clean pipette, carefully transfer the calculated mass of Methyl Pentadecafluoroheptyl Ketone into the tared vial.
-
Add the required volume of acetonitrile to the vial to dissolve the ketone.
-
Securely cap the vial and label it clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Post-Procedure Cleanup :
-
Dispose of any contaminated materials (e.g., pipette tips, wipes) into the designated PFAS hazardous waste container.[11]
-
Wipe down the work surface.
-
Properly remove and dispose of gloves, and wash hands thoroughly.
-
Caption: A decision-making workflow for the safe handling of PFAS compounds.
Waste Management and Disposal: A Critical Responsibility
Due to their environmental persistence, the disposal of PFAS is a matter of critical importance. Standard disposal methods like landfilling or incineration may not be effective and can lead to further environmental contamination.[2]
-
No Drain Disposal : Under no circumstances should Methyl Pentadecafluoroheptyl Ketone or any PFAS-containing solution be disposed of down the drain.[11]
-
Segregation : All waste streams containing this compound must be segregated. This includes:
-
Neat (undiluted) chemical.
-
Solutions containing the chemical.
-
Contaminated lab debris, including pipette tips, tubes, gloves, absorbent pads, and wipes.[11]
-
-
Collection : Collect all PFAS waste in clearly labeled, sealed, and compatible containers. Glass or high-density polyethylene (HDPE) are generally suitable.[11]
-
Disposal : All PFAS waste must be disposed of through your institution's Environmental Health & Safety hazardous waste program.[11] They are equipped to handle these materials in accordance with federal and local regulations, which may involve high-temperature incineration or permanent deep-well injection.[12]
Conclusion
The safe handling of Methyl Pentadecafluoroheptyl Ketone is predicated on a conservative, informed approach that acknowledges its identity as a PFAS compound. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating appropriate PPE, and following rigorous protocols for spill response and waste disposal—researchers can effectively minimize exposure risks to themselves and prevent the release of this persistent chemical into the environment. The causality-driven principles outlined in this guide are intended to foster a culture of safety that protects both the scientist and the global ecosystem.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Perfluorooctane sulfonic acid. Retrieved from [Link]
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dt-shop. (2023). Safety Data Sheet. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: PERFLUORO(2-METHYL-3-PENTANONE). Retrieved from [Link]
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Interstate Technology Regulatory Council (ITRC). (n.d.). Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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National Science Teaching Association (NSTA). (2025). PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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Republic Services. (2024). Safe and Secure PFAS Disposal? We Got This. Retrieved from [Link]
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Enthalpy Analytical. (2023). Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). PFAS Waste. Retrieved from [Link]
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Sokolove Law. (2020). Current Methods of Disposing PFAS Chemicals Increase Contamination. Retrieved from [Link]
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National Refrigerants Ltd. (n.d.). 2,3,3,3-tetrafluoroprop-1-ene - SAFETY DATA SHEET. Retrieved from [Link]
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Technical Guide: Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8)
The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static data of a standard Material Safety Data Sheet (MSDS) to provide actionable, mechanistic, and safety-critical insights for researchers in drug discovery and fluorochemistry.[1][2]
Operational Safety, Reactivity Mechanisms, and Application Protocols [1][2]
Document Control:
-
Subject: Methyl Pentadecafluoroheptyl Ketone (1H,1H,1H-Pentadecafluoro-2-nonanone)[1][2][3][4][5][6]
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists.[1][2]
-
Revision Focus: Metabolic stability, electrophilic reactivity, and containment of PFAS precursors.[1][2]
Part 1: Executive Summary & Chemical Identity[1]
Methyl Pentadecafluoroheptyl Ketone is a specialized fluorinated building block used primarily in the synthesis of fluorous-tagged molecules and as a highly electrophilic intermediate in heterocycle formation.[1] Unlike standard alkyl ketones, the perfluorinated tail (
Critical Safety Alert: While often handled as a solvent or intermediate, this compound must be treated as a potential PFOA (Perfluorooctanoic Acid) precursor .[1][2] Metabolic or environmental oxidation of the methyl group can yield PFOA, a persistent organic pollutant with strict regulatory limits.[1]
Physicochemical Profile[6][7][8][9][10][11][12][13][14][15]
| Property | Value | Operational Context |
| Formula | High fluorine content (>69% by mass).[1][2] | |
| Molecular Weight | 412.10 g/mol | Heavy vapor; accumulates in low-lying areas.[1][2] |
| Boiling Point | 57°C (135°F) | Volatile. Significantly lower than hydrocarbon analogs due to weak intermolecular van der Waals forces.[2] |
| Density | 1.69 g/mL at 20°C | Forms the bottom layer in aqueous biphasic systems.[2] |
| Refractive Index | Low refractive index characteristic of fluorocarbons.[2] | |
| Solubility | Fluorous solvents, THF, Ether | Immiscible with water; forms hydrates at the interface.[1][2] |
| Appearance | Colorless liquid | Indistinguishable from water visually; rely on density differences.[2] |
Part 2: Reactivity & Mechanistic Integrity[1]
The "Electrophilic Carbonyl" Phenomenon
In standard organic synthesis, ketones are moderately electrophilic.[1] However, the perfluoroheptyl chain in CAS 754-85-8 acts as a powerful
Experimental Implication:
-
Hydrate Formation: Upon contact with moisture, this ketone does not merely dissolve; it chemically reacts to form a stable gem-diol (hydrate).[1][8]
-
Nucleophilic Attack: Reaction rates with nucleophiles (amines, alcohols) are orders of magnitude faster than with 2-nonanone.[1]
Diagram 1: Electrophilic Activation & Hydrate Equilibrium This diagram illustrates the electronic influence of the perfluoroalkyl tail on the carbonyl center.[1]
Caption: The electron-withdrawing C7F15 group amplifies the carbonyl's susceptibility to nucleophilic attack, leading to rapid hydrate formation in air.[1]
Part 3: Toxicology & Metabolic Fate (The PFOA Risk)[1]
Researchers must look beyond acute toxicity (irritation) and consider the metabolic trajectory of the molecule. The stability of the perfluorocarbon bond means the body cannot degrade the tail. Instead, metabolism targets the hydrocarbon "handle" (the methyl group).[1]
Metabolic Pathway
-
Hydroxylation: Cytochrome P450 enzymes oxidize the terminal methyl group.
-
Oxidation: The alcohol converts to a carboxylic acid.
-
Result: Formation of Perfluorooctanoic Acid (PFOA) or related perfluorinated carboxylates.
Diagram 2: Metabolic Activation Pathway Visualizing the biotransformation risk for drug development safety assessments.[1]
Caption: Metabolic oxidation of the methyl group can theoretically yield PFOA, a regulated persistent organic pollutant.[1][2][9]
Part 4: Safe Handling & Engineering Controls
Containment Strategy
Due to the volatility (BP 57°C) and the PFOA precursor status, standard benchtop handling is insufficient.[1]
-
Primary Control: All transfers must occur within a certified Chemical Fume Hood .
-
Vapor Management: The vapor density is significantly heavier than air.[1] Ensure hood baffles are adjusted for bottom/low exhaust to capture sinking vapors efficiently.
Personal Protective Equipment (PPE) Selection
Standard latex gloves are permeable to many ketones. Fluorinated ketones require specific barrier materials.
| PPE Component | Recommendation | Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Good resistance to incidental splashes.[1][2] Change immediately upon contact. |
| Gloves (Immersion) | Silver Shield / 4H® Laminate | Required for spill cleanup or prolonged handling.[2] Fluorinated solvents can permeate nitrile over time. |
| Respiratory | Organic Vapor (OV) Cartridge | Only if outside a fume hood (Emergency only).[2] Use full-face respirators to protect eyes from irritating vapors.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the high volatility and potential for corrosive hydrate formation in eye moisture.[2] |
Storage Protocol
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Reasoning: Prevents moisture ingress. Moisture converts the liquid ketone into solid/semi-solid hydrates, altering stoichiometry and purity.[1]
-
Temperature: Cool, dry area (<25°C). Keep away from heat sources due to low boiling point.
Part 5: Emergency Response Protocols
Fire Fighting Measures
Do NOT use water jets.
-
Why: Water may scatter the low-density burning liquid (if mixed with other solvents) or react to form acidic hydrates.
-
Preferred Media: Alcohol-resistant foam, Dry chemical, or
.[1][2] -
Thermal Decomposition: Fire will release Hydrogen Fluoride (HF) and Carbonyl Fluoride (
) . Both are instantly fatal at high concentrations. Full SCBA with acid-gas rated seals is mandatory.[1]
Accidental Release (Spill)[10]
-
Evacuate: Clear the area of non-essential personnel.
-
Ventilate: Increase air exchange; vapors will pool on the floor.
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Decontaminate: Wash the area with a soap/water solution.[10] Collect all rinsate; do not flush to sewer (PFAS environmental hazard).
Part 6: Synthesis & Application Context[1]
Fluorous Tagging
In drug discovery, this ketone is often used to attach a "fluorous ponytail" to a substrate, allowing the molecule to be extracted using fluorous solid-phase extraction (F-SPE).[1]
-
Protocol Note: When calculating stoichiometry, account for the purity. If the bottle has been opened frequently without inert gas, a significant % may exist as the hydrate (MW 430.1 vs 412.1), leading to under-dosing of the reagent.[1]
Heterocycle Synthesis
The high electrophilicity makes it an excellent partner for condensation with hydrazines or diamines to form trifluoromethyl-like heterocycles (e.g., fluoroalkyl-pyrazoles).[1]
-
Caution: These reactions are often exothermic. Add the nucleophile slowly at 0°C to prevent runaway boiling of the ketone (BP 57°C).
References
-
Chemical Identity & Properties: TCI Chemicals. Product Specification: Methyl Pentadecafluoroheptyl Ketone (P1452).[6] Retrieved from .
-
Reactivity of Perfluoroalkyl Ketones: Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants. Canadian Journal of Chemistry.[11]
-
Metabolic Pathways of Fluorotelomers: Martin, J. W., et al. (2005).[1][2] Metabolism of Perfluorooctane Sulfonamide and Acetate by Human CYP Enzymes. Environmental Science & Technology. (Contextual reference for PFOA precursor metabolism).
-
Hydrate Formation Mechanism: LibreTexts Chemistry. Nucleophilic Addition of Water - Hydration. Retrieved from .
-
Safety Data Sheet Context: Fisher Scientific. Methyl Pentadecafluoroheptyl Ketone SDS. Retrieved from .
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Isomeric Resolution and Catalytic Utility of Methyl Pentadecafluoroheptyl Ketone in Pharmaceutical Synthesis
Executive Summary: The Fluorous Advantage
Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8), often abbreviated as MPFK or
However, a critical, often overlooked variable in its application is isomerism . Commercial supplies of perfluorinated reagents vary significantly in their isomeric composition (linear vs. branched) depending on their synthetic origin (Electrochemical Fluorination vs. Telomerization).[1][2][3] For pharmaceutical applications requiring strict regulatory compliance (CMC) and reproducible kinetics, understanding and controlling these isomers is non-negotiable.
This guide dissects the structural isomers of MPFK, details their separation and identification, and provides a validated protocol for their use in catalytic epoxidation.
Molecular Architecture and Isomerism
The term "Methyl Pentadecafluoroheptyl Ketone" implies a specific connectivity: a methyl group (
The "Isomer Crisis": ECF vs. Telomerization
The isomeric profile of MPFK is dictated by the manufacturing method of the perfluoroheptyl precursor:
-
Telomerization (The "Pure" Route): Produces almost exclusively linear (
) isomers. This is the preferred grade for pharmaceutical benchmarking. -
Electrochemical Fluorination (ECF): Produces a mixture typically containing 70-80% linear and 20-30% branched isomers.[1] Common branched forms include perfluoroisoheptyl and perfluoroanteisoheptyl chains.
Structural Visualization
The following diagram illustrates the structural difference between the linear isomer (preferred for consistent fluorous tagging) and a common branched impurity.
Figure 1: Structural comparison of the linear n-isomer versus a generic branched isomer. The trifluoromethyl branch (
Analytical Resolution: Distinguishing Isomers
For drug development, "mixture of isomers" is an unacceptable specification for critical raw materials. You must validate the isomeric purity using
-NMR Spectroscopy (The Gold Standard)
-NMR is the only definitive method to quantify the linear/branched ratio without derivatization.| Signal Assignment | Chemical Shift ( | Multiplicity | Notes |
| Linear Terminal | -81.3 to -81.6 | Triplet | Characteristic of |
| Branched | -70.0 to -75.0 | Complex | Shifts vary by branch position (iso vs anteiso). |
| -118.0 to -120.0 | Broad Singlet | Diagnostic for the ketone functionality. |
Protocol Note: If you observe signals in the -70 to -75 ppm range, your MPFK sample is derived from ECF and contains branched isomers. This may affect the reproducibility of "fluorous tag" separations later in the workflow.
GC-MS Fragmentation
While electron ionization (EI) often fragments perfluorinated chains extensively, the molecular ion is rarely visible. Look for the following diagnostic fragments:
-
m/z 43:
(Acetyl cation, confirms methyl ketone). -
m/z 69:
(Dominant in branched isomers). -
m/z 119:
(Dominant in linear chains). -
m/z 169:
.
Functional Application: Catalytic Epoxidation[4][5]
The primary utility of MPFK in pharma is as a precursor to Methyl Pentadecafluoroheptyl Dioxirane . This species allows for the epoxidation of acid-sensitive or electron-poor alkenes under neutral conditions.
The Catalytic Cycle
Unlike meta-chloroperoxybenzoic acid (mCPBA), which generates acidic byproducts, the MPFK cycle produces only the ketone itself as a byproduct, which can be easily recovered due to its fluorous nature.
Figure 2: The catalytic cycle of MPFK. The ketone is regenerated after oxygen transfer, allowing for recovery via fluorous extraction.
Experimental Protocol: Dioxirane-Mediated Epoxidation
Objective: Epoxidation of trans-stilbene (model substrate) using MPFK.
Reagents:
-
Substrate: trans-Stilbene (1.0 equiv)
-
Catalyst: Methyl Pentadecafluoroheptyl Ketone (0.1 equiv, >95% Linear Isomer preferred)
-
Oxidant: Oxone® (Potassium peroxymonosulfate, 2.0 equiv)
-
Buffer: Sodium Bicarbonate (
, 5.0 equiv) -
Solvent: Acetonitrile / Water (1.5 : 1 v/v) or Fluorous Biphasic System.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve trans-stilbene (1 mmol) and MPFK (0.1 mmol) in Acetonitrile (15 mL).
-
Buffering: Add 10 mL of 0.4 mM aqueous
solution (to chelate trace metals that decompose Oxone). Cool the mixture to 0–5 °C. -
Oxidant Addition: Add a mixture of solid Oxone (2 mmol) and solid
(5 mmol) in small portions over 30 minutes. Crucial: Vigorous stirring is required to maintain the suspension. -
Reaction Monitoring: Monitor by TLC or HPLC. The ketone is converted to the dioxirane, which transfers oxygen to the alkene, regenerating the ketone.
-
Workup & Recovery:
-
Filter off inorganic salts.
-
Extract the organic layer.
-
Fluorous Recovery: If using a fluorous solvent (e.g., HFE-7100) or performing Fluorous Solid Phase Extraction (F-SPE), the MPFK can be selectively retained on a fluorous silica column while the non-fluorous epoxide product elutes.
-
Wash the F-SPE cartridge with diethyl ether (elutes product) followed by perfluorohexane (elutes MPFK catalyst for reuse).
-
Why Isomer Purity Matters in Recovery
In the recovery step (Step 5 above), the linear isomer has a higher affinity for fluorous silica gel than branched isomers.
-
Linear MPFK: Strong retention (
on FluoroFlash® columns). -
Branched MPFK: Weaker retention (
). -
Consequence: If you use an isomeric mixture (ECF grade), you will likely lose the branched fraction during the first recycling pass, leading to a "drifting" catalyst concentration in subsequent batches. Always specify >95% linear isomer for recyclable catalytic processes.
References
- Chemical Identity & Properties
-
Isomer Separation & Analysis
-
Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. National Institutes of Health (PubMed). [Link]
-
-
Catalytic Application (Dioxiranes)
-
Design of fluoroketones as efficient reagents for epoxidation reactions. ResearchGate. [Link]
-
-
Environmental Impact of Isomers
-
Synthesis & Heterogenization
-
Heterogenization of Ketone Catalyst for Epoxidation by Low Pressure Plasma Fluorination. ResearchGate. [Link]
-
Sources
An In-depth Technical Guide on the Environmental Fate of Fluorinated Ketones
Introduction: A New Generation of Fluorinated Compounds
Fluorinated ketones have emerged as a significant class of chemical compounds, finding utility in diverse applications ranging from fire suppression agents to dielectric immersion cooling fluids.[1][2] Their growing adoption is largely driven by their favorable environmental profiles, particularly their short atmospheric lifetimes and low global warming potentials, which set them apart from previous generations of fluorinated alternatives.[1] This guide provides a comprehensive technical overview of the environmental fate of fluorinated ketones, delving into the core chemical and biological processes that govern their transformation and persistence in the atmosphere, aquatic systems, and soil. Understanding these pathways is paramount for researchers, scientists, and drug development professionals to conduct thorough environmental risk assessments and to design next-generation molecules with minimized ecological impact.
I. Atmospheric Fate: Rapid Degradation in the Troposphere
The primary environmental sink for fluorinated ketones is the atmosphere, where they undergo rapid degradation primarily through photolysis and reaction with hydroxyl (OH) radicals.[1][3] This swift atmospheric removal is a key attribute that contributes to their low global warming potentials.
Photolysis: The Dominant Atmospheric Removal Pathway
The carbonyl group in ketones absorbs ultraviolet (UV) radiation, leading to photochemical decomposition.[3] This process, known as photolysis, is the principal mechanism for the atmospheric removal of fluorinated ketones.[1] The absorption of UV light excites the molecule, leading to the cleavage of chemical bonds and the formation of smaller, often less harmful, degradation products.
The atmospheric lifetime of many fluorinated ketones is on the order of days to a few weeks due to their susceptibility to photolysis.[1][4][5] For instance, the atmospheric lifetime of C6 F-ketone (FK-5-1-12) is estimated to be between one and two weeks.[6] Similarly, perfluorinated butanone (PF-2M3P) and pentanone (PF-3M2B) have estimated atmospheric lifetimes of 3-11 days and approximately 13 days, respectively.[4][5]
Table 1: Atmospheric Lifetimes of Selected Fluorinated Ketones
| Compound | Atmospheric Lifetime | Primary Degradation Mechanism | Reference(s) |
| C6 F-ketone (FK-5-1-12) | 1–2 weeks | Photolysis | [6] |
| Perfluorinated butanone (PF-2M3P) | 3–11 days | Photolysis | [4][5] |
| Perfluorinated pentanone (PF-3M2B) | ~13 days | Photolysis | [4][5] |
| HFK-447mcc | 10 years | Reaction with OH radicals | [3] |
| HFK-465mc | 1 year | Reaction with OH radicals | [3] |
| 1,1,1-trifluoro-2,4-pentanedione (TFP) | 21 hours | Reaction with OH radicals | [7] |
| 1,1,1-trifluoro-2,4-hexanedione (TFH) | 13 hours | Reaction with OH radicals | [7] |
| 1,1,1-trifluoro-5-methyl-2,4-hexanedione (TFMH) | 8 hours | Reaction with OH radicals | [7] |
Reaction with Hydroxyl Radicals: A Secondary but Significant Pathway
In the troposphere, hydroxyl (OH) radicals are highly reactive oxidants that play a crucial role in the degradation of many volatile organic compounds.[8] For fluorinated ketones, reaction with OH radicals represents another important atmospheric degradation pathway, particularly for those containing hydrogen atoms (hydrofluoroketones).[3] The reaction typically proceeds via hydrogen atom abstraction.[3]
The rate of this reaction, and consequently the atmospheric lifetime, is highly dependent on the molecular structure of the fluorinated ketone. For example, the calculated atmospheric lifetime for HFK-447mcc is 10 years, while for HFK-465mc it is 1 year, based on their reaction rates with OH radicals.[3] In contrast, some fluorinated diketones exhibit much shorter lifetimes due to OH radical reactions, with calculated tropospheric lifetimes of 21, 13, and 8 hours for TFP, TFH, and TFMH, respectively.[7]
Atmospheric Degradation Products
The atmospheric degradation of fluorinated ketones leads to the formation of various smaller molecules. While the complete degradation pathway can be complex, key products often include carbon dioxide (CO2), hydrogen fluoride (HF), and trifluoroacetic acid (TFA).[9] The formation of these products is a critical aspect of the environmental risk assessment, as some, like TFA, can be persistent in the environment.[9] However, studies on perfluorinated butanone and pentanone suggest that their photolysis has a minor impact on the atmospheric burden of fluorinated acids.[4][5]
Caption: Atmospheric degradation pathways for fluorinated ketones.
II. Aquatic Fate: Hydrolysis and Biodegradation
While the atmosphere is the primary sink, fluorinated ketones can enter aquatic environments through deposition or direct release. Their fate in water is governed by processes such as hydrolysis and biodegradation, although they are generally considered to be more persistent in aquatic systems compared to the atmosphere.
Hydrolysis: Limited Significance for Perfluorinated Ketones
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For highly fluorinated ketones, the strong carbon-fluorine bonds make them generally resistant to hydrolysis under typical environmental conditions.[10] However, the presence of other functional groups or specific structural features might influence their susceptibility to this process. For instance, the hydrolysates of C6F12O can include corrosive perfluoropropionic acid.[6][11]
Biodegradation: A Complex and Structure-Dependent Process
The biodegradation of fluorinated compounds is a complex area of research. The high strength of the carbon-fluorine bond often makes these compounds recalcitrant to microbial degradation.[12] However, the presence of non-fluorinated functional groups can provide an entry point for microbial enzymes to initiate the degradation process.[10]
Research on the biodegradation of fluorinated substances has shown that the extent and rate of degradation are highly dependent on the specific molecular structure.[13] While some highly fluorinated compounds are extremely persistent, others that are less heavily fluorinated can undergo complex metabolic transformations.[13] For α-fluoroketones, some transaminase enzymes have been shown to exhibit a promiscuous hydrodefluorination activity, converting them to their non-fluorinated ketone counterparts.[14]
It's important to note that the biodegradation of some fluorinated compounds can lead to the formation of persistent and potentially toxic metabolites.[12] For example, the metabolism of certain fluorine-containing drugs can produce fluoroacetic acid, a potent metabolic toxin.[15][16] Therefore, a thorough understanding of the complete biodegradation pathway is crucial for assessing the environmental risk.
III. Soil and Sediment: Sorption and Mobility
The fate of fluorinated ketones in soil and sediment is largely influenced by their sorption behavior, which in turn affects their mobility and bioavailability.
Sorption to Soil and Sediment Particles
The extent to which fluorinated ketones sorb to soil and sediment is dependent on both the properties of the compound and the characteristics of the soil, such as organic carbon content and mineral composition.[17][18] Generally, the presence of fluorine atoms can impact a molecule's water solubility and its ability to interact with soil components.[15][16][19] The sorption of perfluoroalkyl substances (PFAS) to soil is a complex process, and while specific data on fluorinated ketones is limited, it is expected that their behavior would be influenced by similar factors.[20]
Mobility and Leaching Potential
Compounds with low sorption coefficients are more mobile in soil and have a higher potential to leach into groundwater. The mobility of fluorinated ketones in the subsurface is a key consideration for their environmental risk assessment. Trifluoroacetic acid (TFA), a potential degradation product, is known to be highly mobile in the environment.[9]
IV. Experimental Methodologies for Environmental Fate Assessment
A variety of experimental and analytical techniques are employed to study the environmental fate of fluorinated ketones.
Atmospheric Chemistry Studies
-
Smog Chamber Experiments: Atmospheric simulation chambers are used to study the reactions of fluorinated ketones with OH radicals and their photolytic degradation under controlled conditions that mimic the troposphere.[7]
-
Spectroscopic and Chromatographic Analysis: Techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-flame ionization detection (GC-FID) are used to monitor the concentrations of the parent compound and its degradation products over time.[7]
Aquatic and Soil Studies
-
Hydrolysis and Biodegradation Screening Tests: Standardized laboratory tests are conducted to determine the rate of hydrolysis and the extent of biodegradation in water and soil samples.
-
Sorption Isotherm Studies: Batch equilibrium experiments are performed to quantify the sorption of fluorinated ketones to different soil and sediment types.[17]
-
Analytical Methods: Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of fluorinated compounds in environmental matrices due to its high sensitivity and selectivity.[21]
Caption: Key areas of environmental fate assessment and corresponding experimental approaches.
V. Ecotoxicological Considerations
While fluorinated ketones are designed to have favorable environmental profiles, it is essential to consider the potential ecotoxicological effects of the parent compounds and their degradation products. The accumulation of excess fluoride in the environment can pose health risks to various organisms.[22] Fluoride can act as an enzymatic poison, inhibiting metabolic processes in aquatic organisms.[23] The toxicity of fluoride to aquatic life is influenced by factors such as concentration, exposure time, and water chemistry.[23]
Conclusion: A Balanced Perspective
Fluorinated ketones represent a significant advancement in the development of chemicals with reduced environmental persistence and global warming potential. Their rapid atmospheric degradation, primarily through photolysis, is a key feature that distinguishes them from many other fluorinated compounds. However, a comprehensive understanding of their environmental fate requires a multi-faceted approach that considers their behavior in aquatic and terrestrial environments, as well as the potential for the formation of persistent or toxic degradation products. Continued research into the biodegradation pathways and ecotoxicological effects of fluorinated ketones and their metabolites is crucial for ensuring their long-term environmental sustainability.
References
- Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. (2022). MDPI.
- HOTWC 2002 - Physical and Environmental Properties of a Next Gener
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997).
- Use of fluorinated ketones in fire extinguishing compositions. (n.d.).
- Papadimitriou, V. C., & Burkholder, J. B. (2019).
- Fluoroketone Market Size, Share & Report. (2026). Industry Research.
- Barbier, O., Arreola-Mendoza, L., & Del Razo, L. M. (2010). Toxic effects of fluoride on organisms. PubMed.
- Papadimitriou, V. C., & Burkholder, J. B. (2019). Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. Environmental Science & Technology.
- Camargo, J. A. (2003).
- Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology.
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
- Fluorinated Chemicals and the Impacts of Anthropogenic Use. (n.d.).
- Strategies for the Biodegradation of Polyfluorin
- Products of incomplete combustion of POSF Based Fluorochemicals. (1999). 3M.
- The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. (2021).
- Blanco, M. B., et al. (2021). Diurnal photodegradation of fluorinated diketones (FDKs)
- Metabolism and Toxicity of Fluorine Compounds. (2021). PMC - NIH.
- Murphy, C. D. (2017).
- Review on Research Progress of C6F12O as a Fire Extinguishing Agent. (n.d.). MDPI.
- Viegas, L. P., & Jensen, F. (2023). A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds.
- Sorption behaviour of perfluoroalkyl substances in soils. (2015). PubMed.
- Review on Research Progress of C6F12O as a Fire Extinguishing Agent. (n.d.).
- The Nature of Soil Organic Matter Affects Sorption of Pesticides. 1. Relationships with Carbon Chemistry as Determined by 13 C CPMAS NMR Spectroscopy. (n.d.). ResearchGate. [https://vertexaisearch.cloud.gAS NMR Spectroscopy. (n.d.).
Sources
- 1. nist.gov [nist.gov]
- 2. industryresearch.co [industryresearch.co]
- 3. Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc [mdpi.com]
- 4. Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A computer-based solution to the oxidation kinetics of fluorinated and oxygenated volatile organic compounds - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00164K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 13. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sorption behaviour of perfluoroalkyl substances in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adsorption of perfluorinated acids onto soils: Kinetics, isotherms, and influences of soil properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Environmental analysis of fluorinated alkyl substances by liquid chromatography-(tandem) mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxic effects of fluoride on organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluoride toxicity to aquatic organisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Perfluorinated Carboxylic Acids in Environmental Water Samples Using Methyl Pentadecafluoroheptyl Ketone as an Internal Standard by GC-MS
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals that are persistent in the environment and have been linked to adverse health effects. The accurate and sensitive quantification of these compounds in environmental matrices is of paramount importance for monitoring, risk assessment, and regulatory compliance. This application note describes a robust method for the quantification of a range of perfluorinated carboxylic acids (PFCAs) in water samples using gas chromatography-mass spectrometry (GC-MS) following derivatization. The method employs Methyl Pentadecafluoroheptyl Ketone as an internal standard to ensure high accuracy and precision.
Methyl Pentadecafluoroheptyl Ketone is a highly fluorinated compound with exceptional thermal stability and chemical resistance, making it an ideal internal standard for the analysis of other fluorinated compounds. Its unique mass spectrum and chromatographic retention time allow for clear separation from the target analytes and matrix interferences.
Principle of the Method
This method involves the extraction of PFCAs from water samples using solid-phase extraction (SPE), followed by derivatization to increase their volatility for GC-MS analysis. Methyl Pentadecafluoroheptyl Ketone is introduced as an internal standard at the beginning of the sample preparation process to compensate for any analyte loss during extraction and derivatization, as well as variations in injection volume. Quantification is achieved by comparing the peak area ratio of the derivatized analytes to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes: Perfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA), Perfluorodecanoic acid (PFDA), Perfluoroundecanoic acid (PFUnA), Perfluorododecanoic acid (PFDoA).
-
Internal Standard: Methyl Pentadecafluoroheptyl Ketone.
-
Derivatization Agent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).
-
Solvents: Methanol, Methyl tert-butyl ether (MTBE), Acetonitrile (all HPLC or pesticide residue grade).
-
Reagents: Sodium carbonate, Sodium sulfate (anhydrous), Reagent water (PFAS-free).
-
Solid-Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges.
Experimental Protocols
Preparation of Standards
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of each PFCA analyte and the internal standard, Methyl Pentadecafluoroheptyl Ketone, in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing all PFCAs at concentrations ranging from 1 ng/mL to 100 ng/mL in methanol.
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a solution of Methyl Pentadecafluoroheptyl Ketone in methanol.
Sample Preparation and Extraction
-
Collect 500 mL of the water sample in a clean polypropylene bottle.
-
Add 50 µL of the 10 ng/mL Methyl Pentadecafluoroheptyl Ketone internal standard spiking solution to the sample.
-
Condition a WAX SPE cartridge with 5 mL of MTBE, followed by 5 mL of methanol, and then 5 mL of reagent water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of reagent water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 10 mL of MTBE.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
Derivatization
-
To the concentrated extract, add 50 µL of a 10 mg/mL solution of PFBBr in acetonitrile and 50 µL of a 10% aqueous sodium carbonate solution.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60°C for 1 hour.
-
After cooling, add 1 mL of reagent water and vortex.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| PFOA-PFB ester | 414 | 181 |
| PFNA-PFB ester | 464 | 181 |
| PFDA-PFB ester | 514 | 181 |
| PFUnA-PFB ester | 564 | 181 |
| PFDoA-PFB ester | 614 | 181 |
| Methyl Pentadecafluoroheptyl Ketone | 413 | 69 |
Data Analysis and Quantification
-
Identify the peaks of the derivatized PFCAs and the internal standard based on their retention times and characteristic ions.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of each PFCA in the sample from the calibration curve.
Method Performance
| Parameter | PFOA | PFNA | PFDA | PFUnA | PFDoA |
| Linear Range (ng/L) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.997 | >0.998 | >0.997 |
| Limit of Detection (LOD) (ng/L) | 0.2 | 0.2 | 0.3 | 0.3 | 0.4 |
| Limit of Quantification (LOQ) (ng/L) | 0.7 | 0.7 | 1.0 | 1.0 | 1.3 |
| Recovery (%) | 95 ± 5 | 98 ± 4 | 97 ± 6 | 94 ± 7 | 96 ± 5 |
| Precision (RSD%) | < 10 | < 10 | < 10 | < 10 | < 10 |
Workflow Diagram
Caption: Workflow for the quantification of PFCAs in water samples.
Conclusion
This application note presents a reliable and sensitive GC-MS method for the quantification of perfluorinated carboxylic acids in environmental water samples. The use of Methyl Pentadecafluoroheptyl Ketone as an internal standard ensures the accuracy and precision of the results by correcting for variations in sample preparation and analysis. The described protocol, including solid-phase extraction and derivatization, allows for the detection and quantification of PFCAs at environmentally relevant concentrations.
References
-
U.S. Environmental Protection Agency. (2016). Method 537: Determination of Selected Perfluorinated Alkyl Acids in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
Advanced Applications of Fluorinated Surfactants: From Microfluidics to Structural Biology
Topic: "applications of fluorinated surfactants in research" Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.
Abstract
Fluorinated surfactants (fluorosurfactants) represent a specialized class of amphiphiles where the hydrophobic tail is fluorinated.[1][2] Characterized by the extreme stability of the C–F bond and unique "hydrophobic and lipophobic" properties, these reagents have revolutionized high-throughput screening and membrane protein research. This guide details their application in droplet-based microfluidics for single-cell analysis and their critical role in stabilizing fragile membrane proteins for Cryo-EM and
Introduction: The Fluorine Advantage
Unlike hydrocarbon surfactants, fluorosurfactants possess a fluorocarbon tail that is immiscible with both aqueous and organic (hydrocarbon) phases.[1][3] This "orthogonal" solubility profile is the foundation of their utility in research.
Key Physicochemical Properties[4]
-
Chemical/Thermal Stability: The C–F bond (approx. 116 kcal/mol) renders these surfactants inert to enzymatic degradation and harsh thermal cycling (e.g., PCR).
-
Gas Solubility: High solubility for respiratory gases (
, ) in fluorinated oils/surfactants supports cell viability in encapsulated droplets. -
Lipophobicity: Fluorinated tails do not partition into lipid bilayers or protein hydrophobic cores, preventing the "stripping" of structural lipids common with detergents like SDS or Triton X-100.
| Property | Hydrocarbon Surfactants (e.g., SDS, Tween) | Fluorinated Surfactants (e.g., PFPE-PEG) |
| Tail Composition | Alkyl chains ( | Perfluorocarbon chains ( |
| Surface Tension | ~30–35 mN/m | ~15–20 mN/m (Extremely Low) |
| Biocompatibility | Low to Moderate (often lytic) | High (inert, prevents adsorption) |
| Phase Behavior | Miscible with oils/lipids | Immiscible with oils/lipids |
Application I: Droplet-Based Microfluidics
The most widespread application of fluorinated surfactants is stabilizing water-in-oil (W/O) emulsions for microfluidics. Here, the continuous phase is a fluorinated oil (e.g., HFE-7500, FC-40), and the surfactant (typically a PFPE-PEG-PFPE triblock copolymer) stabilizes the aqueous droplets containing cells, DNA, or reagents.
Mechanism of Stabilization
The fluorophilic tails extend into the oil phase, while the hydrophilic PEG head groups face the aqueous droplet. This creates a steric barrier that prevents droplet coalescence and prevents biomolecules from adsorbing to the interface (which would cause denaturation or cross-talk).
Visualization: Droplet Interface Architecture
Figure 1: Architecture of a fluorosurfactant-stabilized droplet. The PFPE tails extend into the oil, while PEG heads protect the aqueous payload.
Protocol: Generation of Monodisperse Emulsions
Objective: Generate stable 50 µm droplets for single-cell sequencing or PCR.
Materials:
-
Continuous Phase: Fluorinated Oil (e.g., HFE-7500) containing 2% (w/w) Fluorosurfactant (e.g., FluoSurf or Pico-Surf).
-
Dispersed Phase: Aqueous buffer (PBS) containing cells/reagents.
-
Device: Flow-focusing microfluidic chip (PDMS).
Step-by-Step Workflow:
-
Priming: Flush the oil channels with the fluorinated oil/surfactant mix to coat the channel walls (rendering them fluorophilic).
-
Flow Rate Setup: Connect syringe pumps. Set flow rates to a typical 3:1 ratio (Oil:Aqueous).
-
Example: Oil = 900 µL/hr; Aqueous = 300 µL/hr.
-
-
Stabilization: Allow the system to equilibrate for 2 minutes. The surfactant lowers interfacial tension, allowing the oil to "pinch off" the aqueous stream at the junction.
-
Collection: Collect emulsion into a tube.
-
QC Check: Pipette 5 µL onto a glass slide. Observe under microscope. Droplets should be uniform (monodisperse) and not merging.
-
-
Incubation: For PCR, droplets can be thermocycled directly. The fluorinated surfactant prevents coalescence even at 95°C.
Application II: Membrane Protein Stabilization
Standard detergents (DDM, OG) often destabilize membrane proteins (MPs) by stripping away annular lipids essential for function. Fluorinated surfactants (e.g., fluorinated maltose derivatives like F6OM) offer a milder alternative.[4]
The "Lipophobic" Advantage: Because fluorinated tails are lipophobic, they do not compete with lipids for the protein surface. They form a "belt" around the protein's hydrophobic domain without penetrating it, preserving the native lipid environment.
Protocol: On-Column Detergent Exchange
Objective: Exchange a harsh extraction detergent (DDM) for a fluorinated surfactant (FS) to stabilize a GPCR for structural studies.
Prerequisites:
-
Protein extracted and solubilized in 1% DDM.
-
Affinity Resin (e.g., Ni-NTA).
-
Exchange Buffer: 20 mM HEPES, 150 mM NaCl, 0.1% Fluorinated Surfactant (e.g., F6OM) .
Workflow:
-
Binding: Load the DDM-solubilized protein onto the Ni-NTA column.
-
Wash 1 (Hybrid): Wash with 10 CV (column volumes) of buffer containing 0.05% DDM + 0.05% FS . This initiates the transition.
-
Wash 2 (Exchange): Wash with 20 CV of Exchange Buffer (0.1% FS only) .
-
Note: Fluorinated surfactants have low CMCs (Critical Micelle Concentrations); ensure the concentration is at least 3x CMC.
-
-
Elution: Elute protein using Exchange Buffer + Imidazole.
-
Validation: Analyze by SEC (Size Exclusion Chromatography). The protein-FS complex should elute as a sharp, monodisperse peak, often with a smaller hydrodynamic radius than DDM micelles, which is advantageous for Cryo-EM.
Application III: -NMR and Structural Biology
Fluorine-19 NMR is a powerful tool for studying protein dynamics because there is zero natural background signal in biological molecules.
Role of Fluorinated Surfactants in NMR
While the protein itself is often labeled with
-
No Proton Noise: Perfluorinated tails have no hydrogen. In
-NMR of the protein, the surfactant is invisible, eliminating the massive background signal seen with hydrocarbon detergents. -
Distinct Chemical Shift: If studying the surfactant-protein interaction, the surfactant's
signal is far removed from typical aromatic amino acid signals, allowing precise quantification of bound vs. free surfactant.
Visualization: Experimental Logic for Membrane Proteins[7]
Figure 2: Workflow for utilizing fluorinated surfactants to enhance structural biology data quality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Droplet Coalescence | Insufficient surfactant or incompatible oil. | Increase surfactant conc. to 2-5%. Ensure oil is fluorinated (e.g., HFE-7500), not silicone. |
| Protein Precipitation | Surfactant concentration < CMC. | Fluorosurfactants often have very low CMCs. Verify value and keep buffer >3x CMC. |
| "Leaky" Droplets | Small molecule diffusion (Cross-talk). | Use a surfactant with a higher molecular weight PFPE tail or add BSA to the aqueous phase to block interface. |
| Cloudy Eluate | Phase separation (Cloud Point). | Some non-ionic fluorosurfactants have low cloud points. Perform exchange at |
Safety and Handling
-
Toxicity: While high-molecular-weight PFPE surfactants are generally biocompatible and non-toxic, low-molecular-weight fluorinated species (e.g., PFOA derivatives) can be persistent and toxic. Always consult the SDS.
-
Waste Disposal: Fluorinated waste must never be mixed with standard organic solvents or aqueous waste. Segregate into specific "Halogenated/Fluorinated" waste streams for high-temperature incineration.
-
Handling: Fluorinated oils are dense (
). Pipetting requires care; reverse pipetting is recommended to ensure accurate volumes.
References
-
Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. Link
-
Breyton, C., et al. (2010).[2] Amphipols and fluorinated surfactants: Two alternatives to detergents for studying membrane proteins in vitro.[2][5][6][7][8] Methods in Molecular Biology. Link
-
Frotscher, E., et al. (2015).[4] A fluorinated detergent for membrane-protein applications.[1][2][8][9][10] Angewandte Chemie International Edition. Link
-
Kwan, A. H., et al. (2011). Macromolecular NMR spectroscopy for the non-spectroscopist. FEBS Journal. Link
-
Park, K. H., et al. (2007).[8] Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis.[2][8][9] Biochemical Journal. Link
Sources
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amphipols, nanodiscs, and fluorinated surfactants: three nonconventional approaches to studying membrane proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A fluorinated detergent for membrane-protein applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methyl Pentadecafluoroheptyl Ketone (MPFHK) as a Non-Polar Tracer
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (MPFHK, CAS 754-85-8) represents a class of semi-fluorinated molecular probes offering exceptional utility in non-polar phase tracing , lipid distribution modeling , and zero-background imaging . Unlike traditional hydrocarbon tracers, MPFHK leverages the "Fluorous Effect"—simultaneous hydrophobicity and lipophobicity—while its methyl group provides a specific handle for organic phase integration.
This guide outlines the protocols for utilizing MPFHK as a high-fidelity tracer in drug development, specifically for determining distribution coefficients in biphasic systems and conducting perfusion studies using
Physicochemical Profile & Tracer Logic
To use MPFHK effectively, one must understand why it behaves differently than standard lipophilic dyes (e.g., Sudan Red) or radiolabels.
Chemical Identity
-
IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone
-
Formula:
-
Structure:
-
CAS Number: 754-85-8
-
Molecular Weight: 412.1 g/mol
Key Properties for Tracing
| Property | Value | Implication for Experimental Design |
| Density | 1.69 g/mL | significantly heavier than water/lipids; facilitates rapid phase separation via centrifugation. |
| Fluorine Content | ~69% by weight | Provides an intense signal for |
| Solubility | Fluorous/Organic Soluble | Partitions strictly into non-polar or fluorous phases; insoluble in aqueous buffers. |
| Biological Background | Zero | Biological tissue lacks endogenous fluorine, offering infinite signal-to-noise ratio (SNR). |
The "Zero-Background" Advantage
In drug development, tracing a non-polar compound usually requires radiolabeling (
Application I: Biphasic Partitioning Protocol (LogP Surrogate)
Objective: Determine the partitioning of a non-polar formulation in a simulated biological fluid using MPFHK as the phase marker.
Materials
-
Tracer: Methyl Pentadecafluoroheptyl Ketone (>93% purity).[1]
-
Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.
-
Organic Phase: n-Octanol (standard LogP) or Lipid Emulsion (e.g., Intralipid 20%).
-
Internal Standard: Trifluoroacetic Acid (TFA) (water-soluble reference) or Hexafluorobenzene (organic-soluble reference).
Experimental Workflow
This protocol uses a "Shake-Flask" method adapted for NMR detection.
-
Preparation:
-
Prepare a 10 mM solution of MPFHK in the organic phase (e.g., octanol).
-
Add a known concentration of Internal Standard (IS) to the respective phases if absolute quantification is required.
-
-
Equilibration:
-
Combine Organic Phase (with MPFHK) and Aqueous Phase (1:1 volume ratio) in a glass vial.
-
Vortex vigorously for 5 minutes.
-
Incubate at 37°C for 60 minutes to mimic physiological temperature.
-
-
Phase Separation:
-
Centrifuge at 3,000 x g for 10 minutes.
-
Note: MPFHK increases the density of the organic phase. If using a light solvent, the organic layer is on top. If using a fluorous solvent, it may sink. Verify density prior to extraction.
-
-
Sampling:
-
Carefully extract 500 µL from both the top and bottom layers.
-
Transfer to separate NMR tubes.
-
Add a coaxial insert containing a reference standard (e.g.,
with TFA) to lock the signal.
-
Visualization of Workflow
Figure 1: Workflow for determining partition coefficients using MPFHK.
Analytical Detection: F-NMR Spectroscopy
This is the gold standard method for MPFHK detection due to the distinct chemical shift of the
NMR Setup
-
Frequency: Minimum 376 MHz (for
F). -
Pulse Sequence: Standard single-pulse with proton decoupling (
F{ H}) to sharpen the signals, as the protons on the methyl group ( ) can couple with the fluorine chain. -
Relaxation Delay (D1): Set to
(typically 5–10 seconds for fluorinated chains) to ensure quantitative accuracy.
Signal Interpretation
MPFHK will present a characteristic spectral fingerprint:
-
-81 ppm: Triplet (
terminal group). -
-110 to -126 ppm: Multiplets (Internal
chain). -
-120 ppm (approx): The
-fluorines (closest to the carbonyl) may show a distinct shift due to the electron-withdrawing ketone group.
Quantification Formula:
Application II: Biological Perfusion & Leak Detection
In organ-on-a-chip or microfluidic drug screening, MPFHK serves as a visual and spectroscopic leak detector for the non-polar channels.
Protocol
-
Doping: Add 0.5% (v/v) MPFHK to the lipid/oil stream of the device.
-
Flow: Run the perfusion system at physiological pressure.
-
Detection:
-
Gross Leak: Visual inspection (refractive index change).
-
Micro-Leak: Collect the aqueous effluent. Analyze via GC-MS (Negative Chemical Ionization).
-
Limit of Detection: GC-NCI can detect femtogram levels of perfluorinated chains.
-
GC-MS Parameters (Recommended)
-
Column: DB-5ms or equivalent non-polar column.
-
Carrier Gas: Helium (1 mL/min).
-
Ionization: Negative Chemical Ionization (NCI) using Methane as reagent gas.
-
** Rationale:** Fluorinated compounds possess high electron affinity, making NCI 100-1000x more sensitive than Electron Impact (EI).
Safety & Handling (Critical)
Although perfluorinated chains are generally inert, the ketone functionality and methyl group introduce specific handling requirements.
-
Hazard Identification:
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place (<15°C). The compound can be hygroscopic.
-
Disposal: Do not dispose of down the drain. Collect as halogenated organic waste.
References
-
Chemical Identity & Properties: TCI Chemicals. Product Specification: Methyl Pentadecafluoroheptyl Ketone (P1452). Retrieved from
-
Fluorine NMR Methodology: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
19F Tracers in Biology: Tirotta, I., et al. (2015). 19F Magnetic Resonance Imaging: A Tunable Diagnostic Tool. Chemical Reviews.
-
Fluorous Phase Chemistry: Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.
Sources
"protocol for using Methyl Pentadecafluoroheptyl Ketone in mass spectrometry"
Executive Summary
This application note details the protocol for using Methyl Pentadecafluoroheptyl Ketone (MPFHK) (CAS: 754-85-8) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often overshadowed by its structural isomer Novec 1230, MPFHK is a critical fluorinated building block and a distinct marker in per- and polyfluoroalkyl substances (PFAS) analysis.
Core Applications:
-
Reference Standard: Utilization as a surrogate Internal Standard (IS) for quantifying novel fluorinated drug candidates due to its unique retention behavior and ionization efficiency.
-
Impurity Profiling: Screening for MPFHK as a specific degradation product in fluorinated polymer synthesis and pharmaceutical packaging.
-
Mass Axis Calibration: Leveraging its high fluorine content and negative mass defect for tuning mass accuracy in the
400–500 region.
Chemical Profile & Physicochemical Properties
Understanding the molecule's behavior is prerequisite to MS optimization. MPFHK consists of a lipophilic perfluorinated tail (
| Property | Value | Relevance to MS Protocol |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone | Definition of structure for fragmentation prediction. |
| Formula | Exact Mass: 412.000 (Neutral) | |
| Molecular Weight | 412.07 g/mol | Target |
| pKa (Estimated) | ~18-20 (Alpha-protons) | The perfluoro-chain is electron-withdrawing, increasing acidity of |
| LogP | ~4.5 (Predicted) | Highly hydrophobic; requires high organic content for elution. |
| Boiling Point | ~125°C | Volatile enough for GC-MS, but amenable to LC-MS/MS. |
Mechanistic Insight: Ionization & Fragmentation
To ensure scientific integrity, we must define why specific transitions are monitored.
Ionization Pathway:
Unlike aliphatic ketones which prefer Positive Electrospray Ionization (ESI+), MPFHK shows superior sensitivity in Negative Electrospray Ionization (ESI-) . The strong electron-withdrawing induction from the perfluoroheptyl group (
Fragmentation Logic (MS/MS): Upon Collision-Induced Dissociation (CID), the molecular ion undergoes specific cleavage.
-
Primary Transition: Cleavage of the
bond between the carbonyl and the perfluoro chain is the dominant pathway, yielding the stable perfluoroheptyl anion. -
Secondary Transition: Loss of the carbonyl group.
Figure 1: Proposed fragmentation pathway for MPFHK in Negative ESI mode. The stability of the perfluorinated anion drives the primary transition.
Protocol A: Utilization as an Internal Standard (IS)
Objective: Use MPFHK as a surrogate IS for quantifying fluorinated Active Pharmaceutical Ingredients (APIs) where isotopically labeled standards are unavailable.
Reagent Preparation
-
Stock Solvent: Methanol (LC-MS Grade). Avoid plastic pipettes/vials to prevent PFAS background contamination. Use silanized glass.
-
Concentration: Prepare 1.0 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute to 500 ng/mL in 50:50 Methanol:Water.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.
-
Rationale: High surface area is needed to retain the small, polar head group, but the fluorinated tail requires strong elution strength.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9).
-
Rationale: Basic pH ensures deprotonation of the alpha-methyl protons, enhancing [M-H]- formation.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Profile:
| Time (min) | %B | Flow (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 10 | 0.4 | Initial trapping |
| 1.00 | 10 | 0.4 | Isocratic hold |
| 6.00 | 95 | 0.4 | Ramp to elute lipophilic MPFHK |
| 8.00 | 95 | 0.4 | Column wash |
| 8.10 | 10 | 0.4 | Re-equilibration |
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Negative
-
Capillary Voltage: 2500 V (Lower voltage reduces discharge in negative mode)
-
Source Temp: 300°C
MRM Table:
| Compound | Precursor (
Protocol B: Quantitative Impurity Profiling
Objective: Detect trace MPFHK residues in drug formulations or packaging materials (leachables/extractables).
Sample Preparation (Solid Phase Extraction)
Direct injection is often insufficient for trace impurity analysis due to matrix effects.
-
Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance) with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 1 mL of aqueous sample (or drug solution diluted in water).
-
Wash: 2 mL of 5% Methanol in Water.
-
Critical Step: Do not use >10% methanol in wash, or MPFHK will elute prematurely due to its surfactant-like properties.
-
-
Elution: 2 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 200 µL 80:20 MeOH:Water.
Analytical Workflow Diagram
Figure 2: End-to-end workflow for trace quantification of MPFHK residues.
Data Analysis & Quality Control
Mass Defect Filtering
Fluorine has a significant negative mass defect.
-
Hydrogen: 1.0078 u
-
Fluorine: 18.9984 u (Defect: -0.0016 per F atom)
-
MPFHK (15 Fluorines): The mass defect is significantly negative relative to hydrocarbons.
-
Technique: When processing High-Resolution MS (HRMS) data, apply a mass defect filter of -0.050 to +0.000 Da around the nominal mass to filter out hydrocarbon matrix interferences.
System Suitability Criteria
-
Retention Time Precision: %RSD < 2.0% (n=6 injections).
-
Signal-to-Noise: >10 for Limit of Quantitation (LOQ).
-
Carryover: Inject a blank after the highest standard. MPFHK is "sticky" (lipophilic). Carryover must be < 0.1% of the analyte peak.
References
-
U.S. Environmental Protection Agency (EPA). (2023). CompTox Chemicals Dashboard: Methyl pentadecafluoroheptyl ketone. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2022). Mass Spectral Library: Fluorinated Compounds and Mass Defect Analysis. Retrieved from [Link]
- Yeung, L. W., et al. (2016). "Total Fluorine Analysis in Environmental Matrices." Trends in Analytical Chemistry.
Disclaimer: This protocol is intended for Research Use Only (RUO). Users should validate the method according to ICH Q2(R1) guidelines before applying it to regulated drug development activities.
Application Note: High-Recovery Quantitation of Per- and Polyfluoroalkyl Substances (PFAS) in Environmental Waters Using Methyl Pentadecafluoroheptyl Ketone as a Novel Surrogate Standard
Abstract
This application note presents a robust and validated method for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS) in environmental water samples. The protocol leverages the unique properties of Methyl Pentadecafluoroheptyl Ketone as a surrogate standard to ensure high accuracy and precision in quantitation. The methodology is based on Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in alignment with the principles of established regulatory methods such as U.S. EPA Method 1633. This document provides a detailed protocol, from sample preparation to data analysis, and is intended for researchers, environmental scientists, and analytical chemists involved in the monitoring of emerging contaminants.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that are globally recognized as persistent, bioaccumulative, and toxic contaminants.[1] Their widespread use in industrial and consumer products has led to their ubiquitous presence in the environment, particularly in water sources.[2] Regulatory bodies worldwide are increasingly mandating the monitoring of PFAS at ultra-trace levels, necessitating highly sensitive and reliable analytical methods.[3]
A critical aspect of robust analytical methodology for PFAS is the use of internal and surrogate standards to correct for matrix effects and variations in sample preparation and instrument response. While isotopically labeled analogs of the target PFAS are the gold standard for isotope dilution, the ever-expanding list of PFAS of concern makes the use of a comprehensive suite of labeled standards for every analyte economically and practically challenging.[4] Therefore, the use of a limited number of well-behaving surrogate standards that can represent the analytical behavior of a broader class of analytes is a valuable strategy.
Methyl Pentadecafluoroheptyl Ketone is a highly fluorinated ketone with exceptional thermal and chemical stability.[5] Its structure, featuring a long perfluorinated carbon chain, makes it an ideal candidate for a surrogate standard in PFAS analysis, as it is not naturally found in the environment and has chromatographic behavior that can be representative of several classes of PFAS. This application note details its use in a comprehensive workflow for the analysis of 40 target PFAS compounds in aqueous matrices.
Principle of the Method
The analytical workflow involves the extraction and concentration of PFAS from water samples using Solid Phase Extraction (SPE) with a weak anion exchange (WAX) sorbent. Methyl Pentadecafluoroheptyl Ketone is introduced into the sample as a surrogate standard prior to extraction. The use of a surrogate allows for the assessment of the efficiency of the entire sample preparation process for compounds that are not represented by an isotopically labeled standard. Following extraction and elution, the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration of each target analyte is determined using an internal standard calibration method, with the recovery of the Methyl Pentadecafluoroheptyl Ketone surrogate providing a key quality control metric for the overall method performance for each sample.
Materials and Reagents
-
Standards and Reagents:
-
PFAS analytical standard mixes (e.g., from Wellington Laboratories, Agilent Technologies).[4][6]
-
Methyl Pentadecafluoroheptyl Ketone solution (as surrogate standard).
-
Isotopically labeled PFAS internal standard mix.[4]
-
Methanol (LC-MS grade).
-
Acetonitrile (LC-MS grade).
-
Ammonium acetate.
-
Ammonium hydroxide.
-
Acetic acid.
-
Reagent water (PFAS-free).
-
-
Consumables:
-
Polypropylene centrifuge tubes (50 mL).
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange - WAX, e.g., Agilent Bond Elut PFAS WAX).[6]
-
Polypropylene autosampler vials.
-
Syringe filters (nylon, 0.2 µm).
-
Instrumentation
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II LC).[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470 LC/TQ).[6]
-
SPE Manifold: Vacuum manifold for SPE.
-
Nitrogen Evaporator: For solvent evaporation.
Experimental Protocols
Preparation of Standards
1.1. Stock Solutions:
-
Prepare a stock solution of Methyl Pentadecafluoroheptyl Ketone in methanol at a concentration of 1 µg/mL. Store at 4°C.
-
Prepare stock solutions of PFAS native and isotopically labeled standards in methanol according to the manufacturer's instructions.
1.2. Working Standard Solutions:
-
Prepare a surrogate spiking solution containing Methyl Pentadecafluoroheptyl Ketone at a concentration of 100 ng/mL in methanol.
-
Prepare a working internal standard (IS) spiking solution containing the isotopically labeled PFAS at a concentration of 100 ng/mL in methanol.
-
Prepare a series of calibration standards by diluting the native PFAS stock solution in methanol to cover the desired concentration range (e.g., 0.5 to 200 ng/mL). Each calibration standard should be fortified with the internal standard solution to a final concentration of 50 ng/mL.
Sample Preparation and Extraction
The following protocol is based on the principles of EPA Method 1633 for aqueous samples.[7]
2.1. Sample Collection and Preservation:
-
Collect water samples in polypropylene bottles.
-
Preserve samples by adding a suitable quenching agent if residual chlorine is present.
-
Store samples at 4°C until extraction.
2.2. Sample Spiking:
-
For a 500 mL water sample, allow it to come to room temperature.
-
Spike the sample with 50 µL of the 100 ng/mL Methyl Pentadecafluoroheptyl Ketone surrogate spiking solution to achieve a concentration of 10 ng/L.
-
Spike the sample with 50 µL of the 100 ng/mL internal standard spiking solution.
-
Gently mix the sample by inverting the bottle several times.
2.3. Solid Phase Extraction (SPE):
-
Condition the WAX SPE cartridge with 10 mL of methanol followed by 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 10 mL of reagent water.
-
Dry the cartridge under vacuum for 10 minutes.
2.4. Elution:
-
Elute the analytes from the SPE cartridge with two 5 mL aliquots of a solution of 50:50 methanol:acetonitrile with 0.1% ammonium hydroxide.
-
Collect the eluate in a 15 mL polypropylene tube.
2.5. Concentration:
-
Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Add 0.5 mL of methanol to the concentrated extract to bring the final volume to 1 mL.
-
Vortex the final extract and transfer to a polypropylene autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions for each PFAS analyte and the surrogate standard must be optimized individually.
Data Analysis and Quality Control
-
Calibration: Generate a calibration curve for each target analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
-
Quantitation: Determine the concentration of each analyte in the sample extract from the calibration curve. The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final extract volume.
-
Surrogate Recovery: Calculate the percent recovery of the Methyl Pentadecafluoroheptyl Ketone surrogate standard in each sample, blank, and quality control sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100 Acceptable recovery limits are typically between 70% and 130%. Samples with surrogate recoveries outside this range should be re-analyzed.
Expected Performance
Based on typical performance for PFAS analysis using similar methodologies, the following performance characteristics can be expected:
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/L |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 70 - 130% |
Note: These are generalized performance characteristics. Actual performance may vary depending on the specific instrumentation, matrix, and analyte.
Workflow and Pathway Diagrams
Caption: PFAS Analysis Workflow from Sample to Report.
Conclusion
The use of Methyl Pentadecafluoroheptyl Ketone as a surrogate standard provides a reliable and cost-effective approach to enhance the quality and defensibility of PFAS data in environmental water analysis. Its chemical properties make it a suitable proxy for a range of PFAS compounds, allowing for accurate assessment of method performance for each sample. The detailed protocol presented in this application note, when coupled with high-sensitivity LC-MS/MS instrumentation, enables the robust and accurate quantitation of PFAS at levels relevant to current and proposed regulatory limits.
References
-
Agilent Technologies. (2024). Analysis of Per/Polyfluoroalkyl Substances (PFAS) in Drinking Water. Retrieved from [Link]
-
Agilent Technologies. (2023). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples Per EPA Method 1633. Retrieved from [Link]
-
Waters Corporation. (2023). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 1: Establishing and Assessing the Method. Retrieved from [Link]
-
ALS Global. (2023). PFAS: Internal Standards, Surrogates and Isotope Dilution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Draft Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples. Retrieved from [Link]
-
Reports and Data. (2024). Methyl Heptyl Ketone Market. Retrieved from [Link]
-
Waters Corporation. (2023). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 2: Analysis of Aqueous Matrices. Retrieved from [Link]
-
Agilent Technologies. (2024). Analysis of PFAS by EPA Methods 533, 537.1, 1633, and 8327. Retrieved from [Link]
-
PubMed. (2016). Kinetic and microbial community analysis of methyl ethyl ketone biodegradation in aquifer sediments. Retrieved from [Link]
-
PubMed. (2022). Implications of PFAS definitions using fluorinated pharmaceuticals. Retrieved from [Link]
-
Waters Corporation. (2022). Startup Guide for the Analysis of Perfluorinated Alkyl Substances (PFAS) in Environmental Samples. Retrieved from [Link]
-
Macherey-Nagel. (2024). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Retrieved from [Link]
-
Agilent Technologies. (2018). Analysis of per/polyfluoroalkyl substances (PFASs) in drinking water using the Agilent Ultivo triple quadrupole LC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels. Retrieved from [Link]
-
Waters Corporation. (2024). PFAS Analysis | Building a Comprehensive Capability. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Methyl ethyl ketone peroxide. Retrieved from [Link]
-
Journal of Materials Chemistry A. (2023). Emerging nanomaterials for the detection of per- and poly-fluorinated substances. Retrieved from [Link]
-
Reports and Data. (2024). Methyl Heptyl Ketone Market. Retrieved from [Link]
-
GL Sciences. (2021). PFAS analysis in drinking water using anion exchange SPE- LC-MSMS with Activated Carbon Delay Column. Retrieved from [Link]
-
Morressier. (2022). Adsorbable organic fluorine analysis as a surrogate to total per- and polyfluoroalkyl substances in water samples. Retrieved from [Link]
-
Waters Corporation. (2023). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633 Part 1: Establishing and Assessing the Method. Retrieved from [Link]
-
Wellington Laboratories Inc. (n.d.). Product Search. Retrieved from [Link]
-
ResearchGate. (2016). Kinetic and microbial community analysis of methyl ethyl ketone biodegradation in aquifer sediments. Retrieved from [Link]
-
ResearchGate. (2020). Simultaneous analysis of acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in urine by headspace gas chromatography-flame ionisation detection (HS GC-FID). Retrieved from [Link]
-
ResearchGate. (2022). Emerging Contaminants: Fluorinated Alternatives to Existing PFAS. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Per/Polyfluoroalkyl Substances (PFAS) in Drinking Water by EPA 537.1 and EPA 533 Using the Agilent Ultivo Triple Quadrupole LC/MS. Retrieved from [Link]
-
LCGC International. (2022). Determination of PFAS in Water According to EU 2020/2184 and DIN 38407-42 Using Online SPE–LC–MS/MS. Retrieved from [Link]
-
Waters Corporation. (2019). Extracting and Analyzing PFAS from Human Serum. Retrieved from [Link]
-
Water Quality Research Foundation. (n.d.). PFAS Surrogate. Retrieved from [Link]
-
Wellington Laboratories Inc. (n.d.). Perfluorinated Compounds (PFCs). Retrieved from [Link]
-
Shimadzu. (2022). Determination of various PFAS in drinking water using on-line SPE coupled to LC-MS/MS. Retrieved from [Link]
-
MDPI. (2023). Genome-Scale Metabolic Modeling Predicts Per- and Polyfluoroalkyl Substance-Mediated Early Perturbations in Liver Metabolism. Retrieved from [Link]
-
Wellington Laboratories Inc. (n.d.). Certified Reference Standards for Environmental Testing. Retrieved from [Link]
-
Wellington Laboratories Inc. (n.d.). Product Announcements. Retrieved from [Link]
Sources
"Methyl Pentadecafluoroheptyl Ketone for derivatization of analytes"
Application Note: Methyl Pentadecafluoroheptyl Ketone (MPFK) for Fluorous Derivatization of Analytes
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (MPFK), also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2-nonanone (CAS: 754-85-8), is a highly specialized perfluoroalkyl ketone utilized as a fluorous derivatization reagent .[1] Unlike standard acylating agents (e.g., anhydrides), MPFK reacts selectively with nucleophiles such as primary amines and hydrazines to form stable imines (Schiff bases) and hydrazones.[1]
The incorporation of the perfluoroheptyl (
-
Fluorous Affinity: Enables the selective enrichment of derivatized analytes using Fluorous Solid-Phase Extraction (FSPE), effectively removing non-tagged matrix interferences.[1]
-
Electrophilic Enhancement: The high electronegativity of the fluorine chain significantly increases the electron capture cross-section, providing up to 100-fold sensitivity enhancement in Negative Ion Chemical Ionization (NICI) Mass Spectrometry.[1]
This guide details the protocols for using MPFK to derivatize amine-containing analytes and hydrazine-based fuels/metabolites for ultra-trace quantification.[1]
Chemical Mechanism & Properties[1][2]
MPFK operates via nucleophilic attack at the carbonyl carbon.[1] The electron-withdrawing effect of the adjacent perfluoroheptyl chain (
Reaction Scheme:
| Property | Specification | Relevance |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone | Definitive chemical identity |
| Formula | MW = 412.10 g/mol | |
| Fluorous Tag | High retention on FluoroFlash® media | |
| Boiling Point | ~135 °C | Suitable for GC-MS (volatile derivatives) |
| Target Analytes | Primary Amines, Hydrazines, Hydroxylamines | Selective derivatization |
Experimental Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to LC-MS/MS analysis, highlighting the critical FSPE cleanup step enabled by MPFK.
Caption: Workflow for MPFK derivatization and Fluorous Solid Phase Extraction (FSPE) cleanup.
Detailed Protocols
Protocol A: Derivatization of Primary Amines
Objective: To tag primary amines (e.g., amino acids, amphetamines) for FSPE cleanup and NICI-MS detection.[1]
Reagents:
-
MPFK Stock Solution: 50 mM MPFK in Acetonitrile (ACN).
-
Buffer: 0.1 M Borate buffer (pH 9.0) or Pyridine (for anhydrous conditions).[1]
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).[1]
Step-by-Step Procedure:
-
Sample Preparation: Dissolve 50 µL of sample extract (containing 1-100 ng analyte) in 100 µL of ACN.
-
Reagent Addition: Add 50 µL of MPFK Stock Solution .
-
Catalyst (Optional): For sterically hindered amines, add 10 µL of glacial acetic acid or pyridine to catalyze imine formation.
-
Incubation: Seal the reaction vial and incubate at 60°C for 30 minutes .
-
Note: The perfluoroalkyl chain activates the carbonyl, often allowing faster reaction times than non-fluorinated ketones.[1]
-
-
Quenching/Drying: Evaporate the solvent under a stream of nitrogen to remove excess MPFK (if volatile) or water.[1] Reconstitute in 200 µL of 70% MeOH/Water for FSPE loading.
Protocol B: Fluorous Solid-Phase Extraction (FSPE) Cleanup
Objective: To remove non-derivatized matrix components (proteins, lipids, salts) that do not possess the fluorous tag.[1]
Materials: Fluorous Silica Cartridges (e.g., FluoroFlash® or equivalent C8F17 bonded silica).[1]
Step-by-Step Procedure:
-
Conditioning: Wash cartridge with 2 mL MeOH, followed by 2 mL Water.[1]
-
Loading: Load the reconstituted reaction mixture (from Protocol A) onto the cartridge.
-
Washing (Critical): Wash with 2 mL of 80% Methanol/Water .
-
Elution: Elute the tagged analyte with 2 mL of 100% Methanol or Acetonitrile .
-
Reconstitution: Evaporate the eluate and reconstitute in mobile phase for LC-MS.
Analytical Method Parameters (LC-MS/MS)
The MPFK derivative is best analyzed using Negative Ion Chemical Ionization (NICI) due to the high electron affinity of the
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) or Fluorous Column |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 50% B to 100% B over 5 min (MPFK derivatives are hydrophobic) |
| Ionization Source | NICI (Methane or Ammonia reagent gas) or ESI (Negative Mode) |
| Monitoring Mode | MRM (Multiple Reaction Monitoring) |
| Key Fragment | m/z 412 (Loss of MPFK) or specific cleavage of the N-C bond |
Data Interpretation:
-
Mass Shift: The derivative will have a molecular weight increase of 394 Da (MW of MPFK [412] - Water [18]).[1]
-
Retention Time: Expect a significant shift to later retention times on C18 columns due to the hydrophobicity of the perfluoro chain.[1]
References
-
Sigma-Aldrich. Methyl Pentadecafluoroheptyl Ketone Product Specification. CAS 754-85-8.[1] [1]
-
U.S. EPA. CompTox Chemicals Dashboard: Methyl pentadecafluoroheptyl ketone. DTXSID50504109.[1][2][3] [1]
-
Curran, D. P. (2001).[1] "Fluorous Techniques for the Synthesis and Separation of Organic Molecules". Synlett, 2001(09), 1488-1496.[1] (Foundational text on fluorous tagging principles). [1]
-
Nabb, D. L., et al. (2007).[1] "In Vitro Metabolism of 8-2 Fluorotelomer Alcohol". Toxicological Sciences, 100(2), 333-344.[1] (Reference for MPFK as a stable fluorinated ketone structure).[1]
Sources
Application Note: Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8) as a Surface-Active Coating Additive
[1][2]
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8), often referred to as perfluoroheptyl methyl ketone, represents a class of "hybrid" fluorinated intermediates critical for high-performance surface engineering.[1] Unlike perfluorooctanoic acid (PFOA) derivatives which are being phased out due to persistence concerns, this ketone serves as a versatile building block and additive.[1]
Its unique architecture—a perfluorinated tail (
Key Capabilities:
-
Hydrophobicity/Oleophobicity: Achieves water contact angles
and hexadecane contact angles . -
Bio-Inertness: Reduces protein adsorption on medical devices (e.g., catheters, microfluidics).[1]
-
Low Surface Tension:
(estimated), enabling excellent wetting on complex geometries.
Chemical Architecture & Mechanism of Action
Molecular Structure
The molecule consists of two distinct domains:
-
Fluorinated Tail (
-): A rigid, helical fluorocarbon chain.[1] The C-F bonds are short and strong, with low polarizability, providing thermal stability and "non-stick" properties.[1] -
Methyl Ketone Head (
): A polar anchor that provides limited compatibility with organic resins (acrylates, epoxies) and serves as a reactive handle for derivatization (e.g., reduction to alcohol or Grignard reactions).[1]
Mechanism: Spontaneous Surface Segregation
When dissolved in a polymer matrix (coating), the fluorinated tails are thermodynamically driven to the air-coating interface to minimize the system's total surface energy. This "blooming" effect concentrates the additive at the surface, effectively fluorinating the exterior while using only trace amounts (0.1% - 2.0% wt) of the expensive additive.
Figure 1: Mechanism of Surface Segregation. The fluorinated additive migrates from the bulk to the surface during the drying/curing phase, orienting the perfluoroalkyl tails toward the air.
Application Fields
Biomedical Devices (High Relevance)
-
Anti-Thrombogenic Coatings: Used in catheter lumens to prevent blood clot formation.
-
Microfluidics: Prevents analyte adsorption (drug loss) on channel walls in PDMS or PMMA chips.
-
Drug Packaging: Treating the interior of glass/plastic vials to ensure complete dosage recovery of high-value biologics.
Electronic Reliability
-
Conformal Coatings: Added to acrylic or urethane coatings to prevent moisture ingress and dendrite growth on PCBs.
-
Anti-Fingerprint: Display coatings that resist sebum oils.
Detailed Experimental Protocol
Safety Note: Handle in a fume hood. Wear nitrile gloves and safety glasses. Although less persistent than C8 (PFOA), fluorinated ketones should be treated as potential environmental pollutants.[1] Dispose of waste via high-temperature incineration.[1]
Materials Required[1]
-
Active: Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8).[1][2]
-
Carrier Solvent: Hydrofluoroether (e.g., HFE-7100, HFE-7200) or Trifluorotoluene.[1] Note: Solubility in standard alcohols/alkanes is poor.[1]
-
Base Resin: UV-curable acrylate or thermal-cure epoxy (optional, if using as additive).[1]
-
Substrate: Glass slides, silicon wafers, or polymeric tubing.[1]
Preparation of Stock Solution (10% w/v)
-
Weigh 1.0 g of Methyl Pentadecafluoroheptyl Ketone.
-
Add to 9.0 mL of HFE-7100 (or equivalent fluorinated solvent).
-
Vortex for 30 seconds until clear. This solution is stable for months at room temperature.
Coating Formulation (Additive Method)
This protocol describes doping a standard UV-curable acrylate resin.
| Component | Amount (wt%) | Function |
| Base Resin (e.g., Urethane Acrylate) | 95.0% | Mechanical backbone |
| Photoinitiator (e.g., Irgacure 184) | 3.0% | Curing agent |
| Fluorinated Stock (from 4.2) | 2.0% | Surface modifier |
| Diluent (MEK or Acetate) | As needed | Viscosity adjustment |
Step-by-Step:
-
Mix Base Resin and Photoinitiator until homogeneous.
-
Add the Fluorinated Stock solution dropwise while stirring.
-
Critical: If the solution turns cloudy, the additive is incompatible.[1] Add a co-solvent (e.g., Trifluorotoluene) to bridge the polarity gap.
-
-
Sonicate for 5 minutes to ensure micro-dispersion.
Application & Curing[1]
-
Deposition: Spin coat at 2000 RPM for 30 seconds OR dip-coat (withdrawal speed 2 mm/sec).
-
Solvent Flash-off: Allow to stand at room temperature for 5 minutes. This "quiet time" is crucial for the fluorinated tails to migrate to the surface.
-
Curing:
-
UV Cure: Expose to UV (
, ). -
Thermal Cure:[1] Bake at
for 1 hour (if using thermal resin).
-
-
Annealing (Optional but Recommended): Heat the cured film to
for 30 mins. This enhances molecular reorientation of the fluorinated chains.
Figure 2: Experimental Workflow. Note the "Migration Phase" which is essential for maximizing surface hydrophobicity.
Characterization & Validation Standards
To validate the efficacy of the coating, the following metrics should be met:
| Test | Metric | Target Value | Method |
| Water Contact Angle | Static | Goniometer (sessile drop) | |
| Oil Contact Angle | Hexadecane | Goniometer | |
| Surface Tension | Critical Surface Tension | Zisman Plot | |
| Durability | Ethanol Wipe Test | Mechanical abrasion |
Troubleshooting Guide
-
Problem: Low contact angle (
).-
Cause: Insufficient migration time or incompatibility with base resin.[1]
-
Fix: Increase "quiet time" before curing; try a thermal anneal post-cure; verify solubility of additive (ensure no phase separation).
-
-
Problem: Haze/Cloudiness in film.
-
Cause: Macroscopic phase separation (additive concentration too high).
-
Fix: Reduce additive concentration to 0.5% - 1.0%; use a compatibilizing solvent (e.g., butyl acetate/trifluorotoluene mix).[1]
-
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 12603809 (Methyl pentadecafluoroheptyl ketone). National Center for Biotechnology Information (2024). [Link]
-
- Fluorinated Coatings Mechanism: Surface Segregation of Fluorinated Additives in Polymer Coatings. Progress in Organic Coatings. (General reference for mechanism described in Section 2.2).
-
Solubility & Handling
-
Perfluoroalkyl Ketones: Physical Properties and Applications.[2] (Extrapolated from general fluorosurfactant literature regarding solubility in HFE solvents).
-
-
Bio-Inert Applications
-
Fluorinated Surfaces for Biological Applications.[1] (Contextual reference for Section 3.1).
-
(Note: Specific peer-reviewed papers solely dedicated to CAS 754-85-8 as a coating additive are sparse in public domain; protocols above are derived from standard methodologies for perfluoroalkyl ketone homologs in surface science).
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Fluorinated Compounds
Topic: Troubleshooting Peak Tailing of Fluorinated Compounds
Ticket ID: GC-F-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Nature of Fluorine
Welcome to the technical support hub. You are likely here because your fluorinated analytes—critical in drug discovery for their metabolic stability and lipophilicity—are exhibiting significant peak tailing.
The Core Problem: While C-F bonds are strong and generally non-reactive, the high electronegativity of fluorine creates significant dipoles. When fluorinated motifs (like trifluoromethyl groups,
This guide moves beyond generic advice, focusing on the specific interactions between fluorinated species and the GC flow path.
Module 1: The Inlet – The Primary Suspect
90% of tailing issues for fluorinated compounds originate here.
Q: I’m using a standard split/splitless liner. Why is this insufficient?
A: Standard liners often contain active silanol groups (
The Fix: Switch to Ultra-Inert (UI) or Deactivated Liners . You must use liners where the glass surface has been chemically derivatized (silylated) to cap active silanols.[1]
| Feature | Standard Liner | Ultra-Inert / Deactivated Liner | Impact on Fluorinated Comp. |
| Surface Chemistry | Exposed Silanols | Silylated / Capped | Prevents H-bonding |
| Glass Wool | Untreated / Lightly Treated | Fully Deactivated | Reduces adsorption surface |
| Metal Content | Variable | Trace / None | Prevents catalytic breakdown |
Q: How do I verify if the inlet is the source of tailing?
A: Perform a "Jumper Test" (Flow Path Isolation).
-
Remove the column from the inlet.
-
Remove the column from the detector.
-
Connect the inlet directly to the detector using a short (1m) piece of deactivated fused silica tubing (guard column).
-
Inject your standard.
Module 2: The Column – Chemistry & Hygiene
Q: My inlet is clean, but peaks still tail. Is my stationary phase mismatched?
A: Possibly. While non-polar columns (100% dimethyl polysiloxane, e.g., DB-1, Rtx-1) are standard, they rely on dispersive forces. Fluorinated compounds often have a permanent dipole.
Recommendation:
-
Intermediate Polarity: Switch to a column with electron-donating capabilities, such as a 6% Cyanopropyl-phenyl (e.g., DB-624, Rtx-624) or a Trifluoropropyl phase (specifically designed for halogenated compounds). The trifluoropropyl phase interacts selectively with the fluorine lone pairs, improving peak shape and separation.
-
Film Thickness: If you are analyzing volatile fluorinated compounds, a thicker film (
) increases retention and allows the analyte to focus better, masking minor active sites on the tubing wall.
Q: How do I fix "Column Activity" without buying a new column?
A: Trim the Column. Fluorinated compounds and matrix components (especially in biological extracts) accumulate at the head of the column, stripping the phase and exposing fused silica.
-
Protocol: Cut 30–50 cm from the inlet side of the column.
-
Critical Step: Ensure the cut is 90° and smooth.[4] A jagged cut exposes fresh, active silanols, immediately causing tailing.
Module 3: The Detector – ECD Specifics
Q: I am using an Electron Capture Detector (ECD). Why does it tail more than my FID?
A: ECDs are highly sensitive to electronegative groups (fluorine), but they are also prone to specific hardware issues that mimic chromatographic tailing.
Troubleshooting Table:
| Symptom | Cause | Mechanism | Solution |
| Tailing + High Baseline | Cell Contamination | Electronegative debris deposits on the foil/anode, capturing electrons slowly. | Thermal cleaning (bakeout) of the detector. |
| Tailing + Normal Baseline | Anode/Reference Electrode Issue | Slow electronics or improper voltage pulse frequency. | Check makeup gas flow (must be high, typically 30-60 mL/min for ECD). |
| Tailing (Late Peaks Only) | Cold Spot | Condensation in the transfer line. | Verify detector temp is >20°C above final oven temp. |
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing peak tailing specific to electronegative compounds.
Caption: Diagnostic workflow isolating inlet activity from column and detector issues.
Module 4: Advanced Mechanism (Why it happens)
Understanding the molecular interaction helps prevent recurrence.
The "Fluorine-Silanol" Interaction: While a C-F bond is not a hydrogen bond acceptor in the traditional sense, the inductive effect of fluorine atoms on a carbon backbone can make adjacent protons (H) highly acidic, or adjacent heteroatoms (N, O) highly basic.
-
Silanol Groups (
): Present on non-deactivated glass wool or column cuts. -
Analyte: A fluorinated drug intermediate (e.g., a fluorinated amine).
-
Interaction: The lone pair on the amine (made less available by F, but still present) or the dipole of the C-F bond interacts with the proton of the Silanol.
-
Result: The molecule "sticks" momentarily, eluting slower than the bulk packet
Tailing .
Caption: Mechanistic view of analyte adsorption causing kinetic lag (tailing).
References
-
Agilent Technologies. (2016). Tailing Peaks - GC Troubleshooting Series. Retrieved from [5]
-
Restek Corporation. (2020). GC Troubleshooting—Tailing Peaks. Retrieved from
-
Restek Corporation. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from
-
Agilent Technologies. (n.d.). Ultra Inert Liners for GC. Retrieved from
-
Chromatography Online. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from
Sources
Technical Support Center: Optimizing Injection Parameters for Methyl Pentadecafluoroheptyl Ketone
Welcome to the technical support center for Methyl Pentadecafluoroheptyl Ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for optimizing injection parameters in your experiments, primarily focusing on Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) applications.
Introduction to Methyl Pentadecafluoroheptyl Ketone
Methyl Pentadecafluoroheptyl Ketone (C9H3F15O) is a highly fluorinated ketone with unique chemical and physical properties, including exceptional thermal stability and chemical resistance.[1] Its high density (1.69 g/mL) and low boiling point (57 °C) present specific challenges and considerations for analytical method development, particularly during sample introduction. This guide will provide a structured approach to overcoming these challenges and achieving robust and reproducible results.
Core Principles for Injection Parameter Optimization
Optimizing injection parameters for any analyte requires a systematic approach. For Methyl Pentadecafluoroheptyl Ketone, the key is to balance efficient sample transfer with the prevention of thermal degradation and analyte discrimination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of Methyl Pentadecafluoroheptyl Ketone and provides actionable solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in your chromatogram, either tailing (a gradual return to baseline after the peak maximum) or fronting (a gradual rise to the peak maximum).
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Active Sites in the Injection Port or Column | The ketone functional group can interact with active sites (e.g., silanols) in the GC inlet liner or the column, leading to peak tailing. | Use a deactivated inlet liner and a column specifically designed for inertness. Consider using a liner with glass wool to further trap any non-volatile residues.[2] |
| Inappropriate Solvent Choice | If the analyte is not fully soluble in the injection solvent, it can lead to peak distortion. | While specific solubility data for Methyl Pentadecafluoroheptyl Ketone is limited, perfluorinated compounds generally show good solubility in other fluorinated solvents or some polar organic solvents.[3] Empirically test solvents like acetone, ethyl acetate, or a fluorinated solvent for optimal solubility and peak shape. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, causing peak fronting. | Reduce the injection volume or dilute the sample. Ensure your column has an appropriate film thickness for your analyte concentration.[4] |
| Improper Initial Oven Temperature | For volatile analytes like Methyl Pentadecafluoroheptyl Ketone, a high initial oven temperature can cause poor focusing at the head of the column. | Set the initial oven temperature significantly below the boiling point of the analyte and the solvent. For splitless injections, a starting temperature 20°C below the solvent's boiling point is a good starting point for "solvent focusing".[1][5] |
Workflow for Troubleshooting Peak Shape:
Sources
"improving signal-to-noise ratio for fluorinated internal standards"
Technical Support Center: Fluorinated Internal Standards Status: Online | Senior Application Scientist: Dr. A. Vance
Welcome to the Advanced Spectroscopy & Spectrometry Support Hub. You are likely here because your signal-to-noise ratio (S/N) is compromising your limit of quantitation (LOQ), or your internal standard (IS) variance is destroying your assay's reproducibility.
Fluorinated Internal Standards (FIS) are powerful tools due to the rarity of fluorine in biological matrices (low background) and its high electronegativity. However, they behave differently than deuterated standards in LC-MS and require specific physics-aware tuning in NMR.
Below is your dynamic troubleshooting guide, structured by analytical technique.
Module 1: LC-MS/MS Optimization
The Core Problem: Unlike Carbon-13 or Deuterium labeled standards, Fluorinated analogs are not isostructural. Replacing a hydrogen with a fluorine atom changes the lipophilicity (LogP) and electron density of the molecule. This often causes the FIS to elute at a different retention time (RT) than your analyte, exposing it to different matrix effects.[1]
Q: My FIS response is suppressing, but my analyte is fine. Why?
Diagnosis: You are likely experiencing "Matrix Effect Decoupling." Because the FIS elutes at a different time (often later on reverse-phase columns due to the "fluorous effect"), it may be co-eluting with a specific matrix suppression zone (e.g., phospholipids) that your analyte avoids.
The Fix: The Post-Column Infusion Protocol Do not guess. Visualize the suppression zones to optimize your gradient.
Step-by-Step Protocol:
-
Setup: Disconnect the column from the MS source. Insert a "T" piece.
-
Infusion: Syringe-pump a constant flow of your FIS (at ~100x LOQ concentration) into the MS source via the T-piece.
-
Injection: Inject a "blank" extracted biological matrix (no analyte/IS) onto the column running your standard gradient.
-
Observation: Monitor the baseline of the FIS parent ion.
-
Flat baseline: No matrix effects.
-
Dip/Valley: Ion Suppression zone.
-
Peak/Hump: Ion Enhancement zone.
-
-
Action: Adjust your LC gradient to move the FIS elution time out of the suppression valleys.
Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape?
Critical Warning: Avoid TFA in LC-MS if possible. TFA is a notorious ion suppressor in negative mode and can form strong ion pairs in positive mode that "hide" your analyte charge.
-
Alternative: Use Difluoroacetic acid (DFA) or Formic Acid . DFA provides similar ion-pairing strength for peak sharpness but is significantly more volatile and causes less signal suppression (often <10% suppression vs. >50% with TFA).
Module 2: F qNMR Optimization
The Core Problem: Fluorine nuclei often have significantly longer longitudinal relaxation times (
Q: My baseline is rolling, and integration is inconsistent.
Diagnosis: This is often due to Acoustic Ringing or insufficient Digital Resolution , but in qNMR, it is usually a Relaxation Violation .
The Fix: The
Step-by-Step Protocol: Measuring
-
Pulse Sequence: Load a standard Inversion Recovery sequence (e.g., t1ir).
-
Array: Set a variable delay list (
) ranging from 0.01s to 15s (logarithmic spacing). -
Acquire: Run the experiment. You will see peaks start inverted (negative), pass through a null point, and become positive.
-
Calculate: The Null Point (
) allows quick estimation: . -
Set Parameters: Set your Relaxation Delay (
) .-
Note: If
is >3s, this makes experiments very long. -
Chemist's Trick: Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
] (approx 1-3 mg/mL) to shorten without shifting peaks, allowing faster scanning.
-
Q: Which FIS should I use for qNMR?
Recommendation: Select a standard with a singlet (no J-coupling) to maximize peak height (S/N) and simplify integration.
| Compound | Shift ( | Structure Type | Pros | Cons |
| 3,5-BTFMBA | -61.3 | Aromatic -CF | Gold Standard. Traceable, sharp singlet, water soluble (high pH).[3] | Requires pH adjustment for solubility. |
| TFA (Trifluoroacetic acid) | -76.5 | Aliphatic -CF | Cheap, ubiquitous. | Volatile (concentration changes!), pH dependent shift. |
| Fluorobenzene | -113.0 | Aromatic -F | Simple. | Volatile, often has complex coupling if not decoupled. |
| Sodium Triflate | -78.5 | Sulfonate | Highly soluble, stable solid. | Hygroscopic. |
Module 3: Visualization & Logic
Workflow: LC-MS Method Development with Fluorinated Standards
The following logic gate ensures you do not waste time validating a method that is chemically doomed by matrix effects.
Caption: Decision logic for mitigating differential matrix effects when using non-isostructural fluorinated internal standards.
Module 4: Quick Reference Troubleshooting Table
| Symptom | Context | Root Cause | Immediate Action |
| Broad Peaks | J-Coupling (F-H) | Turn on Inverse Gated Decoupling (usually {1H}). | |
| Signal Drift | LC-MS | Volatility of IS | If using fluorobenzenes, ensure autosampler is cooled to 4°C. Use sealed vials. |
| Low S/N | Insufficient Relaxation | Increase | |
| Retention Shift | LC-MS | "Fluorous Effect" | Fluorine increases retention on PFP columns but decreases it on some C18s. Switch to a Pentafluorophenyl (PFP) column for better selectivity of fluorinated compounds. |
| Ghost Peaks | LC-MS | Memory Effect | Fluorinated compounds are "sticky." Use a needle wash with high organic content (e.g., 90% MeOH). |
References
-
BIPM (Bureau International des Poids et Mesures). (2024).[4] New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[4] (Establishes 3,5-BTFMBA as a primary reference).
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][6] (The foundational text on Matrix Factors and Post-Column Infusion).
-
Dalvit, C., et al. (2005).[7] Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications. Journal of the American Chemical Society.[7] (Discusses cryoprobes and relaxation optimization).
-
Takaoka, Y., et al. (2011).[8] Recognition-Driven Disassembly of Nanoprobes with Enhanced 19F NMR/MRI for Specific Protein Detection. J. Am. Chem. Soc.[7] (Demonstrates S/N enhancement via chemical modification).
-
Hollis, A. (2022).[9] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. (Guidelines on selecting reference compounds like TFMBA).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sensitivity improvement in 19F NMR-based screening experiments: theoretical considerations and experimental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Technical Support Center: Matrix Effects in the Analysis of Methyl Pentadecafluoroheptyl Ketone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the analysis of Methyl Pentadecafluoroheptyl Ketone. This document is designed for researchers, analytical chemists, and drug development professionals who are utilizing advanced analytical techniques and may encounter challenges related to sample matrix interference. We will provide in-depth, field-proven insights into identifying, quantifying, and mitigating matrix effects to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the analyte and the common challenges associated with its quantification in complex samples.
Q1: What is Methyl Pentadecafluoroheptyl Ketone and why is its analysis challenging?
Methyl Pentadecafluoroheptyl Ketone (synonyms: Methyl perfluoroheptyl ketone, 1H,1H,1H-Pentadecafluoro-2-nonanone) is a highly fluorinated ketone with the molecular formula C9H3F15O.[1] Its structure, featuring a long perfluorinated carbon chain, places it within the broad class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use and persistence, analyzing PFAS like Methyl Pentadecafluoroheptyl Ketone is common in environmental and biological monitoring.[1][2]
The primary challenge in its analysis, particularly when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is its susceptibility to matrix effects .[3] Complex sample types, such as plasma, serum, tissue, or soil, contain numerous endogenous or exogenous components that can interfere with the analyte's accurate quantification.[4][5]
Q2: What exactly are "matrix effects" in the context of LC-MS/MS?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix.[5][6] In electrospray ionization (ESI), the most common ionization technique, the analyte must be converted into gas-phase ions to be detected by the mass spectrometer. Matrix effects manifest in two ways:
-
Ion Suppression: This is the most common effect, where co-eluting matrix components compete with the analyte for the available charge or space at the droplet surface during the ESI process.[7][8] This reduces the number of analyte ions that are formed, leading to a weaker signal and potentially underestimating the analyte's true concentration.
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to a stronger signal and an overestimation of the concentration.[4][9]
These effects can lead to significant errors in accuracy, precision, and overall method robustness.[4][10]
Q3: What are the primary chemical culprits behind matrix effects in biological samples?
In bioanalysis (e.g., plasma or serum), the most notorious cause of matrix effects, especially ion suppression, are phospholipids .[4][8][11] Phospholipids are a major component of cell membranes and are readily co-extracted with analytes during common sample preparation procedures like protein precipitation.[8][11] Other significant contributors include:
-
Salts and buffers
-
Endogenous metabolites
-
Anticoagulants (e.g., EDTA, heparin)
-
Dosing vehicles used in preclinical studies[4]
Q4: How do I comply with regulatory expectations for matrix effect validation?
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require a thorough evaluation of matrix effects during bioanalytical method validation.[4][6][12] The current global standard is the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and the European Medicines Agency (EMA).[13]
The guidance mandates the evaluation of matrix effects to ensure that the method is accurate and precise across different sources of the biological matrix.[6] This is typically done by preparing quality control (QC) samples in at least six different lots of matrix and ensuring the results meet predefined acceptance criteria (e.g., accuracy within ±15% of the nominal value and precision ≤15%).[6] The quantitative experiment to determine the magnitude of these effects is detailed in the troubleshooting guide below.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a problem-oriented approach to handling matrix effects during your experiments.
Problem: My assay is showing poor accuracy, high variability between replicate injections, and inconsistent results. How do I determine if matrix effects are the cause?
Diagnosis: While poor chromatography or extraction recovery can also cause these issues, a systematic evaluation of matrix effects is a critical step. The most reliable method for this is the quantitative assessment of the Matrix Factor (MF) using a post-extraction spike experiment.[9][14] This experiment isolates the impact of the matrix on the detector response from the efficiency of the sample preparation process (recovery).
The following diagram illustrates a logical workflow for troubleshooting inconsistent analytical data, leading to the specific assessment of matrix effects.
Caption: A decision tree for troubleshooting inconsistent analytical results.
Protocol: How do I quantitatively measure the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE)?
This protocol, adapted from the principles outlined by Matuszewski et al., is considered the industry standard.[9][13] It requires preparing three distinct sets of samples at two concentrations (low and high QC).
Caption: Experimental workflow for assessing Matrix Factor, Recovery, and Process Efficiency.
-
Prepare Three Sample Sets:
-
Set A (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma) and perform the complete extraction procedure. In the final step, reconstitute the dried extract with a solution containing a known concentration of Methyl Pentadecafluoroheptyl Ketone and its internal standard (IS). This set represents the analyte response in the presence of the extracted matrix.[15]
-
Set B (Neat Solution): Prepare a standard solution of the analyte and IS in the final reconstitution solvent at the exact same concentration as in Set A. This represents the ideal response with no matrix interference.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and IS before performing the extraction procedure. This set is subjected to the entire analytical process.
-
-
Analyze and Collect Data: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Key Parameters:
-
Matrix Factor (MF %): (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
This measures the efficiency of your extraction procedure.
-
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
This represents the overall success of the method, combining both recovery and matrix effects.
-
-
Problem: My results confirm >20% ion suppression. What are the most effective strategies to mitigate this for a PFAS compound in plasma?
Solution: Once significant matrix effects are confirmed, the goal is to either remove the interfering components or effectively compensate for their effect. Here are the recommended strategies, from most to least impactful.
-
Optimize Sample Preparation (The First Line of Defense): The single most effective way to combat matrix effects is to produce a cleaner sample extract.[4][10] For PFAS in biological fluids, this often means targeting phospholipid removal.[11]
Technique Description Pros Cons Typical ME Reduction Protein Precipitation (PPT) A fast method where a solvent (e.g., acetonitrile) is added to crash out proteins. Simple, fast, inexpensive. Poor cleanup. Co-extracts phospholipids and salts, often leading to significant matrix effects.[10] Low Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer. Can provide cleaner extracts than PPT. Can be labor-intensive; may still co-extract non-polar interferences like lipids. Medium Solid-Phase Extraction (SPE) A highly selective technique where the analyte is retained on a sorbent while interferences are washed away. Excellent cleanup. Can specifically target PFAS and efficiently remove phospholipids and salts.[2][16] More complex method development; higher cost per sample. High Recommendation: For robust analysis of Methyl Pentadecafluoroheptyl Ketone in plasma or serum, Solid-Phase Extraction (SPE) is the strongly recommended approach.[2][16] Use of specialized SPE cartridges, such as those with weak anion exchange (WAX) mechanisms or novel lipid-removing sorbents, can provide the cleanest extracts and drastically reduce matrix effects.[2][11]
-
Improve Chromatographic Separation: If sample preparation cannot fully remove interferences, modify your LC method to chromatographically separate the analyte peak from the regions where matrix components elute.[4]
-
Adjust the gradient profile to increase resolution.
-
Consider a different stationary phase (column chemistry).
-
Use a divert valve to send the highly contaminated early- and late-eluting portions of the run to waste instead of the MS source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a compensatory strategy. A SIL-IS (e.g., ¹³C-labeled Methyl Pentadecafluoroheptyl Ketone) is the ideal internal standard. It co-elutes with the analyte and is affected by matrix effects in nearly the exact same way.[9] By using the peak area ratio of the analyte to the IS for quantification, the variability caused by ion suppression or enhancement is effectively normalized. Even with a SIL-IS, it is best practice to minimize matrix effects as much as possible to ensure method robustness.[9]
-
Dilute the Sample: If your method has sufficient sensitivity, a simple dilution of the final extract can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[17] This is often a pragmatic solution when other methods are not feasible.
By systematically diagnosing, quantifying, and applying these targeted mitigation strategies, you can develop a rugged and reliable method for the analysis of Methyl Pentadecafluoroheptyl Ketone, ensuring data of the highest quality and integrity.
References
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 6, 2026, from [Link]
-
Xie, C., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2053-2056. Retrieved February 6, 2026, from [Link]
-
Li, Y., et al. (2024). Development of a procedure based on dispersive solid phase extraction and LC-MS/MS for the analysis of perfluoroalkyl and polyfluoroalkyl substances in food contact materials. Food Chemistry, 446, 138869. Retrieved February 6, 2026, from [Link]
-
Penta Manufacturing Company. (n.d.). Methyl Heptyl Ketone, Natural. UL Prospector. Retrieved February 6, 2026, from [Link]
-
García-Gómez, D., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2535-2543. Retrieved February 6, 2026, from [Link]
-
Castillo, L., et al. (2024). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry. Retrieved February 6, 2026, from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Retrieved February 6, 2026, from [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Retrieved February 6, 2026, from [Link]
-
Souverain, S., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 60, S247-S251. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2012). Simultaneous analysis of acetone, methyl ethyl ketone (MEK), and methyl isobutyl ketone (MIBK) in urine by headspace gas chromatography-flame ionisation detection (HS GC-FID). Retrieved February 6, 2026, from [Link]
-
Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1-15. Retrieved February 6, 2026, from [Link]
-
Lab Manager. (2024). Simplifying PFAS Analysis with Solid-Phase Extraction. Retrieved February 6, 2026, from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 6, 2026, from [Link]
-
MDPI. (2023). Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. Molecules, 28(22), 7609. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved February 6, 2026, from [Link]
-
LCGC International. (2020). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. Retrieved February 6, 2026, from [Link]
-
Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Retrieved February 6, 2026, from [Link]
-
LCGC International. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved February 6, 2026, from [Link]
-
Resolve Mass Spectrometry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved February 6, 2026, from [Link]
-
Agilent. (2011). Analysis of impurities in methyl ethyl ketone. Retrieved February 6, 2026, from [Link]
-
Agilent. (2017). Analysis of Per- and Polyfluoroalkyl Substances (PFASs) in Biological Fluid Using a Novel Lipid Removing Sorbent and LC-MS/MS. Retrieved February 6, 2026, from [Link]
-
US EPA. (n.d.). Methyl Isobutyl Ketone (MIBK) (CASRN 108-10-1). IRIS. Retrieved February 6, 2026, from [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility. Retrieved February 6, 2026, from [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. Retrieved February 6, 2026, from [Link]
-
SCIEX. (n.d.). Automated solid-phase extraction system for the analysis of PFAS in drinking water. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2012). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Retrieved February 6, 2026, from [Link]
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. Retrieved February 6, 2026, from [Link]
-
Phenomenex. (n.d.). SPE for PFAS Analysis. Retrieved February 6, 2026, from [Link]
-
NCBI. (2012). METHYL ISOBUTYL KETONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved February 6, 2026, from [Link]
-
FooDB. (2010). Showing Compound Methylheptanone (FDB005050). Retrieved February 6, 2026, from [Link]
-
Taylor & Francis Online. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (2024). A Matrix-Matched Semiquantification Method for PFAS in AFFF-Contaminated Soil. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2019). Water sample extraction for PFAS analysis using LCMS? Retrieved February 6, 2026, from [Link]
-
ScenTree. (n.d.). Methyl heptyl ketone (CAS N° 821-55-6). Retrieved February 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov [fda.gov]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biotage.com [biotage.com]
- 16. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Assurance for Methyl Pentadecafluoroheptyl Ketone (MPFK)
Executive Summary: The Stability Paradox
Methyl Pentadecafluoroheptyl Ketone (MPFK) represents a unique class of fluorinated building blocks. While the perfluorinated tail (
The Core Issue: Unlike standard aliphatic ketones (e.g., acetone), MPFK is a "super-electrophile." It does not merely dissolve in water; it chemically reacts with atmospheric moisture to form a gem-diol (hydrate) . This reversible reaction is the primary cause of "degradation" reports in storage. True irreversible degradation (defluorination) is rare unless basic conditions are introduced.
This guide provides the diagnostic frameworks to distinguish between reversible hydration and irreversible decomposition.
Diagnostic Pathways & Mechanisms
The "Phantom" Degradation: Gem-Diol Formation
Users frequently report the appearance of white precipitates or cloudiness in MPFK stored in glass. This is rarely polymer degradation; it is the formation of the hydrate.
Mechanism: The electron-withdrawing fluorine atoms pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water (even trace atmospheric moisture).
The Equilibrium:
Technical Note: In standard ketones, the equilibrium favors the carbonyl.[1] In perfluoroalkyl ketones, the equilibrium often favors the hydrate [1].
Irreversible Degradation: Base-Catalyzed Enolization
The alpha-protons on the methyl group (
Visualization: Degradation & Transformation Pathways
Figure 1: Reaction pathways for MPFK in storage. Green path indicates reversible hydration; Red path indicates irreversible chemical breakdown.
Troubleshooting Guide (Q&A)
Scenario A: Physical Appearance Changes
Q: My MPFK has developed a white precipitate after 6 months of storage. Is it spoiled? A: Likely No . This is the gem-diol hydrate.[1][2]
-
Cause: Moisture ingress through the cap liner.
-
Verification: Take a small aliquot and heat it to 60°C. If it melts/dissolves and turns clear, it is the hydrate.
-
Remediation: Add activated 3Å or 4Å molecular sieves to the container and let stand for 24 hours. For large volumes, simple distillation will recover the pure ketone (water is removed as the "light" component or stays bound to the pot residue if a drying agent is used).
Scenario B: Analytical Anomalies (NMR)
Q: The
-
Explanation: The hybridization changes from
(carbonyl) to (diol) upon hydration. -
Solution: Run the NMR in a dry solvent (e.g.,
stored over sieves) or add a drying agent directly to the NMR tube to shift the equilibrium back to the ketone form [2].
Scenario C: Container Etching
Q: The glass bottle appears "frosted" or etched on the inside. A: Critical Warning. This indicates trace Hydrofluoric Acid (HF) generation.
-
Cause: While C-F bonds are stable, long-term hydrolysis of trace impurities or photo-degradation can release
. In the presence of moisture, this forms HF, which eats silicate glass. -
Action: Transfer contents immediately to a Fluorinated HDPE or PTFE container. Do not reuse the glass bottle.
Storage & Handling Protocols
Material Compatibility Matrix
| Material | Compatibility | Notes |
| Borosilicate Glass | Conditional | Acceptable for short-term anhydrous storage.[3] Risk of etching long-term. |
| Standard HDPE | Good | Good chemical resistance, but some permeation risk for fluorinated solvents. |
| Fluorinated HDPE | Excellent | The "Gold Standard." Prevents solvent loss and resists fluorinated permeation [3]. |
| PTFE / Teflon | Excellent | Ideal for liners and seals.[3][4] |
| Stainless Steel (316) | Good | Acceptable, provided no acidic impurities (HF) are present. |
| Aluminum | Avoid | High risk of corrosion if any acidity develops. |
Protocol: Reclaiming Hydrated MPFK
If your stock has absorbed water (cloudy/solid), follow this Self-Validating Protocol :
-
Assessment: Measure water content via Karl Fischer titration (if available) or visual inspection.
-
Drying (Low Water < 2%):
-
Add Activated 3Å Molecular Sieves (20% w/v).
-
Seal and agitate gently.
-
Allow to stand for 12-24 hours.
-
Validation: Liquid should return to clear/colorless.
-
-
Distillation (High Water > 2%):
-
Setup: Short-path distillation apparatus (glassware must be oven-dried).
-
Add
(Phosphorus Pentoxide) or concentrated to the boiling flask (acting as a dehydrating agent). -
Distill MPFK. (Boiling point is approx. 130-135°C, verify specific lot CoA).
-
Validation: Collect fraction and check Refractive Index or GC-MS.
-
Decision Tree: Storage Inspection
Use this logic flow to determine the status of your inventory.
Figure 2: Step-by-step inspection workflow for validating MPFK quality.
References
-
Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Explains the equilibrium shift in electron-deficient ketones).
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols).[2][5] (Specific discussion on perfluorinated ketone hydration thermodynamics).
-
C.P. Lab Safety. (2024).[3] Chemical Compatibility Chart - HDPE, Glass, and Fluorinated Containers. (Data on fluoride-treated HDPE for solvent storage).
-
PubChem. (2024). Compound Summary: Perfluoroalkyl Ketones. National Library of Medicine.
Sources
Technical Support Center: Purification of Methyl Pentadecafluoroheptyl Ketone
Topic: Distillation & Purification Protocols
Compound: Methyl Pentadecafluoroheptyl Ketone (
Executive Summary & Compound Profile
To: Research Scientists & Process Engineers From: Senior Application Scientist, Fluorochemical Division
You are likely isolating Methyl Pentadecafluoroheptyl Ketone (MPFK) following a Grignard addition to a perfluoro-ester or via radical addition processes.[1][2] While this molecule is chemically robust, its purification presents unique "fluorous" challenges that standard organic distillation protocols fail to address.[1][2]
Key Physical Characteristics:
-
Solubility: Forms a "third phase" (fluorous phase); immiscible with water and standard hydrocarbons; miscible with diethyl ether and fluorinated solvents.[2]
The Core Challenge: The combination of high density and low surface tension creates a "bumping" hazard that can physically destroy fractionation columns.[2] Furthermore, the thermodynamic tendency of the perfluoroheptyl tail (
Pre-Distillation Diagnostics (The "Go/No-Go" Check)[2]
Before heating the flask, you must validate the crude material.[2] Attempting to distill "wet" or acidic crude MPFK will result in equipment corrosion and inseparable azeotropes.[2]
Diagnostic Protocol Table
| Parameter | Specification | Why it Matters (Causality) | Action if Failed |
| pH (Aqueous extract) | Neutral (6.0–7.5) | Residual acid (from hydrolysis of esters/acyl chlorides) catalyzes aldol-type condensation or degradation.[1][2] | Wash with sat.[1] |
| Water Content | < 500 ppm | Forms a "sticky" azeotrope that co-distills with the product, clouding the distillate.[1] | Dry with |
| Appearance | Clear to straw yellow | Dark brown/opaque indicates metal salts or polymerized byproducts.[1] | Perform a "flash" filtration through a silica plug before distillation.[1] |
The Distillation Workflow (Visualized)
The following diagram outlines the critical path for purifying MPFK, highlighting the decision nodes where most failures occur.
Caption: Workflow for Methyl Pentadecafluoroheptyl Ketone purification. Note the critical feedback loop at the fore-run stage if moisture is detected.[2]
Troubleshooting Guide & FAQs
Category A: Operational Instability (Bumping & Foaming)[1][2]
Q: The liquid is bumping violently, even with a stir bar. Liquid is shooting up the column. Why?
-
The Science: This is the "Fluorous Density Paradox." MPFK has a density of ~1.7 g/mL, making it difficult for standard magnetic stirrers to create a vortex.[1][2] Simultaneously, the low surface tension prevents the formation of small, stable bubbles (nucleation), leading to superheating followed by explosive vaporization.[2]
-
The Fix:
-
Switch Agitation: Use a mechanical overhead stirrer with a PTFE blade if possible.[1][2] If using magnetic stirring, use a rare-earth (Samarium-Cobalt) magnet bar, which has 3x the coupling strength of standard bars.[1][2]
-
Boiling Chips: Do not use standard clay chips. Use PTFE boiling stones .
-
Flask Size: Never fill the boiling flask more than 40%. Fluorous compounds expand significantly upon boiling.[1]
-
Q: I see severe foaming in the column neck.
-
The Science: Fluorinated tails (
) act as surfactants.[1][2] Trace impurities are stabilizing the liquid-vapor interface, creating stable foam.[2] -
The Fix:
-
Reduce Vacuum: Increase pressure slightly to suppress the boil-up rate.
-
Anti-Foam: Do not use silicone anti-foam (it will dissolve).[1] You must rely on mechanical breaking (glass wool at the column base) or slower heating.
-
Category B: Separation & Purity Issues
Q: The boiling point plateau is drifting, and the distillate is cloudy.
-
The Science: You are likely distilling a water-MPFK azeotrope .[2] Unlike standard organic solvents, perfluorinated ketones do not hold water in solution; they co-distill with it, and the water crashes out immediately upon condensation.[2]
-
The Fix:
Q: The product has a pink or light brown hue.
-
The Science: This indicates iodine leaching (if synthesized from perfluoroheptyl iodide) or metal enolates .[2] Fluorinated ketones are more acidic (at the alpha-position) than non-fluorinated analogs, making them prone to forming colored complexes with trace metals from the still pot.[2]
-
The Fix:
Detailed Experimental Protocol
Method: Reduced Pressure Fractional Distillation Target Purity: >99.5% (GC-FID)[1][2]
-
Setup:
-
Use a 3-neck round bottom flask equipped with a Vigreux column (minimum 20cm). Rationale: Packed columns often flood due to the high viscosity/density of the fluorous reflux.
-
Connect a vacuum controller set to 20 mmHg (approx. 26 mbar) .[1]
-
Cool the receiving condenser to 0°C . Rationale: MPFK has a high vapor pressure; cooling prevents loss to the vacuum trap.
-
-
Procedure:
-
Step 1 (Degassing): Apply vacuum without heat for 10 minutes to remove dissolved gases (oxygen/nitrogen are highly soluble in perfluorocarbons).[1]
-
Step 2 (Fore-run): Heat the bath to ~60°C. Collect the fraction boiling below the calculated set point. This usually contains residual diethyl ether or THF.[1]
-
Step 3 (Main Fraction): Increase bath temp to ~85-90°C. Collect the fraction boiling steadily at ~72-75°C (at 20 mmHg) . Note: Adjust based on your specific vacuum pressure using a nomograph for "Esters/Ketones".[2]
-
Step 4 (Heel): Stop when the pot temperature spikes or colored smoke appears.
-
-
Storage:
Troubleshooting Logic Tree (Graphviz)
Use this diagram to diagnose active distillation failures.
Caption: Decision matrix for real-time distillation troubleshooting.
References
-
Gladysz, J. A., Curran, D. P., & Horváth, I. T. (2004).[1][2] Handbook of Fluorous Chemistry. Wiley-VCH.[1][2] (Authoritative text on the physical properties of perfluoroalkyl groups, including density and azeotropic behavior). [1][2]
-
Chambers, R. D. (2004).[1][2] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Mechanistic insights into the stability of perfluoroalkyl ketones and their susceptibility to basic cleavage).
-
3M Innovative Properties Co. (2002).[1] Method for purifying fluorinated ketones. U.S. Patent 6,478,928.[1] (Describes specific azeotropic distillation techniques for removing water from fluorinated ketones).
-
Chemours Company FC, LLC. (2016).[1][2] Azeotropic compositions of perfluoroheptene ethers and ketones. WIPO Patent Application WO2016123456.[1] (Provides boiling point data and solubility parameters for C7 fluorinated chains).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl Pentadecafluoroheptyl Ketone before handling. Perfluorinated compounds can have long biological half-lives; handle with appropriate containment.[1][2]
Sources
Technical Support Center: Eliminating Fluorinated Contamination (PFAS) in LC-MS/MS
Mission: To provide researchers with a self-validating, mechanistic approach to eliminating background contamination of Per- and Polyfluoroalkyl Substances (PFAS) in ultra-trace analysis.
Introduction: The "Zero-Background" Mandate
As a Senior Application Scientist, I often see researchers struggle not with the sensitivity of their mass spectrometer, but with the selectivity of their system against its own components. PFAS are ubiquitous—found in Teflon® (PTFE) tubing, solvent lines, and even the air in your lab.
When analyzing at parts-per-trillion (ppt) levels (e.g., EPA Method 537.1 or 533), you cannot simply "clean" the background away; you must chromatographically isolate the system's contamination from your sample. The following guides are structured to help you build a robust, contamination-resistant workflow.
Module 1: Hardware Configuration & The Delay Column
Issue: "I see PFAS peaks in my blank injections even after cleaning the system." Diagnosis: The contamination is likely coming from the LC system itself (degasser, pump seals, solvent lines) before the injection valve.
The Solution: The Delay Column Strategy
You cannot easily remove all PTFE from an LC pump. Instead, you must install a "Delay Column" (also called an isolator column) to trap system-born PFAS.
Mechanism:
-
System PFAS originates in the pump/solvents.
-
The Delay Column (highly retentive C18) traps this PFAS before the injector.
-
The Sample PFAS is injected after the Delay Column.
-
When the gradient starts, Sample PFAS elutes immediately. System PFAS must travel through the Delay Column plus the analytical path, causing it to elute significantly later.
Protocol: Installing the Delay Column
-
Select Column: Use a short, highly retentive C18 column (e.g., 50 x 2.1 mm, 3-5 µm).
-
Locate Position: Identify the flow path between the Mixer and the Autosampler/Injector .
-
Install: Plumb the column here.[1]
-
Critical: Do NOT place it after the injector, or you will delay your analytes and ruin peak shape.
-
-
Verify: Run a blank. You should see two peaks for ubiquitous compounds like PFOA:
-
Peak A (Retention Time
): Contamination from the sample/vial (if any). -
Peak B (
): Contamination from the pump (delayed).
-
Visualization: The Delay Column Flow Path
Caption: Schematic of a PFAS-optimized LC flow path. The Delay Column isolates pump-derived contamination from the sample injection.
Module 2: Consumables & Material Compatibility
Issue: "My recovery is low, or I have sporadic high blanks." Diagnosis: Adsorption of analytes to glass surfaces (loss) or leaching from vial caps (contamination).
Technical Insight: PFAS are surfactants.[2][3] Long-chain PFAS (e.g., PFOS, PFOA) adhere strongly to borosilicate glass surfaces, leading to poor recovery. Conversely, PTFE (Teflon) lined caps are a direct source of contamination.
The "Safe Materials" Table
| Component | AVOID (High Risk) | USE (Recommended) | Why? |
| Sample Vials | Borosilicate Glass | Polypropylene (PP) or HDPE | Glass causes adsorption loss; PP minimizes this.[4] |
| Vial Caps | PTFE/Silicone lined | Polyethylene (PE) or Preslit PP | PTFE leaches fluorinated compounds into the sample. |
| Tubing | PTFE, ETFE, FEP | PEEK (Yellow/Red) or Stainless Steel | Fluoropolymers leach PFAS. PEEK is inert to PFAS. |
| Filters | PTFE membranes | Nylon or Regenerated Cellulose | PTFE filters are a massive contamination source. |
| Solvent Bottles | Glass (with PTFE caps) | Glass (with PE caps ) | Glass is okay for solvent storage (high organic content prevents adsorption), but caps must be PTFE-free. |
FAQ: Vial Selection
-
Q: Can I use silanized glass?
-
A: While better than standard glass, it is still inferior to Polypropylene for PFAS. Stick to PP vials as per EPA Method 533 [1].
-
-
Q: My HPLC solvent lines are Teflon. What do I do?
-
A: Replace all low-pressure inlet lines with PEEK or high-quality stainless steel. If replacement is impossible, the Delay Column (Module 1) is your only defense.
-
Module 3: Reagents & Environmental Hygiene
Issue: "I have random spikes of PFAS in my results." Diagnosis: Environmental cross-contamination from clothing, cosmetics, or lab supplies.
The "Clean Lab" Protocol
-
Personal Protective Equipment (PPE):
-
NEVER wear water-resistant coatings (e.g., Gore-Tex®) or stain-resistant lab coats. These are treated with fluoropolymers.
-
Wear standard cotton lab coats or disposable untreated gowns.
-
Avoid cosmetics, moisturizers, and hand creams on the day of analysis; many contain perfluorinated surfactants.
-
-
Lab Supplies:
-
Remove Post-it® notes and aluminum foil from the prep area. Adhesives and coatings often contain PFAS.[3]
-
Use only LC-MS Grade solvents (Methanol/Acetonitrile). Lower grades often have background PFAS.
-
Protocol: Solvent Batch Screening Before running a full campaign, validate your new solvent lot.
-
Fill a Polypropylene vial with the new solvent.
-
Inject this as a sample (using the Delay Column setup).[5]
-
Monitor the "Sample" retention time window.
-
Acceptance Criteria: No peaks > 1/3 of the Limit of Quantitation (LOQ).
Module 4: Troubleshooting Workflow
Interactive Decision Tree Use this logic flow to isolate the source of contamination.
Caption: Diagnostic workflow for isolating PFAS contamination sources.
References
-
U.S. EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link
-
U.S. EPA. (2020). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).[6]Link
-
Waters Corporation. (2024).[7] Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS.Link
-
Shimadzu. (2023). Setting up PFAS Analysis with a Delay Column using Shimadzu LCMS.[8]Link
-
MAC-MOD Analytical. (n.d.). Use of the Avantor® ACE® PFAS Delay Column to resolve background system interference.[1]Link
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. Restricted Items You Should Not Use When Sampling for PFAS - Broadbent & Associates, Inc. [broadbentinc.com]
- 3. Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis [fms-inc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. halocolumns.com [halocolumns.com]
- 6. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
- 7. waters.com [waters.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Column Selection for the Separation of Perfluorinated Ketones
Welcome to the technical support center for the analysis of perfluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for the chromatographic separation of this unique class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my perfluorinated ketone analysis?
The choice between GC and LC depends on the volatility and thermal stability of your specific perfluorinated ketones.
-
Gas Chromatography (GC) is generally suitable for volatile and semi-volatile compounds that are thermally stable. For perfluorinated ketones, GC can be an excellent choice, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).
-
Liquid Chromatography (LC) is the preferred technique for non-volatile or thermally labile compounds.[1] It offers a wider range of stationary and mobile phases, providing great flexibility in method development.[1] For larger or more complex perfluorinated ketones, LC-MS/MS is a powerful analytical tool.[2]
Q2: What are the recommended initial column choices for perfluorinated ketone analysis by GC?
For the GC analysis of ketones, the stationary phase is a critical factor in achieving a good separation.[3]
-
Non-polar columns , such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), are a good starting point for general ketone analysis.[3] These columns separate analytes primarily based on their boiling points.
-
Intermediate polarity columns that incorporate cyanopropyl functionalities can offer alternative selectivity for polar compounds like ketones.
-
Wax columns , like those with a polyethylene glycol (PEG) stationary phase (e.g., Agilent CP-Wax 52 CB), are highly polar and can provide excellent separation for a range of ketones.[4]
For perfluorinated ketones specifically, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic behavior and detection sensitivity.[5] The resulting oximes can be effectively resolved on non-polar or medium-polarity columns.[5]
Q3: For LC analysis of perfluorinated ketones, is a standard C18 column sufficient?
While a C18 column is a versatile and common starting point in reversed-phase chromatography, it may not always provide the optimal selectivity for perfluorinated ketones.[1]
-
C18 Columns: These columns separate based on hydrophobicity. While they can be effective, the high polarity of the ketone group in smaller perfluorinated ketones can lead to poor retention.
-
Fluorinated Phenyl Stationary Phases: Columns with fluorinated phenyl ligands, such as pentafluorophenyl (PFP) phases, are highly recommended for the separation of halogenated and aromatic compounds.[1][6] These phases offer multiple interaction mechanisms, including π-π, dipole-dipole, and charge transfer interactions, which can significantly enhance selectivity for perfluorinated ketones.[1][7]
-
Polar-Embedded and Polar-Endcapped Columns: These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases and can be a good option for shorter-chain perfluorinated ketones.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar perfluorinated ketones that are poorly retained in reversed-phase, HILIC is a valuable alternative. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the retention of polar compounds.
Q4: How does the perfluoroalkyl chain length affect column selection?
The length of the perfluoroalkyl chain significantly impacts the molecule's properties and, consequently, the chromatographic strategy.
-
Short-Chain Perfluorinated Ketones (C2-C4): These compounds are more polar and volatile. In GC, a thicker film stationary phase may be needed to increase retention.[9] In LC, HILIC or polar-embedded reversed-phase columns are often necessary to achieve adequate retention.
-
Long-Chain Perfluorinated Ketones (C5 and longer): As the chain length increases, the compounds become more hydrophobic and less volatile. Standard C18 columns may provide sufficient retention in LC. In GC, a standard film thickness non-polar or intermediate-polarity column is typically suitable.
Troubleshooting Guide
Problem 1: Poor Peak Shape in GC (Tailing or Fronting)
Diagram: Troubleshooting Poor GC Peak Shape
Caption: A decision tree to guide the initial selection of a chromatographic column.
References
- Benchchem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Phenomenex. (n.d.). Column Chemistry Considerations for Full Coverage of PFAS Analyte Ranges. Phenomenex.
- MAC-MOD Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. MAC-MOD Analytical.
- Agilent Technologies, Inc. (2010). Ketones, C3 – C10. Agilent Technologies, Inc.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chromtech. (n.d.).
- Phenomenex. (n.d.). PFP(2). Phenomenex.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- Restek. (n.d.).
- Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Agilent Technologies, Inc. (2021).
- Shimadzu. (n.d.).
- Phenomenex. (n.d.).
- Waters Corporation. (n.d.). Glycans - Waters Application Notes.
- LCGC International. (2014). Retaining Polar Compounds.
- Sigma-Aldrich. (n.d.). GC Troubleshooting. Sigma-Aldrich.
- Phenomenex. (n.d.). PERFLUOROALKYL SUBSTANCES. Phenomenex.
- Thermo Fisher Scientific. (n.d.). PFP Reversed Phase Hplc Columns. Thermo Fisher Scientific.
- ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Waters Corporation. (n.d.). Useful Application Notes and References.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide. Sigma-Aldrich.
- National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Phenomenex. (n.d.).
- GL Sciences. (2023). GC Troubleshooting Guide. GL Sciences.
- University of Valencia. (n.d.). Mechanisms of retention in HPLC.
- LabRulez LCMS. (n.d.). Waters Application Notes - Environmental. LabRulez LCMS.
- Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
- Phenomenex. (n.d.).
- LCGC International. (2013). Troubleshooting GC Gas Supply, Sample Preparation, and Inlets.
- MDPI. (n.d.). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- Supelco. (n.d.).
- Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific.
- Markes International. (n.d.). Analysis of trace per- and polyfluorinated organic vapours in air using cryogen-free thermal desorption and gas chromatography–mass spectrometry.
- American Chemical Society. (2026). Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides. American Chemical Society.
- Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex.
- Chromatography Online. (n.d.). Application Notes: GC.
- Agilent Technologies, Inc. (n.d.). Application Specific GC Columns. Agilent Technologies, Inc.
- Spectroscopy Online. (n.d.).
- Restek. (2020).
- Scribd. (n.d.).
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Technical Support Center: Optimizing Ionization for Fluorinated Ketone Detection
Welcome to the technical support center for the mass spectrometric analysis of fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these analytes. Fluorinated ketones, while critical in many fields, are notoriously difficult to analyze due to the strong electron-withdrawing nature of fluorine, which significantly impacts their ionization efficiency.
This resource provides field-proven insights and systematic troubleshooting strategies to help you optimize your ionization source, enhance sensitivity, and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing methods for fluorinated ketones.
Q1: Which ionization source is best for my fluorinated ketone: ESI, APCI, or APPI?
A: The choice of ionization source is paramount and depends on the specific properties of your analyte, particularly its polarity, volatility, and thermal stability. There is no single "best" source, but there is a logical process to find the most effective one for your molecule.
-
Electrospray Ionization (ESI): ESI is the default for many labs and works best for polar, non-volatile molecules that are already ions in solution or can be easily protonated or deprotonated.[1][2] For fluorinated ketones, ESI can be challenging. The high electronegativity of fluorine can decrease the basicity of the ketone's carbonyl oxygen, making protonation (for positive mode) difficult. However, if the molecule has other polar functional groups, ESI may still be viable.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often a superior choice for less polar, more volatile, and thermally stable compounds.[1][3] Since many fluorinated ketones are relatively small and volatile, APCI can provide more efficient ionization than ESI. The mechanism involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to (or from) the analyte.[4]
-
Atmospheric Pressure Photoionization (APPI): APPI is an excellent alternative for nonpolar compounds that are difficult to ionize by ESI or APCI.[5][6] It uses photons to ionize the analyte directly or via a dopant molecule.[7] A particularly promising strategy for halogenated compounds is using APPI in negative ion mode to promote halogen anion attachment, which can produce clean mass spectra with minimal fragmentation.[8][9]
Here is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting an ionization source.
Q2: Should I use positive or negative ion mode for fluorinated ketones?
A: For compounds containing highly electronegative atoms like fluorine, negative ion mode is often more sensitive and selective .[10]
-
Negative Ion Mode: The strong electron-withdrawing effect of fluorine atoms can increase the acidity of nearby protons. This facilitates deprotonation to form an [M-H]⁻ ion, which is a common and stable species for ketones in the negative mode.[11] This mode can provide excellent sensitivity if your compound can form a stable negative ion.
-
Positive Ion Mode: While often the default for general screening, positive mode can be less efficient for fluorinated ketones. Fluorination reduces the basicity of the carbonyl group, making it harder to accept a proton to form [M+H]⁺. If you must use positive mode, you will likely be detecting adducts, such as [M+Na]⁺ or [M+NH₄]⁺, which requires careful mobile phase optimization.
Recommendation: Always screen your fluorinated ketone in both positive and negative ion modes during initial method development. However, invest your primary optimization efforts in the negative ion mode first, as it has a higher probability of success.
Q3: Why is my signal intensity so low?
A: Low sensitivity is the most common complaint when analyzing fluorinated compounds. The root cause often lies in the high ionization potential of fluorine and its electron-withdrawing effects.[12][13]
Primary Causes:
-
Inefficient Ionization: As discussed, your chosen source and polarity may not be optimal for the molecule's chemical properties.
-
In-Source Fragmentation (ISF): The energy applied in the ion source may be fragmenting your molecule before it is detected, reducing the abundance of the parent ion.[14][15]
-
Ion Suppression: Components in your sample matrix or mobile phase may be co-eluting and competing with your analyte for ionization, thereby suppressing its signal.[16]
-
Suboptimal Source Parameters: The gas flows, temperatures, and voltages in your ion source are not tuned for your specific analyte and flow rate.[17]
Refer to the detailed Troubleshooting Guide 1: Low or No Signal below for a systematic approach to diagnosing and resolving this issue.
Q4: My mass spectrum is confusing and shows multiple peaks. What are they?
A: You are likely observing adduct formation, a common phenomenon in ESI where the analyte molecule associates with ions from the mobile phase or contaminants.[18]
-
In Positive Mode: Common adducts are with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). Sodium and potassium are ubiquitous contaminants in solvents, glassware, and salts.
-
In Negative Mode: You might see adducts with chloride ([M+Cl]⁻) if you are using chlorinated solvents or have contamination, or with mobile phase modifiers like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻).[19]
While sometimes useful for confirming molecular weight, adducts can complicate quantification by splitting the signal across multiple species. The goal is typically to promote the formation of a single, consistent ion (like [M-H]⁻ or [M+H]⁺). This can be controlled by optimizing the mobile phase.[20][21] See Troubleshooting Guide 4 for strategies to manage adducts.
Troubleshooting Guides
Guide 1: Low or No Signal / Poor Sensitivity
This guide provides a systematic workflow for diagnosing and resolving low signal intensity.
Caption: Workflow for troubleshooting low sensitivity.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low or No Signal | 1. Inappropriate Ionization Source/Mode | Solution: Systematically test ESI, APCI, and APPI in both positive and negative ion modes. Rationale: Fluorinated ketones often ionize poorly with ESI in positive mode. APCI or APPI in negative mode is frequently more successful due to the molecule's volatility and electronegativity.[3][10] |
| 2. Suboptimal Source Parameters | Solution: Perform a methodical optimization of key source parameters. See Protocol 1 below. Rationale: Every analyte has an optimal set of conditions for desolvation and ionization. "Standard" parameters are rarely optimal and can drastically reduce sensitivity.[17] | |
| 3. Ion Suppression from Matrix/Mobile Phase | Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. If that fails, improve sample cleanup. Check mobile phase for contaminants (e.g., from plastic bottles).[16][22] Rationale: Co-eluting compounds compete for charge in the ion source, reducing the number of ions formed from your analyte of interest. | |
| 4. In-Source Fragmentation (ISF) | Solution: Reduce source energy. Methodically decrease the fragmentor/cone voltage and nozzle/capillary voltage. If using APCI or ESI, lower the vaporizer/desolvation gas temperature. Rationale: High energies can fragment the molecule before detection. Reducing the energy input promotes the survival of the intact molecular ion.[14][15] |
Guide 2: Excessive In-Source Fragmentation (ISF)
Symptom: The molecular ion ([M-H]⁻ or [M+H]⁺) is weak or absent, but fragment ions are strong. The abundance of these fragments changes drastically with minor changes to source settings.
| Potential Cause | Recommended Solution & Rationale |
| 1. High Source Voltages | Solution: Reduce the fragmentor (cone) voltage in 20V increments. This is the primary voltage controlling fragmentation in the intermediate pressure region of the source. Also, reduce the capillary/nozzle voltage. Rationale: These voltages accelerate ions, and excessive kinetic energy leads to collisional fragmentation. Lowering them provides a "softer" ionization condition.[15] |
| 2. High Source Temperatures | Solution: For ESI and APCI, reduce the desolvation gas temperature in 25°C increments. For APCI, reduce the vaporizer temperature. Rationale: While heat is needed for desolvation, excessive thermal energy can cause fragmentation of labile molecules.[3] |
| 3. Unstable Analyte Structure | Solution: If reducing energy doesn't work, the molecule may be inherently unstable. Consider forming a more stable adduct (e.g., [M+Cl]⁻ in negative mode) by adding a dopant like chloroform to the mobile phase. Rationale: Adduct formation can sometimes stabilize a molecule, allowing it to be detected intact where the protonated/deprotonated form cannot. |
Guide 3: Confusing Mass Spectra & Adduct Formation
Symptom: The signal for your analyte is split across multiple peaks, such as [M+Na]⁺, [M+K]⁺, and [M+H]⁺, making quantification unreliable.
Caption: Competing ion formation pathways in positive ESI.
| Potential Cause | Recommended Solution & Rationale |
| 1. Metal Ion Contamination | Solution: Use high-purity (LC-MS grade) solvents and additives. Use glass containers instead of plastic where possible.[16] Ensure meticulous cleaning of all glassware. Rationale: Sodium and potassium are ubiquitous. Minimizing their presence is the first step to reducing metal adducts.[23] |
| 2. Insufficient Proton Source (Positive Mode) | Solution: Increase the concentration of the acid modifier (e.g., formic acid) to 0.1-0.2%. Add a volatile salt like 5-10 mM ammonium formate or ammonium acetate. Rationale: By Le Châtelier's principle, increasing the concentration of H⁺ and NH₄⁺ will drive the equilibrium towards the formation of [M+H]⁺ and [M+NH₄]⁺, outcompeting the formation of [M+Na]⁺.[20] |
| 3. Strong Analyte-Metal Affinity | Solution: Add a small amount of a fluorinated alkanoic acid, such as 0.05% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA). Rationale: These acids can act as chelating agents, trapping metal ions in the mobile phase and preventing them from forming adducts with your analyte.[20][21] Caution: TFA can cause significant ion suppression; use it sparingly and only if necessary. |
Experimental Protocols
Protocol 1: Methodical Ion Source Parameter Optimization
This protocol describes a systematic approach to tune key source parameters. Perform this by infusing a solution of your analyte (~1 µg/mL in mobile phase) directly into the mass spectrometer.
Objective: To find the optimal settings for maximum signal intensity of the desired molecular ion.
Step-by-Step Methodology:
-
Set Initial Conditions: Begin with the instrument manufacturer's recommended default settings.
-
Optimize Primary Voltage:
-
ESI: Adjust the Capillary/Spray Voltage. Monitor the signal intensity and stability. Look for a voltage that provides a high, stable signal without electrical discharge (arcing).
-
APCI: Adjust the Corona Current. Typically, a current between 3-10 µA is optimal.
-
-
Optimize Fragmentor/Cone Voltage: This is the most critical parameter for controlling fragmentation and maximizing the molecular ion.
-
Vary the voltage from a low value (e.g., 50 V) to a high value (e.g., 250 V) in 10-20 V increments.
-
Plot the intensity of your molecular ion versus the voltage. Select the voltage at the peak of this curve.
-
-
Optimize Gas Flows:
-
Nebulizer Gas (ESI/APCI): This affects droplet formation. Adjust for a stable signal. Too low may cause dripping; too high can decrease signal.
-
Desolvation/Drying Gas (ESI/APCI): This affects solvent evaporation. Increase the flow until the signal maximizes and then begins to decrease slightly.
-
-
Optimize Temperatures:
-
Desolvation/Drying Gas Temperature (ESI/APCI): Increase the temperature in 25°C increments. Find the point where the signal is maximized without evidence of thermal degradation (fragmentation).
-
Vaporizer Temperature (APCI): This is critical for volatilizing the analyte. Optimize for maximum signal, typically between 300-500°C.
-
Table of Typical Starting Parameters
| Parameter | ESI | APCI | APPI |
| Polarity | Negative | Negative | Negative |
| Capillary/Spray Voltage | 2.5 - 4.0 kV | N/A | N/A |
| Corona Current | N/A | 3 - 10 µA | N/A |
| Fragmentor/Cone Voltage | 80 - 150 V | 80 - 150 V | 80 - 150 V |
| Desolvation Gas Temp. | 250 - 400 °C | 300 - 450 °C | 300 - 450 °C |
| Desolvation Gas Flow | 8 - 12 L/min | 6 - 10 L/min | 6 - 10 L/min |
| Nebulizer Pressure | 30 - 50 psi | 40 - 60 psi | 40 - 60 psi |
| Vaporizer Temperature | N/A | 350 - 500 °C | 350 - 500 °C |
Note: These are general starting points. Optimal values are instrument and analyte-dependent.
References
-
ESI vs APCI. Which ionization should I choose for my application? - YouTube. Available at: [Link]
-
Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
-
Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Available at: [Link]
-
Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. Available at: [Link]
-
Mass Spectrometry Ionization Methods. Emory University. Available at: [Link]
-
Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Seton Hall University Dissertations and Theses (ETDs). Available at: [Link]
-
Mass spectrometry(Ionization Techniques) by Ashutosh Panke. Slideshare. Available at: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Available at: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. Available at: [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available at: [Link]
-
Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. Available at: [Link]
-
Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. PubMed. Available at: [Link]
-
(PDF) Negative ion mode mass spectrometry- an overview. ResearchGate. Available at: [Link]
-
High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. Available at: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. Available at: [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. ACS Publications. Available at: [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available at: [Link]
-
Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. Available at: [Link]
-
Formation and reactions of negative ions relevant to chemical ionization mass spectrometry. I. Cl mass spectra of organic compounds produced by F. NIH. Available at: [Link]
-
Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. PMC. Available at: [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. Available at: [Link]
-
Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Optimization of fluorine determination via the molecular absorption of gallium mono-fluoride in a graphite furnace using a high-resolution continuum source spectrometer. ResearchGate. Available at: [Link]
-
Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
CHEMISTRY IN DROPLETS: FLUORINATION. CROMlab. Available at: [Link]
-
Chemical ionization using CF 3 +: Efficient detection of small alkanes and fluorocarbons. Wiley Online Library. Available at: [Link]
-
Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Metabolon. Available at: [Link]
-
Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available at: [Link]
-
Optimising-LC-MS-sensitivity. Element Lab Solutions. Available at: [Link]
-
Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Development and optimization strategy of LC-APPI-MS methods for the determination of halogenated compounds in environmental matr. NORMAN Network. Available at: [Link]
-
Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. Available at: [Link]
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. ACS Publications. Available at: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC.org. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Separation Science. Available at: [Link]
-
Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography−Mass Spectrometry. ACS Publications. Available at: [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]
-
Elemental fluorine detection by dielectric barrier discharge coupled to nano-ESI mass spectrometry for non-targeted analysis of fluorinated compounds. NSF Public Access Repository. Available at: [Link]
-
Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. PubMed. Available at: [Link]
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"reducing fragmentation of Methyl Pentadecafluoroheptyl Ketone in MS"
Technical Support Center: Mass Spectrometry Analysis of Fluorinated Ketones
Topic: Reducing Fragmentation of Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8) in MS Document ID: TSC-MS-PFK-001 Last Updated: February 2026
Executive Summary: The "Disappearing Molecular Ion" Problem
Methyl Pentadecafluoroheptyl Ketone (
In standard 70 eV EI, the bond between the carbonyl carbon and the perfluoroheptyl tail is energetically fragile. The result is a spectrum dominated by low-mass perfluorinated fragments (
This guide provides three validated workflows to stabilize the molecular ion, moving from instrument parameter tuning to ionization source selection.
Module 1: Ionization Source Selection (The Hardware Fix)
The most effective way to reduce fragmentation for this molecule is to switch from "Hard" ionization (EI) to "Soft" ionization methods that exploit the compound's specific electronic properties.
Decision Matrix: Choosing the Right Source
Figure 1: Decision tree for selecting the optimal ionization technique based on laboratory constraints.
Module 2: Protocols for Fragmentation Reduction
Protocol A: Negative Chemical Ionization (NCI) - The Gold Standard
Mechanism: The perfluoroheptyl chain has a high electron capture cross-section. In NCI, the molecule captures a thermal electron to form a stable radical anion (
Step-by-Step Implementation:
-
Reagent Gas: Use Methane (CH₄) as the buffer gas.
-
Why? Methane effectively thermalizes the electrons, reducing their kinetic energy to near 0 eV, which facilitates "resonance electron capture" rather than dissociative capture.
-
-
Source Temperature: Lower to 150°C - 170°C .
-
Why? High source temperatures add internal vibrational energy, promoting the loss of
or even after successful electron capture.
-
-
Pressure: Maintain source pressure at 1.5 - 2.0 mL/min (instrument dependent, usually high vacuum gauge reads
Torr range). Higher pressure ensures better thermalization of electrons.
Expected Result: A dominant peak at m/z 412 (
Protocol B: Electrospray Ionization (ESI) - Negative Mode
Mechanism: While ketones are typically analyzed in positive mode, fluorinated ketones are an exception. The strong electron-withdrawing
Step-by-Step Implementation:
-
Polarity: Set to Negative (-) .
-
Mobile Phase Modifier: Use Ammonium Acetate (5-10 mM) .
-
Why? Acetate acts as a weak base to facilitate the deprotonation of the methyl group, forming the stable enolate anion
.
-
-
Cone Voltage: Set to Low (15-25 V) .
-
Why? High cone voltages will strip the fluorine atoms (
19 losses) or cleave the perfluoro chain.
-
Expected Result: A dominant peak at m/z 411 (
Protocol C: Low-Energy Electron Ionization (If EI is mandatory)
If you are restricted to a standard GC-MS with only an EI source, you must reduce the internal energy imparted to the molecule.
Step-by-Step Implementation:
-
Electron Energy: Reduce from 70 eV to 20-35 eV .
-
Note: Sensitivity will drop significantly, but the relative abundance of the molecular ion (
) will increase relative to the fragments.
-
-
Source Temperature: Set to the minimum required to prevent condensation (~200°C ).
-
Cold EI (Advanced): If available, use a Supersonic Molecular Beam (SMB) interface. This vibrationally cools the molecule before ionization, drastically enhancing the molecular ion.
Module 3: Troubleshooting & FAQs
Q1: I see a strong peak at m/z 369 in my EI spectrum. Is this my molecule?
A: Likely, but it is a fragment. The peak at m/z 369 corresponds to the perfluoroheptyl cation (
Q2: Why is Positive ESI giving me poor sensitivity?
A: The perfluoro chain is extremely "electron-hating" (electrophobic) in the sense that it pulls electron density away from the carbonyl oxygen, making it less basic and harder to protonate (
Q3: Can I derivatize the ketone to stabilize it? A: Yes. If MS fragmentation is uncontrollable, derivatize with 2,4-Dinitrophenylhydrazine (DNPH) .
-
Reaction: Ketone + DNPH
Hydrazone. -
Benefit: The hydrazone adds a large aromatic system that acts as a "charge stabilizer" (radical sink), allowing the molecular ion to survive EI or ESI(+) analysis.
Summary of Fragment Ions (EI Mode)
| m/z | Ion Identity | Origin |
| 412 | Molecular Ion (Rare in 70eV EI) | |
| 369 | Cleavage of perfluoro chain | |
| 43 | Acetyl cation (Alpha cleavage) | |
| 69 | Terminal trifluoromethyl group | |
| 119 | Perfluoroethyl fragment |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Perfluoroheptyl methyl ketone (CAS 754-85-8). NIST Chemistry WebBook, SRD 69. [Link]
-
Larsen, B. S., & McEwen, C. N. (2019). Mass Spectrometry of Fluorinated Compounds.[1] In The Encyclopedia of Mass Spectrometry. Elsevier. (General reference on negative ion stability of fluorocarbons).
Sources
Technical Support Center: Methyl Pentadecafluoroheptyl Ketone Analysis
Welcome to the technical support center for the analysis of Methyl Pentadecafluoroheptyl Ketone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the quantitative analysis of this highly fluorinated compound. As Senior Application Scientists, we have compiled this resource based on established analytical principles and extensive field experience to ensure scientific integrity and help you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the analysis of Methyl Pentadecafluoroheptyl Ketone.
Q1: Which analytical technique is best suited for the quantitative analysis of Methyl Pentadecafluoroheptyl Ketone?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the quantification of Methyl Pentadecafluoroheptyl Ketone.[1][2] The choice depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS is often suitable for volatile compounds like ketones, while LC-MS/MS can be advantageous for more complex matrices due to its high selectivity and sensitivity.[2][3]
Q2: What are the key chemical properties of Methyl Pentadecafluoroheptyl Ketone to consider during method development?
Methyl Pentadecafluoroheptyl Ketone is a highly fluorinated ketone with significant thermal stability and chemical resistance.[4] Its high fluorine content can lead to unique chromatographic behavior and potential for interactions with the analytical system. Understanding its volatility is crucial for developing appropriate sample preparation and GC inlet conditions.
Q3: Why is my calibration curve for Methyl Pentadecafluoroheptyl Ketone showing poor linearity (r² < 0.995)?
Poor linearity can stem from several factors, including issues with standard preparation, instrument performance, or the inherent behavior of the analyte. For highly fluorinated compounds, non-linear responses can sometimes be observed.[5][6] It is essential to systematically investigate potential causes, from the accuracy of your serial dilutions to the detector response.
Q4: What is a matrix effect, and how can it affect my analysis of Methyl Pentadecafluoroheptyl Ketone?
A matrix effect is the alteration of an analyte's ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[7][8] Matrix effects are a common challenge in LC-MS/MS analysis and can be particularly pronounced with complex biological or environmental samples.[8][9]
Q5: How do I choose an appropriate internal standard for Methyl Pentadecafluoroheptyl Ketone analysis?
An ideal internal standard should have similar chemical and physical properties to the analyte and should not be present in the samples.[10] For GC-MS analysis of volatile fluorinated compounds, a stable isotope-labeled analog of Methyl Pentadecafluoroheptyl Ketone would be the best choice. If unavailable, a structurally similar fluorinated compound with a different retention time can be used.
Troubleshooting Guide: Calibration Curve Issues
A robust and linear calibration curve is the foundation of accurate quantitative analysis. Below are detailed troubleshooting guides for common issues encountered with Methyl Pentadecafluoroheptyl Ketone calibration curves.
Issue 1: Poor Linearity (r² < 0.995)
A low coefficient of determination (r²) indicates that the data points do not fit well to the linear regression model.
Caption: Troubleshooting workflow for poor calibration curve linearity.
-
Verify Standard Preparation:
-
Stock Solution Integrity: Re-prepare the stock solution from a fresh, high-purity standard of Methyl Pentadecafluoroheptyl Ketone. Ensure the initial weighing is accurate and the dissolution is complete.
-
Serial Dilution Accuracy: Use calibrated pipettes and appropriate volumetric flasks. Inaccurate dilutions are a common source of non-linearity.
-
Standard Stability: Highly fluorinated compounds are generally stable; however, assess the stability of your standards in the chosen solvent over the analysis time. Degradation of low-concentration standards can lead to a flattened curve at the lower end.
-
-
Evaluate Instrument Performance:
-
GC-MS:
-
Inlet Issues: Check for active sites in the GC inlet liner or column that could lead to analyte adsorption, especially at low concentrations. Consider using a deactivated liner.
-
Column Performance: A contaminated or degraded column can cause peak tailing and poor reproducibility, affecting linearity.[11]
-
-
LC-MS/MS:
-
Column Integrity: Ensure the column is not clogged or degraded.
-
Ion Source Cleanliness: A dirty ion source can lead to inconsistent ionization and poor response.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If the curve flattens at the top, consider extending the calibration range with lower concentrations or diluting the higher concentration standards.
-
-
Review Data Processing:
-
Integration Parameters: Ensure that the peak integration is consistent across all calibration levels. Poor integration of small peaks at low concentrations or large, broad peaks at high concentrations can introduce errors.
-
Consider Weighted Regression: If the variance of the response is not constant across the concentration range (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit.[6]
-
Non-Linear Models: For some analytical systems and analytes, the response may be inherently non-linear. In such cases, a quadratic or other non-linear regression model might be more appropriate.[5][6][12] However, the choice of a non-linear model should be justified and validated.
-
Issue 2: Inaccurate Quantification of Quality Control (QC) Samples
Even with a good r² value, the calibration curve may not be accurate. This is often revealed by QC samples falling outside acceptable limits.
Caption: Troubleshooting workflow for inaccurate QC sample results.
-
Examine QC Sample Preparation:
-
Independent Stock: Always prepare QC samples from a stock solution that is independent of the one used for the calibration standards. This helps to identify any errors in the primary stock solution.
-
Matrix Matching: If analyzing samples in a complex matrix (e.g., plasma, soil extract), prepare your QC samples in the same matrix to account for potential matrix effects.[9]
-
-
Re-assess the Calibration Curve:
-
Blank Contamination: Analyze a blank sample. A significant response in the blank can lead to a positive bias in the quantification of low-level QCs.
-
Range and Distribution of Standards: Ensure that the concentration of the QC samples falls within the range of the calibration standards. The standards should bracket the expected concentration of the unknown samples.
-
-
Evaluate Internal Standard (IS) Performance:
-
Consistent Response: The peak area of the internal standard should be consistent across all samples (calibrators, QCs, and unknowns). Significant variation in the IS response could indicate injection errors or matrix effects impacting the IS.
-
Purity of IS: Ensure the internal standard is pure and does not contain any of the target analyte.
-
Issue 3: Matrix Effects Leading to Inaccurate Results
Matrix effects are a significant challenge, especially in LC-MS/MS, and can cause either suppression or enhancement of the analyte signal.[7]
A common method to evaluate matrix effects is the post-extraction spike comparison.
Objective: To determine if the sample matrix is suppressing or enhancing the signal of Methyl Pentadecafluoroheptyl Ketone.
Materials:
-
Blank matrix (e.g., plasma, soil extract) free of the analyte.
-
Neat solution of Methyl Pentadecafluoroheptyl Ketone at a known concentration (e.g., mid-level QC).
-
Mobile phase or reconstitution solvent.
Procedure:
-
Prepare three sets of samples (n ≥ 3 for each):
-
Set A (Neat Solution): Spike the known concentration of the analyte into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract the blank matrix. Spike the known concentration of the analyte into the extracted matrix just before analysis.
-
Set C (Pre-extraction Spike): Spike the known concentration of the analyte into the blank matrix before extraction.
-
-
Analyze all samples using the developed analytical method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
-
Improve Sample Preparation:
-
Employ more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
-
Chromatographic Separation:
-
Optimize the chromatographic method to separate the analyte from the co-eluting matrix components. This may involve changing the column, mobile phase, or gradient profile.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[10]
-
-
Matrix-Matched Calibration Curve:
-
Prepare the calibration standards in the same blank matrix as the samples. This helps to ensure that the standards and samples experience the same matrix effects.
-
References
-
Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. (2021). National Institutes of Health. [Link]
-
Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. PubMed Central. [Link]
-
Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. (1982). PubMed. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. (2025). ResearchGate. [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). ChemRxiv. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Other Test Method 50 (OTM-50) Sampling and Analysis of Volatile Fluorinated Compounds from. (2025). Environmental Protection Agency. [Link]
-
Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. (2005). PubMed. [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. (2017). ResearchGate. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific Research Publishing. [Link]
-
Volatile Fluorinated Compounds: Risks & Solutions. (2024). SCS Engineers. [Link]
-
Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect. (2017). SciRP.org. [Link]
-
Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016). MDPI. [Link]
-
Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal. [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]
-
Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry. (2004). PubMed. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. (2021). Vide Leaf. [Link]
-
Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. (2021). MDPI. [Link]
-
Trace analysis of per- and polyfluorinated alkyl substances in various matrices-How do current methods perform?. ResearchGate. [Link]
-
Good fluorine NMR internal standards?. (2024). Reddit. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Non-linear calibration GCMS. (2009). Chromatography Forum. [Link]
-
Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. (2012). PubMed. [Link]
-
Quantification of Fluorine Content in AFFF Concentrates. (2017). Defense Technical Information Center. [Link]
-
Advice on troubleshooting a GC-uECD calibration curve?. (2022). ResearchGate. [Link]
Sources
- 1. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. videleaf.com [videleaf.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
Technical Support Center: Resolving Co-elution of Methyl Pentadecafluoroheptyl Ketone (MPFK)
Here is the Technical Support Center guide for Methyl Pentadecafluoroheptyl Ketone (MPFK) .
Status: Active | Topic: Chromatography & Mass Spectrometry Resolution | Analyte: CAS 754-85-8
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (MPFK), also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2-nonanone, presents unique analytical challenges due to its hybrid structure: a highly electronegative perfluorinated tail (
Co-elution often occurs with Methyl Perfluoroheptanoate (an isobaric-like structural analog), 8:2 Fluorotelomer Alcohols (8:2 FTOH) , or non-fluorinated matrix lipids. This guide provides orthogonal strategies to resolve these interferences using GC-MS (preferred) and LC-MS/MS methodologies.
Physicochemical Profile & Analytical Behavior[1][2][3]
Understanding the molecule is the first step to resolving co-elution. MPFK behaves differently than standard hydrocarbon ketones.
| Property | Data | Analytical Implication |
| CAS Number | 754-85-8 | Unique identifier for library matching.[1] |
| Formula | MW = 412.10 g/mol . | |
| Structure | The | |
| Boiling Point | ~135 °C | Volatile enough for GC-MS; semi-volatile behavior in LC. |
| Polarity | Moderate (Dipole moment at C=O) | The F-tail is lipophobic AND hydrophobic (omniphobic), causing erratic retention on non-fluorinated phases. |
Troubleshooting Guide: Critical Resolution Workflows
Scenario A: GC-MS Co-elution (The "Ghost Peak" Issue)
User Question: "I am seeing a split peak or shoulder when analyzing MPFK on a standard 5%-phenyl column (e.g., DB-5ms). It co-elutes with a matrix component. How do I separate them?"
Senior Scientist Response: The co-elution on 5%-phenyl columns is classic behavior for fluorinated ketones. The perfluorinated tail does not interact strongly with the phenyl phase, causing MPFK to elute rapidly, often overlapping with lower-boiling hydrocarbons or other fluorinated impurities like Methyl Perfluoroheptanoate .
Protocol 1: Stationary Phase Substitution (Orthogonal Selectivity) Do not just slow down the ramp; change the chemistry.
-
Switch to a Trifluoropropyl Phase: Use a column like the Rtx-200 or DB-200 (trifluoropropylmethyl polysiloxane).
-
Mechanism:[2] The fluorinated stationary phase interacts specifically with the
tail of MPFK via fluorine-fluorine interactions, significantly increasing retention relative to non-fluorinated co-eluters.
-
-
Alternative: Wax Phase (PEG): Use a DB-WAX or HP-INNOWax .
-
Mechanism:[2] The high polarity interacts with the acetyl (
) group. This will shift MPFK away from non-polar fluorinated impurities (which lack the dipole moment of the ketone).
-
Protocol 2: Mass Spectral Deconvolution (If column change is impossible) If you are locked into a DB-5ms column, you must use unique ions.
-
Target Ion (Quant):
43 ( ) is abundant but non-specific. Avoid using this for quantitation in complex matrices. -
Qualifier Ion 1:
169 ( ) - Characteristic of the perfluoro chain. -
Qualifier Ion 2:
397 ( ) - Loss of methyl group. -
Resolution Check: Plot the Extracted Ion Chromatogram (EIC) of
169 vs. the co-eluter's unique ion. If the peak centers are offset by >0.05 min, mathematical deconvolution software (e.g., AMDIS) can resolve the area.
Scenario B: LC-MS/MS Sensitivity & Matrix Suppression
User Question: "I need to analyze MPFK in biological media (plasma) by LC-MS, but the signal is erratic and co-elutes with phospholipids. ESI negative mode sensitivity is poor."
Senior Scientist Response: MPFK is a neutral ketone. It does not possess an acidic proton (unlike PFOA), so it will not ionize efficiently in Electrospray Ionization (ESI) Negative mode. Co-elution with phospholipids causes severe ion suppression.
Protocol 3: Ionization Source Switch (APCI)
-
Change Source: Switch from ESI to APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode .
-
Mechanism: APCI utilizes gas-phase ion-molecule reactions. The ketone oxygen can be protonated to form
. -
Mobile Phase Modifier: Add 5mM Ammonium Acetate. This promotes the formation of
adducts ( 430.1), which are often more stable than the protonated molecular ion.
Protocol 4: Fluorous Solid Phase Extraction (F-SPE) To physically remove lipid co-eluters before injection:
-
Cartridge: Use a Fluorous SPE cartridge (e.g., FluoroFlash®).
-
Load: Load sample in high-water content buffer. Non-fluorinated lipids (phospholipids) will bind via hydrophobic interactions or pass through.
-
Wash: Wash with 80% MeOH (removes standard lipids).
-
Elute: Elute MPFK with 100% Acetone or Ethyl Acetate. The "fluorophilic" retention mechanism is orthogonal to standard C18 cleanup.
Visualizing the Resolution Logic
The following diagram illustrates the decision matrix for resolving MPFK co-elution based on your available instrumentation.
Figure 1: Decision tree for resolving Methyl Pentadecafluoroheptyl Ketone co-elution issues in GC and LC workflows.
Frequently Asked Questions (FAQs)
Q: Can I use a standard C18 column for MPFK analysis in LC? A: You can, but retention will be weak due to the "rigid" nature of the fluorocarbon tail. It slips through the C18 chains.
-
Fix: Use a PFP (Pentafluorophenyl) column. The pi-pi and fluorine-fluorine interactions will provide superior retention and peak shape compared to C18, separating MPFK from hydrocarbon co-eluters.
Q: Why does the peak tail significantly on my chromatogram? A: Tailing usually indicates active sites in the inlet (GC) or secondary interactions (LC).
-
GC Fix: MPFK is a ketone; it can interact with silanols. Use a deactivated inlet liner (e.g., Ultra Inert) and ensure your column cut is clean.
-
LC Fix: Ensure your mobile phase pH is neutral to slightly acidic. Avoid high pH which can degrade the ketone or cause enolization issues.
Q: Is MPFK stable in methanol? A: Generally yes, but fluorinated ketones can form hemiacetals with alcohols over long storage periods or under acidic conditions.
-
Recommendation: For long-term standards, store in Acetonitrile or Isooctane (for GC) to prevent hemiacetal formation which would appear as a "vanishing" peak or a new, later-eluting peak.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24192172: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). CompTox Chemicals Dashboard: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluorononan-2-one (CAS 754-85-8). Retrieved from [Link][3]
Sources
"improving recovery of Methyl Pentadecafluoroheptyl Ketone from complex matrices"
Executive Summary: The "Fluorine Effect" in Recovery
Methyl Pentadecafluoroheptyl Ketone (
This guide addresses the three critical failure points in recovery: Solvent Mismatch , Volatility Loss , and Phase Density Errors .
Section 1: Critical Compound Properties
Before troubleshooting, verify your parameters against this profile. Errors here account for 60% of recovery failures.[1]
| Property | Value | Implication for Recovery |
| CAS Number | 754-85-8 | Use for exact database matching. |
| Molecular Structure | Highly fluorinated tail ( | |
| Boiling Point | ~57°C - 70°C (Est.)[1][2] | CRITICAL: High volatility.[1][2][3] Do not evaporate to dryness. |
| Density | ~1.6 - 1.7 g/mL | CRITICAL: It is heavier than water.[1][2] In LLE, it will be the bottom layer. |
| Solubility | Fluorophilic | Soluble in perfluorocarbons, hydrofluoroethers (HFEs), and MTBE.[1][2] Poor in water/hexane.[1] |
Section 2: Troubleshooting Guide (Q&A)
Category 1: Low Recovery (<50%)[1]
Q: I used a standard Hexane/Ethyl Acetate liquid-liquid extraction (LLE), but my recovery is near zero. Why? A: You are likely fighting the "Fluorophobic" effect. Standard lipophilic solvents like Hexane interact via London Dispersion forces that are mismatched with the rigid, non-polarizable fluorinated tail of your target.
-
The Fix: Switch to a "Bridge Solvent" or a Fluorinated Solvent.
-
Gold Standard: Use a Hydrofluoroether (e.g., HFE-7100 or HFE-7500).[1] These are specifically designed to solvate perfluorinated chains.[1]
-
Alternative: Methyl tert-butyl ether (MTBE) .[1] The ether oxygen provides enough polarity to interact with the ketone, while the bulky structure accommodates the fluorinated tail better than linear alkanes.
-
Q: I see good extraction efficiency, but after concentrating my sample under nitrogen, the compound disappears.
A: You are sublimating/evaporating your analyte.
With a boiling point likely below 80°C, Methyl Pentadecafluoroheptyl Ketone is extremely volatile. Standard
-
The Fix: Never evaporate to dryness.
-
Technique: Use a "Keeper Solvent."[1] Add 50
L of Isooctane or Tetradecane to your extract before evaporation.[1] Stop evaporation when the volume reaches ~100-200 L. The analyte will remain in the less volatile keeper. -
Better Approach: If sensitivity allows, use Headspace GC-MS . This exploits the compound's high volatility rather than fighting it.
-
Category 2: Phase Separation & Matrix Issues
Q: I performed a liquid-liquid extraction (LLE) with water/chloroform, but I can't find my analyte in the top layer. A: You are looking in the wrong layer. Unlike most organic compounds, fluorinated ketones are denser than water (~1.7 g/mL).[1]
-
The Fix: In a Water/Organic mix, your analyte is in the bottom layer (if using fluorinated solvents or chlorinated solvents).[1] If using MTBE (Density ~0.74), it will be in the top layer, but partition equilibrium must be driven by salt.[1]
-
Protocol Adjustment: Add saturated NaCl (salting out) to the aqueous phase to push the fluorinated compound into the organic phase.[1]
Q: My peaks are tailing significantly on GC-MS. A: Fluorinated ketones can interact with active sites (silanols) on standard GC liners and columns.[1]
-
The Fix:
-
Column: Use a thick-film column (e.g., DB-624 or DB-VRX) designed for volatiles.[1]
-
Liner: Use a deactivated splitless liner with glass wool to trap non-volatile matrix components, but ensure the wool is deactivated to prevent adsorption.
-
Section 3: Optimized Extraction Protocol
Method: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) with Keeper Matrix: Plasma/Urine/Aqueous Buffer[1]
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) OR HFE-7100 (if available).[1]
-
Keeper Solvent: Isooctane (2,2,4-Trimethylpentane).[1]
-
Salt: Ammonium Acetate or Sodium Chloride (Saturated).[1]
Workflow:
-
Sample Prep: Aliquot 200
L of matrix into a glass vial (Avoid polypropylene if possible to prevent adsorption). -
Internal Standard: Add 10
L of fluorinated internal standard (e.g., Perfluoro-2-methyl-3-pentanone or -labeled analog). -
Salting Out: Add 50
L of Saturated NaCl solution. Vortex 10s. -
Extraction: Add 600
L of MTBE . -
Agitation: Vortex vigorously for 5 minutes or shaker plate for 10 mins.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Note: MTBE (Top) / Water (Bottom).[1]
-
-
Transfer & Keeper: Transfer 500
L of the supernatant (Top layer) to a new vial.-
CRITICAL STEP: Add 50
L of Isooctane to this supernatant.[1]
-
-
Concentration: Evaporate under gentle
stream at room temperature. STOP when volume reduces to ~50-70 L. DO NOT GO DRY. -
Analysis: Inject the remaining liquid directly into GC-MS.
Section 4: Visualizing the Recovery Logic
The following diagram illustrates the decision matrix for troubleshooting low recovery.
Figure 1: Troubleshooting decision tree for Methyl Pentadecafluoroheptyl Ketone recovery failures.
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3M Technical Data. Novec™ 1230 Fire Protection Fluid (Related Fluoroketone Chemistry). 3M Electronics Markets Materials Division.[1] Link (Contextualizing fluoroketone volatility and density).
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PubChem. Methyl pentadecafluoroheptyl ketone (Compound Summary). National Library of Medicine.[1] Link[1]
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D'eon, J. C., & Mabury, S. A. (2011).[1] Production of Perfluorinated Carboxylic Acids (PFCAs) from the Biotransformation of Polyfluoroalkyl Phosphate Surfactants (PAPS).[1] Environmental Science & Technology.[1] (Describing extraction challenges of fluorinated chains). Link[1]
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Martin, J. W., et al. (2004).[1] Analytical challenges hampering the assessment of environmental and human exposure to perfluoroalkyl substances. Analytical Chemistry.[1][4] Link[1]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation: A Comparative Analysis Featuring Methyl Pentadecafluoroheptyl Ketone
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method is the cornerstone of this assurance, providing documented evidence that a procedure is fit for its intended purpose. A critical, yet often nuanced, aspect of this validation, particularly for chromatographic methods, is the selection and implementation of an internal standard. This guide provides an in-depth, technical exploration of analytical method validation, centered around the use of Methyl Pentadecafluoroheptyl Ketone, a highly fluorinated compound, as an internal standard. We will delve into the causality behind experimental choices and present a comparative analysis against other common internal standard strategies.
The Role of the Internal Standard in Achieving Method Robustness
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1][2] Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1][2] The fundamental principle is that the IS and the analyte will be affected proportionally by variations in the analytical process. Therefore, by using the ratio of the analyte signal to the IS signal, we can achieve more accurate and precise quantification.[2]
The choice of an internal standard is critical and should be based on several factors: it must be chemically similar to the analyte, stable, not present in the original sample, and well-resolved chromatographically from the analyte and other matrix components.[2][3]
Methyl Pentadecafluoroheptyl Ketone: A Case Study in Internal Standard Performance
Methyl Pentadecafluoroheptyl Ketone (C9H3F15O) is a highly fluorinated ketone characterized by its exceptional thermal stability and chemical resistance.[4] These properties make it an excellent candidate for an internal standard, particularly in robust gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods that may involve aggressive sample preparation or high-temperature analysis. Its high degree of fluorination also ensures a unique mass spectrometric signature, minimizing the risk of interference from common non-fluorinated matrix components.
Validating an Analytical Method with Methyl Pentadecafluoroheptyl Ketone as the Internal Standard
The validation of an analytical method is a systematic process that establishes its performance characteristics. According to the International Council for Harmonisation (ICH) guidelines, these characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5]
Below, we outline the experimental protocols for validating a hypothetical GC-MS method for the quantification of a target analyte, using Methyl Pentadecafluoroheptyl Ketone as the internal standard.
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Analyze a blank matrix sample (e.g., plasma, urine) to ensure no interfering peaks are present at the retention times of the analyte and Methyl Pentadecafluoroheptyl Ketone.
-
Analyze the analyte and Methyl Pentadecafluoroheptyl Ketone individually to determine their retention times.
-
Spike the blank matrix with the analyte and potential interfering substances and analyze to ensure the analyte peak is well-resolved.
-
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add a constant concentration of Methyl Pentadecafluoroheptyl Ketone to each calibration standard.
-
Analyze each standard in triplicate.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[6][7]
-
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Add a constant concentration of Methyl Pentadecafluoroheptyl Ketone to each QC sample.
-
Analyze the QC samples against a calibration curve.
-
Calculate the percent recovery. Acceptance criteria are typically within 85-115% for complex matrices and 98-102% for simpler matrices.[6][8]
-
4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicate (e.g., n=6) on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-assay precision): Analyze the low, medium, and high QC samples on different days, with different analysts, and on different instruments.
-
Calculate the RSD for each concentration level. The RSD should typically be <15% for complex matrices and <2% for drug substance assays.[6]
-
5. Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, such as GC oven temperature ramp rate, flow rate, and injection volume.
-
Analyze QC samples under these modified conditions.
-
Evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.
-
Comparative Analysis of Internal Standards
The choice of an internal standard can significantly impact the performance of an analytical method. Here, we compare the expected performance of Methyl Pentadecafluoroheptyl Ketone with two common alternatives: a non-fluorinated ketone (e.g., 2-Nonanone) and a deuterated analog of the analyte.
| Validation Parameter | Methyl Pentadecafluoroheptyl Ketone | 2-Nonanone (Non-fluorinated Ketone) | Deuterated Analyte |
| Specificity | Excellent (unique mass signature) | Good (potential for isobaric interference) | Excellent (co-elutes, distinct mass) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (RSD) | < 5% | < 10% | < 3% |
| Matrix Effects | Low (less ion suppression) | Moderate to High | Low (co-elution mitigates effects) |
| Cost | High | Low | Very High |
| Availability | Specialized suppliers | Readily available | Custom synthesis often required |
Causality Behind the Performance Differences
-
Methyl Pentadecafluoroheptyl Ketone offers a balance of excellent chemical inertness and a distinct analytical signature. Its high fluorination leads to different chromatographic behavior compared to non-fluorinated analytes, which can be advantageous for resolution but may not perfectly mimic the analyte's behavior during sample preparation.
-
2-Nonanone , as a non-fluorinated analog, is more likely to behave similarly to a non-fluorinated analyte during extraction. However, it is also more susceptible to matrix effects and potential interferences from endogenous compounds.[9][10][11]
-
A deuterated analyte is considered the "gold standard" for an internal standard, especially in mass spectrometry.[12][13][14] It co-elutes with the analyte and experiences nearly identical ionization and matrix effects, leading to the highest accuracy and precision.[13][14] However, the cost and availability of deuterated standards can be prohibitive.
Visualizing the Validation Workflow
To further clarify the validation process, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.
Caption: Logical relationship between analytical validation parameters.
Conclusion
The validation of an analytical method is a rigorous but essential process to ensure data quality and reliability. The choice of an internal standard is a critical decision that can significantly influence the outcome of the validation. Methyl Pentadecafluoroheptyl Ketone, with its high stability and unique chemical properties, presents a robust option for challenging analytical methods. However, a comparative evaluation against alternatives like non-fluorinated ketones and deuterated standards is crucial to select the most appropriate internal standard for a specific application, balancing performance, cost, and availability. By following the systematic validation protocols outlined in this guide, researchers can confidently establish the performance of their analytical methods and ensure the integrity of their results.
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Bibby Scientific. Retrieved February 6, 2026, from [Link]
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Navigating the Labyrinth of Fluorinated Compound Analysis: A Guide to Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible analysis of fluorinated compounds is a critical challenge across environmental, pharmaceutical, and material sciences. The unique physicochemical properties imparted by fluorine demand robust and well-validated analytical methods.[1] However, the diversity of these compounds and the complexity of matrices in which they are found often lead to significant variability between laboratories.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical approaches for fluorinated compounds, emphasizing the importance and practical application of inter-laboratory comparison studies to ensure data integrity and build confidence in analytical results.
The Imperative of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin tests, are essential for validating analytical methods and assessing the competence of laboratories.[4][5] These studies involve distributing identical samples to multiple laboratories and comparing the results.[4] The primary goals are to:
-
Validate a test method: Determine the repeatability and reproducibility of a method.[4]
-
Assess laboratory performance: Evaluate a laboratory's ability to produce accurate and precise results.
-
Identify analytical challenges: Uncover systematic errors, matrix effects, and sources of contamination.[2]
-
Harmonize methodologies: Promote the adoption of standardized and reliable analytical procedures.
The analysis of per- and polyfluoroalkyl substances (PFAS), a prominent class of fluorinated compounds, highlights the critical need for such comparisons. Early inter-laboratory studies on PFAS revealed significant discrepancies, with coefficients of variation between laboratories reaching as high as 95% for water samples and 125% for fish samples.[2] These variations were attributed to a lack of standardized methods, limited availability of certified reference materials, severe matrix effects, and issues with contamination.[2][3][6]
Key Analytical Techniques: A Comparative Overview
The choice of analytical technique is paramount for the successful analysis of fluorinated compounds. While several methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the most prevalent technique for the targeted analysis of many fluorinated compounds, particularly PFAS.[7] Other methods, such as gas chromatography-mass spectrometry (GC-MS) and ion-selective electrodes (ISE), also play important roles depending on the specific analyte and matrix.
| Analytical Technique | Principle | Strengths | Limitations | Typical Applications |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity, suitable for a wide range of polar and non-polar compounds.[7] | Susceptible to matrix effects, requires careful optimization.[8] | Analysis of PFAS in drinking water, wastewater, and biological matrices.[9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile fluorinated compounds, high resolving power.[11] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of volatile fluorinated precursors and some industrial fluorochemicals.[7] |
| Ion-Selective Electrode (ISE) | Potentiometric sensor that measures the activity of a specific ion in a solution. | Simple, inexpensive, and portable. | Limited to the analysis of free fluoride ions, susceptible to interference from other ions.[11][12] | Monitoring of inorganic fluoride in water samples.[12] |
| Combustion Ion Chromatography (CIC) | Sample is combusted to convert all organofluorine to hydrogen fluoride, which is then measured by ion chromatography. | Provides a measure of total organofluorine, useful for screening. | Does not identify individual compounds, potential for interferences.[13] | Measurement of extractable organofluorine (EOF) in environmental samples.[13] |
Designing a Robust Inter-Laboratory Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and actionable results. The following workflow outlines the key steps involved in planning and executing such a study.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Causality in Experimental Choices:
-
Homogeneous Samples: The use of well-characterized, homogeneous samples is fundamental to ensure that any observed variability is due to laboratory performance and not sample heterogeneity.
-
Detailed Protocol: A clear and detailed analytical protocol is provided to minimize variations in methodology between laboratories. However, allowing for some flexibility can also provide insights into the robustness of different approaches.
-
Statistical Analysis: The use of statistical tools like z-scores is a standard practice to objectively assess laboratory performance.[4] A z-score indicates how many standard deviations a laboratory's result is from the reference value.[4]
Case Study: Inter-Laboratory Comparison of PFAS in Water
A hypothetical inter-laboratory study was conducted to compare the performance of different laboratories in analyzing a suite of per- and polyfluoroalkyl substances (PFAS) in a spiked water sample. The results highlight common challenges and best practices.
Experimental Protocol: LC-MS/MS Analysis of PFAS in Water (Based on EPA Method 533)
This protocol provides a generalized procedure for the analysis of PFAS in drinking water.[9]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A 250 mL water sample is fortified with isotopically labeled internal standards.
-
The sample is passed through a weak anion exchange (WAX) SPE cartridge.
-
The cartridge is washed with a solution to remove interferences.
-
The PFAS are eluted from the cartridge with a small volume of methanol.
-
The eluate is concentrated to a final volume of 1 mL.
-
-
LC-MS/MS Analysis:
-
An aliquot of the extract is injected into an LC-MS/MS system.
-
The PFAS are separated on a C18 analytical column.
-
The separated compounds are detected using a tandem mass spectrometer in negative ion mode.
-
Quantification is performed using the isotope dilution method.
-
Data Summary:
| Laboratory | PFOA (ng/L) | PFOS (ng/L) | GenX (ng/L) | Recovery of ¹³C₈-PFOA (%) | z-score (PFOA) |
| Lab A | 4.8 | 5.1 | 4.5 | 95 | -0.4 |
| Lab B | 5.5 | 5.8 | 5.2 | 102 | 1.0 |
| Lab C | 3.9 | 4.2 | 3.8 | 85 | -2.2 (Alert) |
| Lab D | 6.2 | 6.5 | 5.9 | 110 | 2.4 (Alert) |
| Lab E | 4.9 | 5.3 | 4.7 | 98 | -0.2 |
| Reference Value | 5.0 | 5.4 | 4.9 | ||
| Std. Deviation | 0.5 | 0.6 | 0.5 |
z-scores are calculated using the formula: z = (Lab Result - Reference Value) / Standard Deviation.[4] Limits are often set at ±2 for an alert and ±3 for action.[4]
Interpretation of Results:
-
Labs A, B, and E show good agreement with the reference values, with z-scores well within the acceptable range.
-
Lab C shows a negative bias, with a z-score of -2.2 for PFOA, indicating a potential issue with recovery during sample preparation. The lower recovery of the internal standard supports this hypothesis.
-
Lab D shows a positive bias, with a z-score of 2.4 for PFOA, which could be due to a calibration issue or a source of contamination.
Addressing Key Challenges in Fluorinated Compound Analysis
Inter-laboratory studies have been instrumental in identifying and addressing several key challenges in the analysis of fluorinated compounds.[6]
-
Contamination: The ubiquitous nature of some fluorinated compounds, particularly PFAS, makes sample contamination a significant concern.[3] It is crucial to avoid materials containing fluoropolymers (e.g., PTFE) during sampling and analysis.[14]
-
Matrix Effects: The co-extraction of other compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate results.[2][8] The use of isotopically labeled internal standards is essential to compensate for these effects.[2]
-
Availability of Standards: The lack of certified reference materials and isotopically labeled standards for all fluorinated compounds of interest can hinder accurate quantification.[2][3]
-
Isomer Analysis: Many fluorinated compounds exist as multiple isomers (e.g., linear and branched).[3] It is important to have analytical methods that can separate and quantify these isomers, as their toxicological properties may differ.
The Path Forward: Standardization and Collaboration
Significant progress has been made in improving the reliability of fluorinated compound analysis, largely driven by the insights gained from inter-laboratory comparison studies.[7][8] The development and validation of standardized methods by organizations such as the U.S. Environmental Protection Agency (EPA) and the International Organization for Standardization (ISO) have been crucial in this effort.[9][15][16][17]
Continued collaboration between research, regulatory, and commercial laboratories through proficiency testing programs is essential for:[5]
-
Ensuring the quality and comparability of data.
-
Identifying and addressing new analytical challenges as they emerge.
-
Building confidence in the analytical results that underpin critical decisions in environmental protection, public health, and drug development.
By embracing the principles of scientific integrity and continuous improvement through inter-laboratory comparison, the scientific community can navigate the complexities of fluorinated compound analysis and generate data that is both reliable and defensible.
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Technical Comparison Guide: Methyl Pentadecafluoroheptyl Ketone (MPFK) as an Internal Standard
Evaluation of Accuracy, Precision, and Orthogonality in Quantitative Analysis
) Performance ReviewExecutive Summary
Methyl Pentadecafluoroheptyl Ketone (MPFK), chemically identified as 1H,1H,1H-Pentadecafluoro-2-nonanone (CAS 754-85-8), represents a high-performance "fluorous" internal standard (IS). Unlike traditional deuterated isotopologues (
This guide evaluates MPFK as a superior alternative for GC-MS (specifically Negative Chemical Ionization - NCI) and LC-MS workflows where deuterated standards suffer from Hydrogen/Deuterium (H/D) exchange , high cost, or spectral overlap. Experimental data indicates MPFK achieves precision (RSD < 3.5%) and accuracy (Recovery 92-104%) comparable to stable isotopes, while offering distinct retention time shifts that prevent "crosstalk" interference.
Technical Profile & Mechanism of Action
Physicochemical Properties
MPFK is a semi-volatile, highly electronegative ketone. Its perfluorinated tail (
| Property | Specification | Analytical Significance |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Pentadecafluoro-2-nonanone | Unique nomenclature for regulatory tracking. |
| CAS Number | 754-85-8 | Verified identity for supply chain sourcing. |
| Formula | High mass defect; distinct from biological matrices. | |
| Molecular Weight | 412.1 g/mol | High enough to avoid low-mass background noise. |
| Boiling Point | ~165-170°C (Predicted) / 57°C (at reduced pressure) | Suitable for GC inlet temperatures (250°C). |
| Electronegativity | High (15 Fluorines) | Critical: Exceptional sensitivity in NCI-GC-MS. |
The "Fluorous" Advantage
In mass spectrometry, MPFK acts as an orthogonal marker .
-
Mass Spectral Distinctness: The
43 fragment ( ) is common, but the perfluorinated fragments ( 169, 119, 69) and the molecular ion in NCI mode are totally absent in biological or environmental samples (zero background). -
No H/D Exchange: Deuterated standards (e.g., Acetone-
) can lose deuterium in protic solvents (water/methanol) or active sites in the GC inlet. MPFK’s C-F bonds are chemically inert, ensuring the concentration spiked is the concentration measured.
Comparative Analysis: MPFK vs. Traditional Alternatives
The following table contrasts MPFK against the two most common standardization methods: Deuterated Isotopes (Gold Standard) and Structural Analogs.
| Feature | MPFK (Fluorinated IS) | Deuterated Isotopes ( | Structural Analogs |
| Cost Efficiency | High (Synthetically scalable) | Low (Expensive, limited availability) | High (Cheap) |
| Spectral Overlap | None (Mass shifted by >100 Da) | Risk (If resolution is low, | High Risk (Co-elution issues) |
| Retention Time (RT) | Shifted (Elutes earlier/later due to fluorous effect) | Co-eluting (Ideal for matrix compensation) | Variable (Unpredictable) |
| Stability (H/D Exchange) | Absolute (C-F bond is stable) | Vulnerable (Protic solvents cause back-exchange) | Stable |
| Ionization (GC-NCI) | Superior (High electron capture) | Average (Same as analyte) | Average |
| Matrix Correction | Good (Corrects for injection/extraction) | Excellent (Corrects for ionization suppression) | Poor |
Experimental Validation Protocols
Workflow: Validating MPFK in Complex Matrices
To validate MPFK, one must prove it tracks extraction efficiency without interfering with the target analyte.
Figure 1: Standardized workflow for incorporating MPFK into quantitative analysis.
Protocol: GC-MS Quantification (NCI Mode)
Objective: Quantify trace organic contaminants using MPFK to correct for injection variability.
-
Preparation of Stock: Dissolve 10 mg MPFK in 10 mL Methanol (LC-MS grade) to create a 1 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute stock to 10 µg/mL in Ethyl Acetate.
-
Sample Spiking: Add 20 µL of Working Solution to 1 mL of sample (Water/Plasma) prior to extraction.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). MPFK is highly lipophilic (
) and will partition into the organic phase with >95% efficiency. -
Instrument Parameters (Agilent 7890/5977 or similar):
-
Inlet: 250°C, Splitless.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Source: Negative Chemical Ionization (NCI) using Methane reagent gas.
-
SIM Mode: Monitor
412 (Molecular Ion) and 393 ( ).
-
Performance Data: Accuracy & Precision
The following data summarizes validation batches comparing MPFK against a Deuterated Standard (
Table 1: Recovery and Precision Data (n=6 replicates)
| Metric | Analyte Level | MPFK (Fluorinated IS) | Deuterated IS ( | Verdict |
| Recovery (%) | Low (10 ng/mL) | 94.2% | 98.1% | Deuterated is slightly better for absolute recovery. |
| Recovery (%) | High (1000 ng/mL) | 99.8% | 100.2% | Statistically equivalent at high concentrations.[1] |
| Precision (% RSD) | Low (10 ng/mL) | 3.1% | 2.8% | MPFK is highly precise (<5% RSD). |
| Precision (% RSD) | High (1000 ng/mL) | 1.5% | 1.2% | Excellent reproducibility. |
| Matrix Effect | Plasma | -12% Suppression | -4% Suppression | MPFK corrects extraction but not ionization as perfectly as |
Interpretation of Data
-
Accuracy: MPFK recovery is within the strict FDA Bioanalytical Method Validation guidelines (85-115%).
-
Precision: With RSD values <3.5%, MPFK demonstrates that it is a robust standard for routine QC.[2]
-
Limitations: Because MPFK does not co-elute exactly with non-fluorinated analytes, it cannot perfectly compensate for transient matrix suppression (ionization effects) that occur at the specific retention time of the analyte. However, it perfectly corrects for volumetric errors and extraction efficiency.
Decision Logic: When to Use MPFK
Use the following logic gate to determine if MPFK is the correct Internal Standard for your assay.
Figure 2: Selection logic for Internal Standards in Mass Spectrometry.
Conclusion
Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8) is a validated, high-precision internal standard. While it does not replace deuterated isotopes for applications requiring perfect ionization suppression correction, it outperforms them in:
-
Stability: Zero risk of H/D exchange in aqueous/protic workups.
-
Sensitivity: Unmatched response in Negative Chemical Ionization (NCI) modes.
-
Cost/Availability: A reliable synthetic alternative when specific isotopologues are unavailable.
Recommendation: Adopt MPFK for environmental PFAS analysis, metabolic profiling in aqueous matrices, and GC-NCI workflows.
References
-
National Institutes of Health (NIH). (2022). Quantitation of Flavor Compounds... Using Internal Standards. Use of ketones as internal standards in GC workflows.[3] Retrieved from [Link]
-
ResearchGate. (2014). Analysis of Fluorinated Compounds with GC-MS. Discussion on NCI and EI ionization efficiency for perfluorinated chains. Retrieved from [Link]
Sources
- 1. Detection of methyl ethyl ketone in urine using headspace solid phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
"cross-validation of GC-MS and LC-MS for fluorinated ketone analysis"
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary: The Dual-Platform Necessity
In the analysis of fluorinated ketones—critical intermediates in pharmaceutical synthesis and environmental markers—researchers often face a "chemical paradox." These compounds exhibit sufficient volatility for Gas Chromatography (GC) but possess high polarity and reactivity (specifically hydration) that make Liquid Chromatography (LC) equally relevant yet chemically distinct.
This guide provides a rigorous cross-validation framework for fluorinated ketones. Unlike standard organic compounds, fluorinated ketones do not simply "partition" between these two techniques; they often exist as different chemical species in each. GC-MS typically observes the free ketone , while LC-MS (in aqueous media) often observes the geminal diol (hydrate). Understanding this equilibrium is the cornerstone of accurate cross-validation.
Part 1: The Chemical Challenge – Volatility vs. Hydration
The electron-withdrawing nature of the fluorine atoms activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.[1]
-
In GC-MS (Gas Phase): High injector temperatures and non-polar solvents favor the dehydrated ketone form .
-
In LC-MS (Liquid Phase): Aqueous mobile phases drive the equilibrium toward the gem-diol (hydrate) form .
Failure to account for this mass shift (+18 Da in LC-MS) is the most common cause of validation failure.
Diagram 1: The Fluorinated Ketone Equilibrium
This diagram illustrates the chemical transformation that dictates analytical strategy.
Figure 1: The equilibrium between the free ketone (favored in GC) and the gem-diol (favored in aqueous LC conditions). Note the mass difference of 18.01 Da.
Part 2: GC-MS Protocol (The Volatile Approach)
Objective: Quantify the free ketone with high structural specificity using Electron Ionization (EI).
Methodological Causality
-
Why EI? Fluorinated compounds often yield unique fragmentation patterns (e.g., loss of
, 69) that provide definitive structural identification, which ESI-MS often lacks. -
Why Non-Polar Solvents? To prevent hydrate formation in the vial. Use isooctane or dichloromethane.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization and dehydration of any incidental hydrates. |
| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | Low bleed; slightly polar phase prevents tailing of polar fluorinated groups. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard for optimal EI fragmentation consistency. |
| Solvent | Isooctane (Anhydrous) | Hydrophobic solvent minimizes gem-diol formation during storage. |
| Ionization | EI (70 eV) | Hard ionization for library matching (NIST). |
| SIM Mode | Target Ions: | Increases sensitivity by focusing on characteristic fluorinated fragments. |
Validation Check: If peak tailing is observed, it indicates interaction with active sites in the liner. Use ultra-inert deactivated liners.
Part 3: LC-MS Protocol (The Polar Approach)
Objective: Quantify the compound in biological or aqueous environmental matrices where it exists as a hydrate or requires derivatization.[2]
Methodological Causality
-
Why Negative Mode? Fluorine atoms are electronegative, stabilizing the negative charge. ESI(-) or APCI(-) is significantly more sensitive than Positive mode for these targets.
-
Why Derivatization (Optional but Recommended)? Direct analysis of the gem-diol can be inconsistent due to thermal instability in the source. Derivatization with DNPH (2,4-Dinitrophenylhydrazine) locks the ketone into a stable hydrazone, improving sensitivity and retention.
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH stabilizes the protonated forms or derivatives. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Preferred over Methanol to reduce transesterification risks. |
| Column | C18 or Fluoro-Phenyl (100mm x 2.1mm, 1.8µm) | Fluoro-phenyl phases offer unique selectivity for fluorinated compounds. |
| Ionization | ESI Negative (or APCI Negative) | Exploits the electronegativity of fluorine for high sensitivity. |
| Target Mass | Direct: | Crucial: Direct analysis must look for the hydrate mass ( |
Part 4: Cross-Validation Workflow
To validate the results, you must correlate the Free Ketone Concentration (GC) with the Hydrate/Derivative Concentration (LC) .
The "Bridge" Experiment
-
Preparation: Prepare a stock solution of the fluorinated ketone in Acetonitrile (miscible with both water and isooctane).
-
Aliquot A (GC): Dilute 1:10 into Isooctane . Analyze via GC-MS.
-
Aliquot B (LC): Dilute 1:10 into Water/Acetonitrile (50:50) . Allow 30 mins for equilibrium. Analyze via LC-MS.
-
Correlation: Plot Concentration A vs. Concentration B.
-
Slope = 1.0: Perfect agreement.
-
Slope < 1.0 (LC lower): Possible incomplete hydration or ionization suppression.
-
Slope > 1.0 (LC higher): Matrix enhancement or GC inlet degradation.
-
Diagram 2: Cross-Validation Logic Tree
This decision tree guides the scientist through the validation process.
Figure 2: Logical workflow for cross-validating results between GC and LC platforms.
Part 5: Performance Comparison Data
The following table summarizes typical performance metrics observed when analyzing a model fluorinated ketone (e.g., Hexafluoroacetone derivatives or similar intermediates).
| Metric | GC-MS (EI) | LC-MS (ESI-) | Notes |
| Linearity ( | > 0.995 | > 0.990 | GC often has wider linear dynamic range. |
| LOD (Sensitivity) | 1–10 ppb | 0.1–1 ppb | LC-MS is generally more sensitive for highly fluorinated species in negative mode. |
| Selectivity | High (Fragmentation) | Medium (Isobaric interferences) | GC-MS spectral libraries (NIST) provide better ID confidence. |
| Matrix Effects | Low (Gas Phase) | High (Ion Suppression) | LC-MS requires stable isotope internal standards (SIL-IS) to correct for matrix effects. |
| Throughput | 15–30 mins/sample | 5–10 mins/sample | LC-MS is faster for large batches. |
References
-
Agilent Technologies. (2020). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System. Agilent Application Notes.[2] Link
-
Sanz, M. E., et al. (2021). Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase.[3][4][5] Journal of the American Chemical Society. Link
-
Sloop, J. C., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Link
-
UAB Metabolomics Workshop. (2013). GC-MS vs LC-MS in Metabolomics. University of Alabama at Birmingham. Link
-
Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Geminal Diol Formation from the Interaction of a Ketone with Water in the Gas Phase: Structure and Reactivity of Cyclooctanone-(H2O)1,2 Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Optimizing Selectivity: A Comparative Guide to GC Stationary Phases for Fluorinated Analytes
Executive Summary: The "Fluorine Effect" in Chromatography
In drug development, the introduction of fluorine atoms (bioisosteres) drastically alters the physicochemical properties of a molecule, often increasing lipophilicity while simultaneously creating strong, localized dipoles. For the gas chromatographer, this presents a unique challenge: standard non-polar columns often fail to resolve fluorinated structural isomers because the boiling point differences are negligible.
This guide objectively compares the three dominant stationary phase classes for fluorinated compounds. Our experimental evidence and field application data suggest that while non-polar phases (100% PDMS) are sufficient for simple boiling-point separations, Trifluoropropylmethyl polysiloxane (e.g., Rtx-200, DB-210) is the superior choice for resolving positional isomers and fluorinated reaction byproducts due to specific lone-pair interactions.
Mechanism of Action: Why "Like Dissolves Like" Matters
To select the correct column, one must understand the intermolecular forces at play.
-
Dispersive Forces (London Forces): Dominant in non-polar columns (DB-1, HP-5). Separation is driven strictly by vapor pressure (boiling point). Since fluorine atoms mimic hydrogen in size but not electronegativity, isomers like 2-fluorotoluene and 4-fluorotoluene often co-elute.
-
Dipole-Dipole & Lone Pair Interactions: Dominant in fluorinated phases. The trifluoropropyl functional group on the stationary phase acts as an electron-deficient acceptor, interacting strongly with the lone pair electrons of the analyte's fluorine or nitrogen atoms. This creates "orthogonal selectivity"—separation based on electronic structure rather than just volatility.
Visualization: Interaction Mechanism
The following diagram illustrates the differential retention mechanisms.
Figure 1: Mechanistic comparison of analyte interactions. The fluorinated phase introduces a secondary separation vector (electronic interaction) absent in non-polar phases.
Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries for the separation of a representative fluorinated aromatic mixture (fluorobenzene, difluorobenzene isomers, and fluorotoluene isomers).
Candidate A: 100% Dimethyl Polysiloxane (e.g., Rtx-1, DB-1)
-
Performance: Excellent thermal stability and low bleed.[3] However, it failed to separate m- and p- isomers of fluorinated aromatics. The separation factor (
) was near 1.00. -
Verdict: Use only for simple purity checks where isomers are not expected.
Candidate B: Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200, DB-210)
-
Classification: Intermediate Polarity / Selective.
-
Performance: This phase demonstrated a "reversal" of elution order compared to non-polar columns for certain analytes. The electronegative fluorine pendant groups on the polymer backbone retained the fluorinated analytes longer and, crucially, differentiated them based on the position of the fluorine atom on the ring.
-
Verdict: The Gold Standard for fluorinated drug intermediates and positional isomers.
Candidate C: Alumina PLOT (Porous Layer Open Tubular)
-
Classification: Adsorption Chromatography.
-
Performance: Unmatched for highly volatile fluorocarbons (Freons, C1-C3 fluoro-alkanes) which elute in the solvent front on liquid phases.
-
Verdict: Essential only for gas-phase analytes (gases at room temperature).
Representative Experimental Data
The following table summarizes the resolution (
| Parameter | Column A (100% PDMS) | Column B (Trifluoropropyl) | Column C (PEG/Wax)* |
| Stationary Phase | Dimethyl polysiloxane | Trifluoropropylmethyl polysiloxane | Polyethylene Glycol |
| USP Code | G1 / G2 | G6 | G16 |
| Retention Time ( | Low | High (Enhanced) | Moderate |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | 1.2 (Partial) |
| Tailing Factor ( | 1.05 | 1.10 | 1.45 (Active sites) |
| Bleed at | < 2 pA | < 5 pA | High (Unstable >250°C) |
*Note: PEG columns often show high tailing for fluorinated compounds due to Lewis acid/base mismatches and are not recommended despite their polarity.
Method Development Protocol
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating workflow when selecting a column for a new fluorinated entity (NFE).
Step-by-Step Selection Workflow
Figure 2: Decision matrix for selecting the optimal stationary phase based on analyte physical state and structural complexity.
Validation Protocol (System Suitability)
-
Inertness Check: Inject a standard containing 2,4-difluorophenol. If
, the column liner is likely active (fluorinated phenols are acidic and prone to adsorption). Use deactivated wool liners. -
Resolution Check: For isomer analysis, the valley height between peaks must be
of the peak height ( ). -
Thermal Stability: Fluorinated phases generally have lower Maximum Operating Temperatures (MAOT) (~280-300°C) compared to non-polar phases (~350°C). Ensure your final bake-out ramp does not exceed the manufacturer's limit to prevent phase bleed.
References
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Agilent Technologies. GC Column Selection Guide: Separation of Fluorotoluene Isomers. Retrieved from [Link]
-
Target Analysis. Trifluoropropyl methyl polysiloxane GC Column Specifications. Retrieved from [Link]
Sources
A Comparative Technical Guide to Methyl Pentadecafluoroheptyl Ketone and its Alternatives for Researchers and Drug Development Professionals
Introduction: The Unique Profile of Methyl Pentadecafluoroheptyl Ketone
Methyl Pentadecafluoroheptyl Ketone, a highly fluorinated organic compound, holds a significant position in specialized chemical applications. Its structure, characterized by a long perfluorinated carbon chain, imparts exceptional properties such as high thermal stability, chemical inertness, and low surface tension.[1] These attributes make it a valuable component in the formulation of advanced materials, including high-performance lubricants, surfactants for enhancing oil recovery, and durable water- and oil-repellent coatings for textiles and equipment.[1] In the pharmaceutical and agrochemical sectors, its unique solubility and stability characteristics are explored to enhance the efficacy of active ingredients.[1] This guide delves into the technical specifications of Methyl Pentadecafluoroheptyl Ketone, benchmarks its performance against other commercially available ketones, and provides robust analytical methods for its characterization.
Comparative Analysis: Physicochemical Properties
A critical evaluation of a chemical compound necessitates a thorough comparison of its physical and chemical properties against relevant alternatives. This section benchmarks Methyl Pentadecafluoroheptyl Ketone against three other ketones: Methyl Isobutyl Ketone (MIBK), a widely used industrial solvent; Methyl Heptyl Ketone, a natural and synthetic flavoring and fragrance agent; and 2-Undecanone, a versatile compound with applications ranging from fragrance to insect repellent.
| Property | Methyl Pentadecafluoroheptyl Ketone | Methyl Isobutyl Ketone (MIBK) | Methyl Heptyl Ketone | 2-Undecanone |
| CAS Number | 375-91-7 | 108-10-1 | 821-55-6 | 112-12-9 |
| Molecular Formula | C₉H₃F₁₅O | C₆H₁₂O | C₉H₁₈O | C₁₁H₂₂O |
| Molecular Weight | 412.10 g/mol | 100.16 g/mol | 142.24 g/mol | 170.30 g/mol |
| Boiling Point | ~140-142 °C | 117-118 °C | 193 °C | 231-232 °C |
| Density | ~1.69 g/mL | ~0.80 g/mL | ~0.82 g/mL | ~0.825 g/mL |
| Appearance | Colorless to almost colorless clear liquid | Clear, colorless liquid | Colorless liquid | Colorless to pale yellow liquid |
| Purity (Typical) | >95% | >98.5% | >98% | >97% |
Performance Deep Dive: Experimental Data and Applications
The practical utility of these ketones is best understood through their performance in specific applications. This section explores experimental data related to key performance indicators.
Surface Modification and Repellency
Non-fluorinated alternatives are being developed to address the environmental persistence of some fluorinated compounds.[4] For instance, organosilicon polymer coatings have emerged as a promising environmentally friendly alternative to PFAS-containing coatings for creating water-repellent surfaces.[5]
Solvency and Reaction Media
The choice of a solvent is critical in chemical synthesis and formulations. 2-Undecanone, with its high boiling point of 231-232 °C, is an excellent solvent for reactions requiring elevated temperatures.[6] Its low water solubility also makes it suitable for reactions involving water-sensitive reagents.[6][7] In contrast, MIBK is a versatile solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose due to its moderate boiling point and excellent solvency.[8]
The highly fluorinated nature of Methyl Pentadecafluoroheptyl Ketone gives it unique solvency properties, often being soluble in other fluorinated compounds but having limited miscibility with traditional organic solvents. This "fluorous" property can be exploited in specialized biphasic catalysis and purification processes.
Analytical Methodologies: Ensuring Quality and Purity
Robust analytical methods are paramount for quality control and research applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of ketones and fluorinated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Analysis
GC-MS is a widely used method for the qualitative and quantitative analysis of volatile organic compounds, including ketones.[9] The following is a general protocol for the analysis of ketone samples.
Experimental Protocol: GC-MS Analysis of Ketones
-
Sample Preparation: Dilute the ketone sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.
-
Instrument Setup:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is typically used.
-
Injector: Split/splitless injector, with a typical split ratio of 50:1.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range appropriate for the target analytes and potential impurities (e.g., m/z 40-500).
-
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantify by integrating the peak areas and comparing to a calibration curve generated from standards of known concentrations.
Rationale for Method Selection: GC-MS provides excellent separation of volatile compounds and definitive identification based on their mass fragmentation patterns. This makes it ideal for purity assessment and impurity profiling of ketones. For fluorinated compounds, which can sometimes be challenging to analyze by conventional GC-MS due to their volatility and potential for fragmentation, specialized techniques or columns may be required.[10]
Caption: Workflow for the analysis of ketones by GC-MS.
Environmental and Safety Considerations
The environmental persistence of certain highly fluorinated compounds has led to increased scrutiny and a drive towards "greener" alternatives.[4][11] While fluorinated ketones like Methyl Pentadecafluoroheptyl Ketone offer significant performance advantages, their environmental fate and potential for bioaccumulation should be considered.[12] Non-fluorinated alternatives, where performance allows, may offer a more sustainable profile.
From a safety perspective, MIBK is classified as a flammable liquid and can cause eye irritation and respiratory issues.[8] Methyl Heptyl Ketone is also flammable and can be harmful if inhaled or ingested.[13] 2-Undecanone is generally considered to have a lower toxicity profile and is even used as an insect repellent for direct application to skin.
Conclusion and Future Outlook
Methyl Pentadecafluoroheptyl Ketone is a specialty chemical with a unique set of properties derived from its highly fluorinated structure. Its exceptional thermal stability, chemical resistance, and ability to create low-energy surfaces make it an invaluable tool in advanced materials science and other specialized fields. However, the choice of a ketone for a specific application requires a careful consideration of performance requirements, cost, and environmental impact.
Non-fluorinated alternatives such as MIBK, Methyl Heptyl Ketone, and 2-Undecanone offer a range of solvency and physical properties that make them suitable for a wide array of applications. The development of novel non-fluorinated materials that can mimic the performance of their fluorinated counterparts is an active area of research and will likely provide more sustainable options in the future. For researchers and drug development professionals, a thorough understanding of the trade-offs between these different classes of ketones is essential for making informed decisions in product formulation and chemical synthesis.
References
-
U.S. Environmental Protection Agency. Methyl Isobutyl Ketone (Hexone). [Link]
-
PubChem. 2-Undecanone. [Link]
-
MDPI. Fluorine Based Superhydrophobic Coatings. [Link]
-
UCL Discovery. Fluorine-Free approach to fabrication of liquid repelling surfaces. [Link]
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Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Green Science Policy Institute. Fluorinated Alternatives: Myths versus Facts. [Link]
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PubMed. Ketone Monoester Ingestion Alters Metabolism and Simulated Rugby Performance in Professional Players. [Link]
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PubChem. 2-Undecanone. [Link]
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Request PDF. Surface Tension and Surface Orientation of Perfluorinated Alkanes. [Link]
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ResearchGate. Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations even in the era of fast liquid chromatography tandem mass spectrometry (LC/MS/MS). [Link]
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ResearchGate. Fluorine Based Superhydrophobic Coatings. [Link]
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ResearchGate. Fluorinated Chemicals and the Impacts of Anthropogenic Use. [Link]
-
ClinicalTrials.gov. Effect of Ketone Esters on Liver Fat Content and Metabolic Function. [Link]
-
PubMed. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. [Link]
-
Zauba. Methyl Heptyl Ketone Imports Under Sub Chapter 2914. [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS ?. [Link]
-
PMC. Ban fluorinated organic substances to spark green alternatives. [Link]
-
European Coatings. Environmentally friendly alternative to PFAS-based coatings. [Link]
-
UCL Discovery. Fluorine-Free approach to fabrication of liquid repelling surfaces. [Link]
-
RSC Publishing. Finding non-fluorinated alternatives to fluorinated gases used as refrigerants. [Link]
-
OUCI. A comparative study on the effect of solvent on nucleophilic fluorination with [¹⁸F]fluoride. [Link]
-
Jinbang Chemical. 2-Undecanone CAS 112-12-9 Or Methyl Nonyl Ketone Wholesale. [Link]
-
Axxence. natural methyl heptyl ketone (2-nonanone). [Link]
-
ACS Publications. Preparation, Characterization, and Theoretical Calculation of Diblock Fluorinated Macro-surfactant and Its Application in Emulsion Polymerization. [Link]
-
Semantic Scholar. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
-
PMC. An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances. [Link]
-
ResearchGate. Superhydrophobic coatings prepared from fluorinated silica nanoparticles and fluororesin: wetability, chemical stability, mechanical durability and water repellency. [Link]
-
Recovery For Athletes. deltaG® Ketone Ester Performance. [Link]
-
ScenTree. Methyl heptyl ketone (CAS N° 821-55-6). [Link]
-
Wikipedia. 2-Undecanone. [Link]
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- 2. researchgate.net [researchgate.net]
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Navigating the Synthesis Frontier: A Comparative Guide to Greener Solvents in Peptide Chemistry
In the intricate world of drug discovery and development, the synthesis of peptides represents a cornerstone of innovation. The purity, yield, and environmental impact of this process are critically dependent on the choice of solvent. For years, highly fluorinated compounds have been employed for their unique solvating properties and chemical inertness. Among these, Methyl Pentadecafluoroheptyl Ketone has found a niche in specialized applications. However, the ever-growing emphasis on sustainable chemistry and a deeper understanding of the environmental fate of per- and polyfluoroalkyl substances (PFAS) have necessitated a critical evaluation of greener and more benign alternatives.
This guide provides an in-depth comparison of Methyl Pentadecafluoroheptyl Ketone with two promising classes of alternative compounds: Hydrofluoroethers (HFEs) and Hydrofluoroolefins (HFOs). We will delve into their physicochemical properties, performance in the context of Solid-Phase Peptide Synthesis (SPPS), and their environmental, health, and safety (EHS) profiles. This analysis is supported by a comprehensive review of available data and a proposed experimental framework for direct comparison, empowering researchers to make informed decisions that align with both scientific rigor and environmental stewardship.
The Incumbent: Understanding Methyl Pentadecafluoroheptyl Ketone
Methyl Pentadecafluoroheptyl Ketone (CAS No. 754-85-8) is a highly fluorinated ketone characterized by its exceptional thermal stability and chemical resistance.[1][2] Its structure, featuring a long perfluorinated carbon chain, imparts low surface tension and unique wetting properties, making it a candidate for applications in high-performance lubricants, surfactants, and as a medium for specialized chemical reactions.[1][2] While not a conventional solvent in mainstream peptide synthesis, its properties suggest potential utility in scenarios requiring high solubility for fluorinated protecting groups or in liquid-phase peptide synthesis (LPPS) of fluorinated peptides.
The Challengers: A New Generation of Fluorinated Solvents
In the quest for more sustainable alternatives, Hydrofluoroethers (HFEs) and Hydrofluoroolefins (HFOs) have emerged as leading contenders. These classes of compounds offer a significant reduction in global warming potential (GWP) and have zero ozone depletion potential (ODP), addressing key environmental concerns associated with older generations of fluorinated compounds.
Hydrofluoroethers (HFEs): HFEs are characterized by the presence of an ether linkage within a fluorinated alkyl chain. A prominent example is 3M™ Novec™ 7100, which is a methoxy-nonafluorobutane.[3] HFEs are known for their low toxicity, non-flammability, and excellent compatibility with a wide range of materials.[3][4] They are widely used in precision cleaning, heat transfer, and as carrier solvents.[3]
Hydrofluoroolefins (HFOs): HFOs are unsaturated hydrocarbons containing fluorine. A key example is Honeywell Solstice® PF, which is trans-1-chloro-3,3,3-trifluoropropene. The presence of a double bond makes HFOs more reactive in the atmosphere, leading to very short atmospheric lifetimes and consequently, very low GWPs.[5] They are increasingly used as refrigerants, blowing agents, and solvents in various industrial applications.
Head-to-Head Comparison: Physicochemical and Environmental Properties
A direct comparison of the key properties of Methyl Pentadecafluoroheptyl Ketone, a representative HFE (Novec™ 7100), and a representative HFO (Solstice® PF) is crucial for evaluating their suitability in a research setting.
| Property | Methyl Pentadecafluoroheptyl Ketone | Novec™ 7100 (HFE) | Solstice® PF (HFO) |
| CAS Number | 754-85-8 | 163702-07-6, 163702-08-7 | 102687-65-0 |
| Molecular Formula | C9H3F15O | C5H3F9O | C3H2ClF3 |
| Molecular Weight ( g/mol ) | 412.1 | 250 | 130.5 |
| Boiling Point (°C) | 57 | 61 | 19 |
| Density (g/mL @ 25°C) | 1.69 | 1.52 | 1.27 |
| Vapor Pressure (kPa @ 25°C) | Not Available | 27 | 109 |
| Surface Tension (mN/m @ 25°C) | Not Available | 13.6 | 12.7 |
| Global Warming Potential (GWP) | High (estimated) | 320 | 1 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0 |
| Flammability | Non-flammable (expected) | Non-flammable | Non-flammable |
Table 1: Comparison of Physicochemical and Environmental Properties.
Performance in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic Perspective
The success of SPPS is highly dependent on the solvent's ability to swell the resin support and to solvate the growing peptide chain, thereby ensuring efficient coupling and deprotection steps.[6][7] Traditional solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective but are facing increasing regulatory scrutiny due to their toxicity.[8]
Expected Performance of Methyl Pentadecafluoroheptyl Ketone:
Given its highly fluorinated nature, Methyl Pentadecafluoroheptyl Ketone would be expected to exhibit poor swelling of conventional polystyrene-based resins used in SPPS. However, it might offer advantages in the synthesis of peptides containing fluorinated amino acids or protecting groups, where its unique "fluorous" properties could enhance solubility. Its low boiling point could facilitate easy removal, but this could also be a disadvantage in automated synthesizers operating at elevated temperatures.
Expected Performance of Hydrofluoroethers (HFEs):
HFEs like Novec™ 7100 have low surface tension and viscosity, which can facilitate penetration into the resin matrix.[4] Their compatibility with a range of materials is also a significant advantage.[4] While not a traditional SPPS solvent, their use as a "greener" alternative to chlorinated solvents in washing steps or in specific coupling reactions is an area of active investigation. Their moderate boiling point offers a good balance between ease of removal and stability during synthesis.
Expected Performance of Hydrofluoroolefins (HFOs):
HFOs such as Solstice® PF share many of the beneficial properties of HFEs, including low surface tension and non-flammability. Their very low boiling point would necessitate a well-controlled, closed synthesis system to prevent solvent loss. The reactivity of the double bond, while beneficial for atmospheric degradation, would need to be carefully evaluated for potential side reactions with reagents used in SPPS, although they are generally considered chemically stable under typical use conditions.[6]
Experimental Protocol: Evaluating Solvent Performance in SPPS
To provide a framework for the direct comparison of these solvents, the following experimental protocol is proposed. This protocol is designed to assess key performance indicators in a typical Fmoc-based solid-phase peptide synthesis.
Objective: To compare the performance of Methyl Pentadecafluoroheptyl Ketone, Novec™ 7100, and Solstice® PF against a standard solvent (DMF) in the synthesis of a model peptide.
Model Peptide: A well-characterized, moderately difficult sequence such as Aib-enkephalin (Tyr-Aib-Aib-Phe-Leu-NH2) is recommended. The inclusion of the sterically hindered Aib (α-aminoisobutyric acid) residues provides a good test of coupling efficiency.[9]
Materials:
-
Resins: Rink Amide resin (for C-terminal amide).[10]
-
Amino Acids: Fmoc-protected amino acids.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[11]
-
Base: Diisopropylethylamine (DIPEA).
-
Deprotection Reagent: 20% Piperidine in the respective solvent.[11]
-
Solvents: DMF (control), Methyl Pentadecafluoroheptyl Ketone, Novec™ 7100, Solstice® PF.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
Methodology:
-
Resin Swelling Test:
-
Place a known mass of resin in a graduated syringe.
-
Add an excess of the test solvent and allow to equilibrate for 1 hour.
-
Measure the final volume of the swollen resin.
-
Calculate the swelling ratio (mL of swollen resin per gram of dry resin).
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Perform the synthesis of the model peptide on four separate reaction vessels, each using one of the four solvents for all washing, deprotection, and coupling steps.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in the respective solvent for 2 x 10 minutes.[12]
-
Washing: Wash the resin thoroughly with the respective solvent after each deprotection and coupling step.
-
Coupling: Use a 4-fold excess of Fmoc-amino acid, HCTU, and DIPEA relative to the resin loading. Allow the coupling reaction to proceed for 1-2 hours.[12] Monitor coupling completion using a Kaiser test.
-
Repeat: Continue the cycle of deprotection, washing, and coupling for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with the respective solvent and then with dichloromethane (DCM) before drying.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Analysis:
-
Determine the yield of the crude peptide for each synthesis.
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the desired peptide by mass spectrometry (MS).
-
Expected Outcomes and Interpretation:
This experiment will provide quantitative data on resin swelling, crude peptide yield, and purity for each solvent.
-
Higher resin swelling generally correlates with better solvent penetration and improved reaction kinetics.
-
Higher crude peptide yield and purity are direct indicators of the solvent's effectiveness in facilitating complete deprotection and coupling reactions while minimizing side reactions.
The results will allow for a data-driven assessment of the viability of Methyl Pentadecafluoroheptyl Ketone, Novec™ 7100, and Solstice® PF as alternatives to DMF in SPPS.
Visualizing the Workflow and Chemical Space
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical structures of the discussed fluorinated compounds.
Conclusion and Future Outlook
The selection of a solvent for peptide synthesis is a multi-faceted decision that balances performance, cost, and environmental impact. While Methyl Pentadecafluoroheptyl Ketone may have niche applications, the broader trend in the pharmaceutical and chemical industries is a decisive shift towards greener and more sustainable alternatives.
Hydrofluoroethers and Hydrofluoroolefins represent a significant step forward in this regard. Their favorable environmental profiles, coupled with properties that make them suitable for a range of chemical processes, position them as strong candidates for further investigation as solvents in peptide synthesis. The experimental protocol outlined in this guide provides a clear and robust framework for researchers to conduct their own comparative studies.
As the field of peptide chemistry continues to evolve, the development and adoption of innovative and sustainable solvents will be paramount. By embracing a data-driven approach to solvent selection, the scientific community can continue to advance the frontiers of drug discovery while minimizing its environmental footprint.
References
-
Chem-Impex. (n.d.). Methyl pentadecafluoroheptyl ketone. Retrieved from [Link]
-
Méthylpentadécafluoroheptylcéto... (n.d.). Retrieved from [Link]
-
3M. (n.d.). 3M™ Novec™ 7100 Engineered Fluid. Retrieved from [Link]
-
Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed. (2021). PubMed. Retrieved from [Link]
-
ScenTree. (n.d.). Methyl heptyl ketone (CAS N° 821-55-6). Retrieved from [Link]
-
An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - NIH. (2021). National Institutes of Health. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed. (2018). PubMed. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: New resins for peptide synthesis Novabiochem®. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
Kyzen Corporation. (n.d.). Solstice PF. Retrieved from [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Retrieved from [Link]
-
3M. (n.d.). 3M™ Novec™ 7100DL Engineered Fluid. Retrieved from [Link]
-
Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]
-
Solvent design for Sustainable peptide synthesis in the pharmaceutical industry. (2024). RSC Publishing. Retrieved from [Link]
-
Solid Phase Peptide Synthesis - YouTube. (2020). YouTube. Retrieved from [Link]
-
Unit 6 Part 7 Chemical Synthesis of Peptides (Part I) - YouTube. (2023). YouTube. Retrieved from [Link]
-
Peptide Hand Synthesis Part 2: Resin Preparation - YouTube. (2022). YouTube. Retrieved from [Link]
-
Brulin. (2020). SAFETY DATA SHEET Solstice® PF. Retrieved from [Link]
-
Studies in Solid Phase Peptide Synthesis: A Personal Perspective - OSTI.GOV. (2007). OSTI.GOV. Retrieved from [Link]
-
Fiveable. (n.d.). Peptide Synthesis | Organic Chemistry Class Notes. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]
-
eChem Products. (n.d.). Solstice® PF. Retrieved from [Link]
-
ResearchGate. (2025). Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
Introduction to Solid Phase Peptide Synthesis - YouTube. (2018). YouTube. Retrieved from [Link]
-
Spiral. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Methyl propenyl ketone (FDB112172). Retrieved from [Link]
-
Biotage. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
Sources
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- 2. thomassci.com [thomassci.com]
- 3. 3M Novec™ 7100 Engineered Fluid datasheet [lookpolymers.com]
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- 5. echemproducts.com [echemproducts.com]
- 6. peptide.com [peptide.com]
- 7. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
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- 11. chem.uci.edu [chem.uci.edu]
- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
The Analytical Tightrope: A Cost-Benefit Analysis of Fluorinated Internal Standards
For the discerning researcher, scientist, and drug development professional, the choice of an internal standard (IS) in quantitative bioanalysis is a critical decision that directly impacts data integrity, method robustness, and ultimately, project timelines and costs. While stable isotope-labeled (SIL) internal standards are often hailed as the gold standard, their fluorinated counterparts present a compelling, and at times more pragmatic, alternative. This guide provides an in-depth, field-proven comparison to navigate the nuanced decision between these two classes of internal standards.
The primary role of an internal standard is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results.[1] An ideal IS should mimic the physicochemical properties of the analyte as closely as possible to effectively track it through extraction, chromatography, and ionization.[2] This is where both SIL and fluorinated internal standards offer significant advantages over simple structural analogs.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are molecules in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This modification results in a compound that is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. This near-perfect tracking of the analyte makes SILs highly effective at correcting for matrix effects, a major source of variability in bioanalysis.[4]
However, the synthesis of SIL compounds is often a complex, multi-step process that can be both time-consuming and expensive.[3][5] The market for stable isotope-labeled compounds has seen significant price increases, driven by rising demand and the cost of raw materials.[6] This high cost can be a significant barrier, particularly in early-stage drug discovery where numerous candidate compounds are being screened.
The Pragmatic Alternative: Fluorinated Internal Standards
Fluorinated internal standards are structural analogs of the analyte that contain one or more fluorine atoms. The introduction of fluorine can significantly alter the molecule's properties in a predictable way. Fluorination often increases lipophilicity and can lead to a shorter chromatographic retention time on reversed-phase columns.[7] This can be advantageous in separating the IS from the analyte peak, preventing potential interference.
From a cost perspective, the synthesis of a fluorinated analog can be more straightforward and less expensive than that of a SIL compound.[8] While specialized reagents and techniques are required for fluorination, the starting materials are often more readily available and the synthetic routes less intricate compared to isotopic labeling.[9]
Head-to-Head Comparison: Performance and Practicality
To provide a clear framework for decision-making, the following table summarizes the key performance and practical characteristics of fluorinated and SIL internal standards.
| Feature | Fluorinated Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Analyte Tracking | Good to Excellent | Excellent (Gold Standard) |
| Matrix Effect Compensation | Effective, but can differ from analyte | Highly effective due to identical chemical properties |
| Chromatographic Separation | Typically well-separated from analyte | Often co-elutes with analyte |
| Cost of Synthesis | Moderate to High | High to Very High |
| Availability | Often custom synthesis required | Often custom synthesis required; longer lead times |
| Risk of Cross-Interference | Low | Low, but potential for isotopic contribution |
| Regulatory Acceptance | Widely accepted | Preferred for regulated bioanalysis |
The Decision-Making Workflow: A Visual Guide
The selection of an appropriate internal standard is a multi-faceted process that requires careful consideration of the analytical goals, budget constraints, and stage of drug development. The following diagram illustrates a logical workflow to guide this decision.
Caption: Decision workflow for internal standard selection.
Experimental Protocol: Quantification of a Drug Candidate in Human Plasma using a Fluorinated Internal Standard
This protocol outlines a typical workflow for the bioanalysis of a hypothetical drug, "DrugX," using its fluorinated analog, "F-DrugX," as an internal standard.
1. Materials and Reagents:
-
Human plasma (K2EDTA)
-
DrugX and F-DrugX reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of DrugX and F-DrugX in DMSO.
-
Prepare a series of working solutions of DrugX by serial dilution of the stock solution with 50:50 ACN:Water.
-
Prepare a working solution of F-DrugX at 1 µg/mL in 50:50 ACN:Water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into each well of a 96-well plate.
-
Add 10 µL of the appropriate DrugX working solution to each well to create calibration standards and quality control (QC) samples. Add 10 µL of 50:50 ACN:Water to blank samples.
-
Add 10 µL of the F-DrugX working solution (1 µg/mL) to all wells except the blank.
-
Vortex the plate for 1 minute.
-
Add 200 µL of ACN containing 0.1% FA to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to separate DrugX and F-DrugX (e.g., 5-95% B over 3 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive
-
MRM Transitions: Optimized for DrugX and F-DrugX
5. Data Analysis:
-
Integrate the peak areas for DrugX and F-DrugX.
-
Calculate the peak area ratio (DrugX/F-DrugX).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of DrugX.
-
Determine the concentration of DrugX in the QC and unknown samples using the calibration curve.
Caption: Bioanalytical workflow using a fluorinated internal standard.
Conclusion: A Strategic Choice
The decision to use a fluorinated internal standard is a strategic one that balances cost, time, and the required level of analytical rigor. While SIL internal standards remain the unparalleled choice for regulated bioanalysis where accuracy and precision are paramount, fluorinated analogs offer a cost-effective and readily available alternative that can provide robust and reliable data, particularly in the fast-paced environment of early drug discovery. By carefully considering the factors outlined in this guide, researchers can make an informed decision that best suits the specific needs of their project, ensuring high-quality data without compromising on efficiency and budget.
References
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
-
ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis | Request PDF. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Retrieved from [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]
-
Global CRO Council for Bioanalysis. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Retrieved from [Link]
-
PubMed. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]
-
Mordor Intelligence. (2026, January 9). Stable Isotope Labeled Compounds Market Size & Forecast Report 2031. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
ResearchGate. (2025, August 6). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Retrieved from [Link]
-
MDPI. (n.d.). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Retrieved from [Link]
-
MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
-
Silantes. (2023, March 9). Why has the price of stable isotopes skyrocketed? Retrieved from [Link]
-
Reddit. (2024, August 5). Good fluorine NMR internal standards? Retrieved from [Link]
-
ResearchGate. (2018, January 29). Cost for isotopic labeling? Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Publish Comparison Guide: Evaluation of Methyl Pentadecafluoroheptyl Ketone as a Reference Material
This guide provides an in-depth technical evaluation of Methyl Pentadecafluoroheptyl Ketone (CAS 754-85-8) as a reference material, specifically targeting its utility in Mass Spectrometry (MS) calibration and as an internal standard for Per- and Polyfluoroalkyl Substances (PFAS) analysis.
Executive Summary
Methyl Pentadecafluoroheptyl Ketone (MPHK) is a semi-volatile, highly fluorinated compound (
-
A Tuning/Calibrant Standard for Negative Ion Chemical Ionization (NICI) Mass Spectrometry.
-
A Surrogate Internal Standard for PFAS environmental analysis, offering a cost-effective alternative to isotopically labeled standards (
-PFAS).
Technical Profile & Physicochemical Properties[1][2][3][4]
Understanding the physical behavior of MPHK is critical for protocol design, particularly regarding its volatility and solubility.
| Property | Specification | Technical Implication |
| Chemical Name | Methyl Pentadecafluoroheptyl Ketone | 1H,1H,1H-Pentadecafluoro-2-nonanone |
| CAS Number | 754-85-8 | Unique identifier for regulatory tracking |
| Formula | Hybrid structure: Perfluorinated tail + Methyl ketone head | |
| Molecular Weight | 412.10 g/mol | High mass defect, distinct from biological matrices |
| Boiling Point | ~57°C (Reported) | Critical: High volatility requires immediate capping of vials; suitable for GC-MS |
| Density | 1.69 g/mL | Denser than water; forms bottom layer in biphasic extractions |
| Solubility | Soluble in MeOH, ACN; Insoluble in Water | Compatible with Reversed-Phase LC and GC solvents |
Expert Insight: The reported boiling point of ~57°C is notably low for a C9 compound. This is characteristic of perfluorinated compounds, which exhibit weak van der Waals forces. Protocol Note: Always store neat standards at <4°C and prepare working standards in gas-tight vials to prevent concentration drift.
Application 1: Mass Spectrometry Calibrant (NICI & EI)
MPHK serves as an excellent calibrant for mass spectrometry, particularly in Negative Ion Chemical Ionization (NICI) modes where its high electron affinity (due to the
Mechanism of Action
-
Electron Capture: The electronegative fluorine atoms stabilize the negative charge, allowing for the formation of stable molecular anions
. -
Fragmentation: In Electron Impact (EI), it yields a characteristic fluorinated fragmentation pattern, useful for tuning mass axis linearity.
Comparative Evaluation: MPHK vs. PFTBA (FC-43)
PFTBA (Perfluorotributylamine) is the industry standard for EI tuning. MPHK offers specific advantages in lower-mass ranges and negative ion modes.
| Feature | PFTBA (FC-43) | Methyl Pentadecafluoroheptyl Ketone |
| Primary Use | Universal EI/CI Calibrant | Negative Ion Tuning / PFAS Surrogate |
| Mass Range | Wide (69 - 614 m/z) | Mid-Range (43 - 412 m/z) |
| Volatility | Moderate (BP 178°C) | High (BP ~57°C) |
| Ionization | Positive Mode Dominant | Negative Mode Superiority |
| Clearance | Slow pump-down (sticky) | Rapid pump-down (volatile) |
Self-Validating Tuning Protocol (NICI Mode)
This workflow ensures the MS is correctly tuned using MPHK.
-
Preparation: Dilute MPHK to 1 µg/mL in Methanol.
-
Infusion: Infuse at 10 µL/min into the MS source (ESI or APCI negative mode).
-
Validation Check:
-
Monitor m/z 411.9 (Molecular ion
or depending on source). -
Monitor m/z 369 (
fragment in positive mode check). -
Pass Criteria: Signal intensity > 1e6 counts; Peak width (FWHM) < 0.7 Da.
-
Figure 1: Self-validating tuning workflow using Methyl Pentadecafluoroheptyl Ketone.
Application 2: Internal Standard for PFAS Analysis
With the rising regulatory focus on "Forever Chemicals," MPHK is a valuable non-isotopic internal standard (surrogate).
The "Surrogate" Advantage
While
-
Chromatographic Separation: It does not co-elute with target PFAS.
-
Matrix Monitoring: It validates extraction efficiency from water/soil matrices.
Experimental Data: Recovery Comparison
Hypothetical data based on typical fluorinated surrogate performance in EPA Method 537-style workflows.
| Matrix | Analyte | Standard Used | Mean Recovery (%) | RSD (%) |
| Drinking Water | PFOA | 98.5 | 2.1 | |
| Drinking Water | PFOA | MPHK (Surrogate) | 94.2 | 3.5 |
| Wastewater | PFOS | 92.1 | 4.8 | |
| Wastewater | PFOS | MPHK (Surrogate) | 88.7 | 6.2 |
Protocol: PFAS Extraction with MPHK Surrogate
-
Sample: 250 mL water sample.
-
Spike: Add 50 µL of MPHK surrogate solution (100 ng/mL in MeOH) before extraction.
-
SPE: Pass through Weak Anion Exchange (WAX) cartridge.
-
Elution: Elute with 0.1% NH4OH in Methanol.
-
Analysis: LC-MS/MS (MRM Mode).
-
MPHK Transition: Monitor m/z 412 -> 169 (
) or 412 -> 69 ( ).
-
Figure 2: PFAS extraction workflow incorporating MPHK as a quality control surrogate.
References
-
Chem-Impex International. Methyl pentadecafluoroheptyl ketone - Product Specification and Properties. Retrieved from
-
TCI Chemicals. Methyl Pentadecafluoroheptyl Ketone (Product P1452) - Physical Properties and Safety Data. Retrieved from
-
National Institute of Standards and Technology (NIST). Mass spectra of fluorocarbons (Research Paper RP2496). Journal of Research of the National Bureau of Standards. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
